molecular formula C8H6O5 B105139 4-Hydroxyphthalic acid CAS No. 610-35-5

4-Hydroxyphthalic acid

Cat. No.: B105139
CAS No.: 610-35-5
M. Wt: 182.13 g/mol
InChI Key: MWRVRCAFWBBXTL-UHFFFAOYSA-N
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Description

4-Hydroxyphthalic acid is a key organic intermediate prized for its versatile applications in advanced chemical synthesis and materials development. In the field of material science, it serves as a critical precursor for synthesizing high-performance polymers and polyester resins, contributing to durable, lightweight, and sustainable material solutions that align with evolving environmental regulations . Its structural motif is also being investigated for the development of novel organic π-conjugated molecules for use in NIR-II fluorescence imaging and photodynamic therapy, serving as a foundational building block for photosensitizers . Furthermore, research in sensor technology utilizes this compound and its structural analogs as chemical modifiers. Studies show that benzene-carboxylic modifiers with specific substitution patterns and intramolecular hydrogen bonds can significantly enhance the sensitivity and selectivity of taste sensors for detecting umami substances like monosodium L-glutamate through molecular recognition mechanisms . In pharmaceutical research, it finds application as an intermediate in the synthesis of more complex molecules and is explored for its potential role in drug delivery systems and specialty chemicals . Its reactivity, governed by the presence of two carboxylic acid groups and a hydroxyl group on the benzene ring, allows for targeted chemical transformations, making it a valuable asset for driving innovation in industrial and academic laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxyphthalic acid
Source PubChem
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InChI

InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRVRCAFWBBXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060585
Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-35-5
Record name 4-Hydroxyphthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Record name 1,2-Benzenedicarboxylic acid, 4-hydroxy-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxyphthalic Acid from 4-Bromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyphthalic acid from 4-bromophthalic anhydride (B1165640), a key transformation in the preparation of valuable intermediates for pharmaceutical and materials science applications. This document details the underlying chemistry, experimental protocols, and relevant analytical data, tailored for a scientific audience engaged in research and development.

Introduction

This compound is a versatile organic building block utilized in the synthesis of a variety of complex molecules, including pharmaceuticals, polymers, and specialty chemicals.[1] Its structure, featuring both a phenol (B47542) and a phthalic acid moiety, allows for diverse chemical modifications, making it a valuable precursor in drug discovery and materials science. The synthesis from 4-bromophthalic anhydride via a copper-catalyzed hydroxylation reaction is an effective and scalable method. This guide will focus on a detailed protocol for this conversion, supported by characterization data and a discussion of its potential relevance in drug development.

Reaction Scheme and Mechanism

The core of the synthesis is a copper-catalyzed nucleophilic aromatic substitution reaction. The bromide substituent on the aromatic ring is replaced by a hydroxyl group. The reaction is typically carried out in the presence of a copper(I) salt catalyst, a strong base, and a suitable solvent system.

Reaction:

4-Bromophthalic Anhydride → this compound

While the detailed mechanism of copper-catalyzed hydroxylation of aryl halides can be complex and involve various intermediates, a plausible catalytic cycle is illustrated below. The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species. Subsequent ligand exchange with a hydroxide (B78521) ion, followed by reductive elimination, yields the hydroxylated product and regenerates the Cu(I) catalyst.

cluster_0 Catalytic Cycle 4-Bromophthalic_Anhydride 4-Bromophthalic Anhydride Intermediate_Complex Aryl-Cu(III)-Br Intermediate 4-Bromophthalic_Anhydride->Intermediate_Complex Cu(I)_Catalyst Cu(I) Catalyst Cu(I)_Catalyst->Intermediate_Complex Oxidative_Addition Oxidative Addition Hydroxylated_Intermediate Aryl-Cu(III)-OH Intermediate Intermediate_Complex->Hydroxylated_Intermediate + OH⁻ - Br⁻ Hydroxide_Source Hydroxide Source (e.g., KOH) Hydroxide_Source->Hydroxylated_Intermediate Ligand_Exchange Ligand Exchange 4-Hydroxyphthalic_Acid This compound Hydroxylated_Intermediate->4-Hydroxyphthalic_Acid Regenerated_Catalyst Cu(I) Catalyst Hydroxylated_Intermediate->Regenerated_Catalyst Reductive_Elimination Reductive Elimination Regenerated_Catalyst->Cu(I)_Catalyst

Figure 1: Proposed catalytic cycle for the copper-catalyzed hydroxylation.

Experimental Protocol

The following protocol is adapted from a patented synthesis method and represents a robust procedure for the preparation of this compound.[2]

Materials:

  • 4-Bromophthalic anhydride

  • Cuprous chloride (CuCl)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • High-pressure reaction vessel with a magnetic stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add 4-bromophthalic anhydride (e.g., 1.13 g, 5.0 mmol), cuprous chloride (e.g., 50 mg, 0.5 mmol), and potassium hydroxide (e.g., 1.68 g, 30 mmol).

  • Solvent Addition: Add a 1:1 (v/v) mixture of DMSO and water (e.g., 4 mL).

  • Initial Mixing: Stir the reaction mixture at room temperature (15-25 °C) for 10 minutes.

  • Reaction: Heat the mixture to 130 °C and maintain this temperature with stirring for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Isolation: The product, this compound, will precipitate upon acidification. Isolate the solid product by filtration.

  • Purification: Wash the isolated solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation

Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueReference
Molar Ratio (4-bromophthalic anhydride : CuCl : KOH)1 : 0.1 : 6[2]
Solvent SystemDMSO : Water (1:1 v/v)[2]
Reaction Temperature130 °C[2]
Reaction Time24 hours[2]
Product YieldHigh (not specified quantitatively in the reference)[2]
Product PurityHigh[2]
Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular Formula C₈H₆O₅[3][4][5]
Molecular Weight 182.13 g/mol [3][4][5]
Appearance White to off-white powder[6]
Melting Point 188-189 °C[6]
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 12.87 (br s, 2H), 10.41 (br s, 1H), 7.69 (dd, J=2.4, 6.6 Hz, 1H), 6.90-6.93 (m, 2H)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 169.5, 167.4, 160.1, 137.3, 131.5, 120.7, 116.2, 114.2
Infrared (IR) Spectroscopy, ν (cm⁻¹) Broad O-H stretch (~3000-3500), C=O stretch (~1700), C=C stretch (~1600, 1450)

Relevance to Drug Development

While direct applications of this compound in approved drugs are not widely documented, its structural motifs are of significant interest to medicinal chemists. The presence of both a carboxylic acid and a phenol group provides two key functionalities for derivatization and interaction with biological targets.

Potential as a Scaffold

This compound can serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities. For instance, derivatives of structurally similar compounds, such as 4-hydroxyisophthalic acid, have been shown to possess antimicrobial activity.[7] This suggests that libraries of compounds based on the this compound core could be synthesized and screened for various biological activities.

Signaling Pathway Analogy

Although no specific signaling pathways involving this compound have been definitively elucidated, studies on the closely related molecule, 4-hydroxybenzoic acid (4-HBA), provide valuable insights. In the pathogenic bacterium Shigella sonnei, 4-HBA acts as a signaling molecule that controls virulence and other biological functions through interaction with a response regulator. This highlights the potential for small phenolic acids to act as signaling molecules in biological systems.

The workflow for investigating such a signaling pathway is depicted below.

cluster_0 Hypothetical Signaling Pathway Investigation Ligand This compound Derivative Binding Binding Assay Ligand->Binding Receptor Putative Cellular Receptor Receptor->Binding Signal_Transduction Signal Transduction Cascade Binding->Signal_Transduction Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activity) Signal_Transduction->Cellular_Response Phenotypic_Outcome Phenotypic Outcome (e.g., Anti-inflammatory, Antimicrobial) Cellular_Response->Phenotypic_Outcome

References

Spectroscopic and Metabolic Insights into 4-Hydroxyphthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic characteristics of 4-Hydroxyphthalic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is presented. This guide provides detailed experimental protocols and explores a plausible metabolic pathway, offering a valuable resource for scientists in drug discovery and metabolic research.

Introduction

This compound, a derivative of phthalic acid, is a molecule of interest in various chemical and biological studies. Understanding its structural and metabolic fate is crucial for applications ranging from synthetic chemistry to drug development. This technical guide provides a comprehensive overview of the key spectroscopic data of this compound and proposes a potential metabolic pathway based on analogous aromatic compounds.

Spectroscopic Data

The structural elucidation of this compound is dependent on a combination of spectroscopic techniques. The following sections summarize the key data obtained from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.87Broad Singlet2HCarboxylic acid protons (-COOH)
10.41Broad Singlet1HPhenolic proton (-OH)
7.69Doublet of Doublets1HAromatic proton (H-6)
6.93-6.90Multiplet2HAromatic protons (H-3, H-5)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
169.5Carboxylic acid carbon
167.4Carboxylic acid carbon
160.1Aromatic carbon (C-4)
137.3Aromatic carbon (C-2)
131.5Aromatic carbon (C-6)
120.7Aromatic carbon (C-1)
116.2Aromatic carbon (C-5)
114.2Aromatic carbon (C-3)
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300BroadO-H stretch (phenolic)
3300-2500BroadO-H stretch (carboxylic acid)
1700-1680StrongC=O stretch (carboxylic acid)
1610-1590MediumC=C stretch (aromatic ring)
1300-1200StrongC-O stretch (phenol and carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 182.13 g/mol ), the following fragments are anticipated under electron ionization (EI).

m/z RatioProposed Fragment
182[M]⁺ (Molecular ion)
165[M - OH]⁺
137[M - COOH]⁺

Experimental Protocols

NMR Spectroscopy

A sample of this compound (10-20 mg) was dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The chemical shifts were referenced to the residual solvent peak of DMSO-d₆.

IR Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of this compound was ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet. The pellet was then analyzed using an FTIR spectrometer.

Mass Spectrometry

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample was introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.

Proposed Metabolic Pathway

While the specific metabolic pathway of this compound is not extensively documented, a plausible route can be proposed based on the metabolism of structurally similar compounds like 4-hydroxybenzoic acid.[2][3][4] The initial step is likely the hydroxylation of this compound to form protocatechuic acid. This key intermediate can then be funneled into various degradation pathways, primarily through ring cleavage reactions catalyzed by dioxygenase enzymes.

Metabolic_Pathway cluster_activation Metabolic Activation cluster_degradation Protocatechuic Acid Degradation Pathways 4HPA This compound PCA Protocatechuic Acid 4HPA->PCA Hydroxylation Ortho Ortho-Cleavage (β-Ketoadipate Pathway) PCA->Ortho Meta Meta-Cleavage PCA->Meta Decarboxylation Decarboxylation PCA->Decarboxylation TCA TCA Cycle Intermediates Ortho->TCA Meta->TCA Decarboxylation->TCA

Proposed metabolic fate of this compound.

The diagram above illustrates the proposed initial hydroxylation of this compound to protocatechuic acid, which then serves as a substrate for multiple degradation pathways leading to central metabolism.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for this compound, essential for its identification and characterization. The detailed experimental protocols offer a practical guide for researchers, while the proposed metabolic pathway provides a logical framework for further investigation into its biological significance. This information is anticipated to be a valuable tool for professionals in the fields of chemical synthesis, drug development, and metabolic engineering.

References

An In-depth Technical Guide to 4-Hydroxyphthalic Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalic acid (IUPAC name: 4-hydroxybenzene-1,2-dicarboxylic acid) is an organic compound with the chemical formula C₈H₆O₅.[1][2][3][4] It is a derivative of phthalic acid, featuring a hydroxyl group at the fourth position of the benzene (B151609) ring. This substitution imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic processes, including the preparation of pharmaceuticals and functional materials.[5][6] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols, and a summary of its current applications.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₆O₅[1][2][3][5][7]
Molecular Weight 182.13 g/mol [1][2][3][5][7]
CAS Number 610-35-5[2][3][5][7]
Appearance White to off-white or light beige crystalline powder[8]
Melting Point 188-189 °C to 208 °C (range from various sources)[1][5]
Boiling Point 235.5 °C (rough estimate)[9][10]
Density ~1.3293 - 1.5410 g/cm³ (rough estimates)[1][9][10]
pKa (predicted) 3.13 ± 0.10[9][10][11][12]
Table 2: Solubility
SolventSolubilitySource(s)
Water Soluble, slightly miscible[1][9][10][11][13]
Ethanol Soluble[1][13]
Acetone Soluble[1][13]
Dimethyl Sulfoxide (DMSO) Slightly soluble[9][10][11]
Methanol Slightly soluble[9][10][11]

Spectral Data

The structural features of this compound have been characterized using various spectroscopic techniques.

Table 3: Spectroscopic Data
TechniqueKey Features and ObservationsSource(s)
¹H NMR Spectra available, with chemical shifts reported in DMSO-d₆.[7][8][11]
¹³C NMR Spectra available, with chemical shifts reported in DMSO-d₆.[8]
Infrared (IR) Spectroscopy Spectra available (vapor phase, KBr pellet).[8][9]
Mass Spectrometry (MS) GC-MS data available.[10]

Experimental Protocols

Synthesis of this compound from 4-Sulfophthalic Acid

This protocol is based on a documented synthetic route.[14]

Materials:

Equipment:

  • Steel reaction vessel with stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a steel vessel, add 4-sulfophthalic acid (0.525 mol).

  • With stirring, add sodium hydroxide (6.30 mol) portion-wise. The mixture will become increasingly viscous.

  • After approximately one-third of the NaOH has been added, begin heating the mixture to 180 °C.

  • Once all the NaOH has been added, increase the temperature to 200 °C and stir for an additional 2 hours.

  • Allow the reaction mixture to cool and then dissolve the residue in 1000 mL of water.

  • Cool the solution with ice and acidify to pH 1 by adding concentrated hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (5 x 400 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethyl acetate or hot water.[14][15]

Procedure (using Ethyl Acetate):

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_reactants Reactants cluster_workup Workup 4-Sulfophthalic_acid 4-Sulfophthalic Acid NaOH Sodium Hydroxide Reaction Reaction NaOH->Reaction Dissolution Dissolution in Water Acidification Acidification (HCl, pH 1) Dissolution->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Reaction->Dissolution Final_Product Final_Product Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Applications and Biological Activity

This compound serves as a valuable building block in organic synthesis. It is used as a reagent in the preparation of diester-substituted aminocyclopropanes and 2-substituted phthalimides.[5]

Information on the biological activity of this compound itself is limited. However, it has been identified as a potential endocrine-disrupting compound.[10] Derivatives of the isomeric 4-hydroxyisophthalic acid have been investigated for their antimicrobial properties.[2] Specifically, 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2]

Conclusion

This compound is a well-characterized organic compound with a range of applications in chemical synthesis. This guide has provided a detailed summary of its chemical and physical properties, along with established protocols for its synthesis and purification. While its own biological activities are not extensively studied, its derivatives show promise for further investigation, particularly in the development of new antimicrobial agents. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Solubility Profile of 4-Hydroxyphthalic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxyphthalic acid in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information and presenting a robust framework for the experimental determination of this critical physicochemical property. The methodologies outlined herein are standard in pharmaceutical and chemical research, providing a solid foundation for laboratory investigation.

Introduction to this compound

This compound (4-HPA) is an aromatic carboxylic acid with the chemical formula C₈H₆O₅. Its structure, featuring both carboxyl and hydroxyl functional groups, suggests a degree of polarity that heavily influences its solubility in different media. Understanding the solubility of 4-HPA is crucial for a range of applications, including its use as a building block in the synthesis of polymers, resins, and active pharmaceutical ingredients (APIs). In drug development, solubility is a key determinant of a compound's bioavailability and dictates the choice of solvents for crystallization, formulation, and purification processes.

Solubility of this compound: A Qualitative Overview

Published data on the quantitative solubility of this compound is limited. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below.

Solvent ClassificationSolventReported SolubilityCitation(s)
Polar Protic WaterSparingly soluble in cold water, more soluble in hot water.[1]
EthanolReadily soluble.[1][2]
Polar Aprotic AcetoneReadily soluble.[1][2]
Nonpolar TolueneSparingly soluble in boiling toluene.[1]

The general trend indicates that this compound, as a polar molecule, exhibits greater solubility in polar solvents such as alcohols and ketones. The presence of two carboxylic acid groups and a hydroxyl group allows for the formation of hydrogen bonds with polar solvent molecules, facilitating dissolution. Conversely, its solubility is limited in nonpolar solvents like toluene.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following sections detail established methodologies, including the gravimetric method and analysis by High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered solution to the dish and reweigh to determine the exact mass of the solution. Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

  • Mass Determination: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only a small amount of sample is available.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Reference standard of this compound

  • Mobile phase solvents

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Steps 1 and 2).

  • Sample Withdrawal and Filtration: Withdraw and filter a sample of the supernatant as described in the gravimetric method (Step 3).

  • Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same diluent.

  • HPLC Analysis: Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation: Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of the processes involved in solubility studies.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Excess this compound mix Mix in Sealed Vessel prep_solid->mix prep_solvent Known Volume of Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (24-72 hours) mix->equilibrate filter Filter Supernatant equilibrate->filter gravimetric Gravimetric Method: Evaporate Solvent & Weigh Residue filter->gravimetric Path 1 hplc HPLC Method: Dilute & Analyze Concentration filter->hplc Path 2 calculate Calculate Solubility gravimetric->calculate hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Solvent_Selection_Logic start Define Application Requirement (e.g., Crystallization, Formulation) solubility_needed High or Low Solubility Needed? start->solubility_needed polarity_check Is 4-HPA Polar? solubility_needed->polarity_check High solubility_needed->polarity_check Low select_polar Select Polar Solvents (e.g., Alcohols, Ketones) polarity_check->select_polar Yes select_nonpolar Select Nonpolar Solvents (e.g., Toluene, Hexane) polarity_check->select_nonpolar No (for low solubility) perform_screening Perform Solubility Screening select_polar->perform_screening select_nonpolar->perform_screening optimize Optimize Solvent System (e.g., Co-solvents, Temperature) perform_screening->optimize final_selection Final Solvent Selection optimize->final_selection

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

References

Crystal Structure Analysis of 4-Hydroxyphthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalic acid (C₈H₆O₅) is a derivative of phthalic acid, a significant scaffold in medicinal chemistry and materials science.[1] Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical parameters in drug development and material engineering. X-ray crystallography provides the most definitive method for elucidating the precise atomic arrangement, intermolecular interactions, and packing motifs within a crystalline solid.

This guide details the typical workflow for a single-crystal X-ray diffraction study, from material synthesis and crystallization to structure solution and refinement.

Synthesis and Crystallization of this compound

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following section outlines common procedures for the synthesis and subsequent crystallization of this compound.

Synthesis Protocols

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Method 1: From 4-Sulfophthalic Acid

This method involves the alkali fusion of 4-sulfophthalic acid.

  • Procedure: 4-Sulfophthalic acid is treated with a significant excess of sodium hydroxide (B78521) at elevated temperatures (180-200 °C). The resulting melt is then cooled, dissolved in water, and acidified (e.g., with hydrochloric acid) to precipitate the crude this compound. The product can be further purified by recrystallization.

Method 2: From 4-Bromophthalic Anhydride (B1165640)

This route involves a nucleophilic aromatic substitution reaction.

  • Procedure: 4-Bromophthalic anhydride is heated with a strong inorganic base, such as potassium hydroxide, in the presence of a copper-based catalyst (e.g., cuprous chloride) in a suitable solvent mixture (e.g., dimethyl sulfoxide (B87167) and water).[2] The reaction mixture is then acidified to yield this compound.

Crystallization Protocols

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Table 1: Recommended Crystallization Conditions for this compound

Crystallization MethodSolvent System(s)Typical ProcedureExpected Crystal Habit
Slow Evaporation Water, Ethanol, Ethyl Acetate, Acetone-Water mixturesA saturated solution of purified this compound is prepared at room temperature or slightly elevated temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.Prismatic or needle-like crystals.
Vapor Diffusion High solubility solvent (e.g., ethanol) and a low solubility anti-solvent (e.g., hexane)A solution of the compound in a high-solubility solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container containing the anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.Block-like or plate-like crystals.
Cooling Crystallization Solvents with a high-temperature coefficient of solubility (e.g., water)A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below. The rate of cooling is crucial to control the size and quality of the crystals.Varies with cooling rate.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow is employed to determine the crystal structure.

Experimental Workflow

The process of single-crystal X-ray diffraction involves mounting a crystal, collecting diffraction data, and then processing that data to solve and refine the structure.

experimental_workflow cluster_sample_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing and Structure Solution cluster_refinement Structure Refinement and Validation crystal_selection Crystal Selection and Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer unit_cell Unit Cell Determination diffractometer->unit_cell data_collection Full Diffraction Data Collection unit_cell->data_collection integration Data Integration and Reduction data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation cif_deposition Deposition of CIF to Database (e.g., CCDC) validation->cif_deposition

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Presentation of Crystallographic Data

The results of a crystal structure analysis are typically presented in a standardized format. The following tables provide an example of how the crystallographic data for this compound would be summarized.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

ParameterValue
Crystal Data
Empirical formulaC₈H₆O₅
Formula weight182.13
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.000(1) Å, α = 90°
b = 12.000(2) Å, β = 105.00(1)°
c = 9.500(1) Å, γ = 90°
Volume878.0(2) ų
Z4
Calculated density1.378 Mg/m³
Data Collection
DiffractometerBruker APEX-II CCD
Theta range for data collection2.0 to 28.0°
Reflections collected10000
Independent reflections2000 [R(int) = 0.030]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2000 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.040, wR2 = 0.100
R indices (all data)R1 = 0.050, wR2 = 0.110

Analysis of Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the carboxylic acid and hydroxyl functional groups.

Hydrogen Bonding Network

The three acidic protons (two from the carboxylic acid groups and one from the hydroxyl group) and the five oxygen atoms can act as hydrogen bond donors and acceptors, respectively. This allows for the formation of a complex three-dimensional hydrogen-bonding network. Common hydrogen bonding motifs in carboxylic acids include dimeric associations. The presence of the additional hydroxyl group in this compound could lead to more intricate patterns, potentially involving catemeric chains or layers.

The logical relationship for the formation of the primary hydrogen-bonded synthons can be visualized as follows:

hydrogen_bonding cluster_donors Hydrogen Bond Donors cluster_acceptors Hydrogen Bond Acceptors mol This compound Molecule cooh1_h Carboxyl H1 mol->cooh1_h cooh2_h Carboxyl H2 mol->cooh2_h oh_h Hydroxyl H mol->oh_h cooh1_o1 Carboxyl O1 mol->cooh1_o1 cooh1_o2 Carboxyl O2 mol->cooh1_o2 cooh2_o3 Carboxyl O3 mol->cooh2_o3 cooh2_o4 Carboxyl O4 mol->cooh2_o4 oh_o5 Hydroxyl O5 mol->oh_o5 h_bond Hydrogen Bond Formation cooh1_h->h_bond donates proton to cooh2_h->h_bond donates proton to oh_h->h_bond donates proton to h_bond->cooh1_o1 accepts proton from h_bond->cooh1_o2 accepts proton from h_bond->cooh2_o3 accepts proton from h_bond->cooh2_o4 accepts proton from h_bond->oh_o5 accepts proton from

Figure 2: Logical diagram of hydrogen bond formation in this compound.

Table 3: Expected Hydrogen Bond Geometries in Crystalline this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry Operation for Acceptor
O-H···O~0.84~1.8 - 2.0~2.6 - 2.8~160 - 180e.g., -x+1, -y, -z+1
O-H···O~0.98~1.6 - 1.8~2.5 - 2.7~165 - 180e.g., x, y-1, z

Note: The values in this table are typical for carboxylic acid and phenol (B47542) hydrogen bonds and would be precisely determined from the refined crystal structure.

Conclusion

The determination of the crystal structure of this compound through single-crystal X-ray diffraction is an essential step in its solid-state characterization. This guide has outlined the necessary experimental protocols, from synthesis and crystallization to data collection and analysis. The resulting structural information, including unit cell parameters, atomic coordinates, and a detailed understanding of the hydrogen bonding network, would provide invaluable insights for researchers in the fields of pharmaceutical sciences and materials engineering. The methodologies described herein are robust and widely applicable to the crystallographic analysis of a broad range of small organic molecules.

References

Thermal Stability and Decomposition of 4-Hydroxyphthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Hydroxyphthalic acid. The information is compiled from various scientific sources to aid researchers and professionals in the fields of materials science, organic chemistry, and drug development in understanding the thermal behavior of this compound.

Physicochemical Properties

This compound is a substituted aromatic dicarboxylic acid. Its thermal behavior is a critical parameter for its application in various fields, including as a building block in the synthesis of polymers and pharmaceuticals.

PropertyValueReferences
Molecular Formula C₈H₆O₅[1]
Molecular Weight 182.13 g/mol [1]
Melting Point 188-189°C[2]
191-194°C[3]
204°C[4]
Decomposition Temperature ~190°C[4]
204-205°C (with anhydride (B1165640) formation)

Note: The reported melting and decomposition temperatures for this compound vary across different sources, suggesting that the melting process is closely associated with its thermal decomposition.

Thermal Decomposition Pathway

The primary decomposition step involves an intramolecular dehydration reaction, where a molecule of water is eliminated from the two adjacent carboxylic acid groups to form 4-hydroxyphthalic anhydride . This process is reported to occur at temperatures around 200-220°C.

At higher temperatures, the resulting 4-hydroxyphthalic anhydride is expected to undergo further decomposition. Studies on the pyrolysis of the parent compound, phthalic anhydride, have shown that it decomposes to produce a mixture of products including naphthalene (B1677914) and biphenyl, with the evolution of acetylene (B1199291) gas. It is plausible that 4-hydroxyphthalic anhydride follows a similar high-temperature decomposition route, although the presence of the hydroxyl group may influence the final product distribution. The decomposition of phthalic anhydride under certain conditions can also lead to the formation of carbon dioxide and water.

The proposed decomposition pathway is illustrated in the diagram below:

DecompositionPathway cluster_initial Initial Compound cluster_step1 Step 1: Dehydration cluster_step2 Step 2: High-Temperature Decomposition This compound This compound 4-Hydroxyphthalic Anhydride 4-Hydroxyphthalic Anhydride This compound->4-Hydroxyphthalic Anhydride ~200-220°C - H₂O Water Water This compound->Water Decomposition Products Decomposition Products 4-Hydroxyphthalic Anhydride->Decomposition Products > 600°C (e.g., Naphthalene, Biphenyl, CO, CO₂)

A proposed two-step thermal decomposition pathway for this compound.

Experimental Protocols

Detailed experimental data for the thermal analysis of this compound is limited. However, the following sections describe standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are applicable to the study of this and similar organic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperatures and the mass loss associated with different decomposition steps.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of each mass loss step indicates the initiation of a decomposition event. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in an aluminum or hermetically sealed pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range that encompasses the melting and decomposition events.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, decomposition) appear as peaks pointing downwards, while exothermic events appear as peaks pointing upwards. The peak temperature and the area under the peak provide information about the transition temperature and the enthalpy change of the process, respectively.

The logical workflow for a comprehensive thermal analysis of this compound is depicted below.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Stages) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting & Decomposition Endotherms) DSC->DSC_Data Conclusion Determination of Thermal Stability & Decomposition Profile TGA_Data->Conclusion DSC_Data->Conclusion

A typical experimental workflow for the thermal analysis of an organic compound.

Summary and Future Outlook

The thermal stability of this compound is characterized by a decomposition process that is closely linked to its melting point. The primary decomposition pathway is believed to be an initial dehydration to form 4-hydroxyphthalic anhydride, followed by the breakdown of the anhydride ring structure at higher temperatures.

To provide a more definitive and quantitative understanding of the thermal behavior of this compound, further experimental studies are required. Specifically, a detailed investigation using coupled techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) would be invaluable. These methods would allow for the precise identification of the gaseous products evolved at each stage of decomposition, providing a complete and unambiguous picture of the decomposition mechanism. Such data would be of significant benefit to researchers and professionals utilizing this compound in applications where thermal stability is a critical factor.

References

Quantum Chemical Calculations for 4-Hydroxyphthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Hydroxyphthalic acid. In the context of drug development and materials science, understanding the fundamental molecular characteristics is paramount for predicting reactivity, stability, and potential biological interactions. This document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies, serving as a valuable resource for researchers in the field.

Introduction

This compound, a derivative of phthalic acid, is a molecule of interest due to the presence of multiple functional groups: a hydroxyl group and two carboxylic acid groups attached to a benzene (B151609) ring.[1] These features allow for complex hydrogen bonding networks and various chemical interactions, making it a candidate for applications in polymer chemistry, as a precursor in organic synthesis, and potentially in the design of novel therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of this compound with high accuracy.

Computational Methodology

The following section details a typical protocol for performing quantum chemical calculations on this compound. This methodology is based on established practices for similar aromatic carboxylic acids.[2][3]

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on the optimized structure.

  • Software: Gaussian 09 or a similar quantum chemistry package is commonly used.

  • Method: Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for organic molecules.[2][4]

  • Basis Set: A common and effective basis set for this type of molecule is 6-311++G(d,p).[2][3] The inclusion of diffuse functions (++) is important for accurately describing anions and molecules with lone pairs, while polarization functions (d,p) are necessary for describing the anisotropic electron density around the atoms.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.[2][4] A scaling factor is often applied to the calculated frequencies to better match experimental data.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules.

Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

G A Define Molecular Structure (this compound) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Analysis of Results C->E D->E F Comparison with Experimental Data E->F

Computational workflow for this compound.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.40
C-O (hydroxyl)1.36
C=O (carboxyl)1.21
C-O (carboxyl)1.35
O-H (hydroxyl)0.97
O-H (carboxyl)0.98
Bond Angles (°) C1-C2-C3120.5
C-C-O (hydroxyl)119.8
O=C-O (carboxyl)123.0
Dihedral Angles (°) O=C-C=C180.0
Table 2: Calculated Vibrational Frequencies (Illustrative)
Vibrational ModeWavenumber (cm⁻¹)Description
ν(O-H)3500Hydroxyl group stretching
ν(C=O)1750Carboxyl group stretching
ν(C-O)1300Carboxyl group stretching
δ(O-H)1400Hydroxyl group bending
Aromatic C-H stretch3100Ring C-H stretching
Aromatic C=C stretch1600Ring C=C stretching
Table 3: Electronic Properties (Illustrative)
PropertyCalculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 D

Logical Relationships in Computational Analysis

The following diagram illustrates the logical flow from the molecular structure to the prediction of its properties.

G cluster_0 Input cluster_1 Computational Method cluster_2 Calculated Properties A Molecular Structure B DFT (e.g., B3LYP) A->B C Basis Set (e.g., 6-311++G(d,p)) A->C D Optimized Geometry B->D E Vibrational Frequencies B->E F Electronic Structure B->F C->D C->E C->F

From structure to properties.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. By employing methods such as DFT with an appropriate functional and basis set, researchers can obtain valuable insights into the molecule's geometry, vibrational modes, and electronic characteristics. This information is instrumental in predicting the molecule's behavior and potential applications in various scientific and industrial domains, including drug design and materials science. The methodologies and illustrative data presented in this guide serve as a foundational reference for conducting and interpreting such computational studies.

References

An In-depth Technical Guide to the Biological Degradation Pathways of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biological degradation pathways of 4-hydroxyphthalic acid. The document details the enzymatic processes, genetic underpinnings, and metabolic intermediates involved in the microbial catabolism of this compound. Particular emphasis is placed on the well-characterized aerobic pathway in Pseudomonas species, with additional insights into other potential degradation routes. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development interested in microbial metabolism of aromatic compounds.

Core Degradation Pathway: Aerobic Metabolism in Pseudomonas

The most extensively studied pathway for the degradation of this compound is the aerobic pathway found in bacteria of the genus Pseudomonas, notably Pseudomonas testosteroni. This pathway involves the initial decarboxylation of this compound, followed by further degradation of the resulting intermediates, which ultimately converge on central metabolic pathways.

Key Enzyme: 4,5-Dihydroxyphthalate Decarboxylase

The pivotal enzyme in this pathway is 4,5-dihydroxyphthalate decarboxylase. This enzyme is responsible for the conversion of 4,5-dihydroxyphthalate to protocatechuate and carbon dioxide.[1][2] Interestingly, this enzyme also exhibits activity towards this compound, catalyzing its decarboxylation to form m-hydroxybenzoate.[1]

The degradation of this compound appears to be a secondary function of this enzyme, which primarily participates in the main phthalate (B1215562) degradation pathway. In Pseudomonas testosteroni, phthalate is first converted to 4,5-dihydroxyphthalate, which is then decarboxylated by 4,5-dihydroxyphthalate decarboxylase to yield protocatechuate.[1] This protocatechuate then serves as a substrate for ring-cleavage enzymes.[1][2]

The metabolism of 4-hydroxyphthalate through m-hydroxybenzoate and protocatechuate has been confirmed in P. testosteroni NH1000.[1]

Quantitative Data on Enzyme Kinetics

The kinetic properties of 4,5-dihydroxyphthalate decarboxylase from Pseudomonas testosteroni have been characterized, providing valuable insights into its substrate specificity and catalytic efficiency. The apparent Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for both the primary substrate, 4,5-dihydroxyphthalate, and the secondary substrate, this compound, are summarized in the table below.

SubstrateApparent KmRelative VmaxOrganism
4,5-Dihydroxyphthalate10.5 µM10Pseudomonas testosteroni
This compound1.25 mM1Pseudomonas testosteroni

Data sourced from Nakazawa and Hayashi (1978).[1]

The significantly lower Km and tenfold higher Vmax for 4,5-dihydroxyphthalate indicate that it is the preferred substrate for the enzyme.

Subsequent Degradation of Intermediates

The degradation of this compound converges with the central aromatic compound degradation pathways through the key intermediates m-hydroxybenzoate and protocatechuate.

  • m-Hydroxybenzoate Catabolism: Bacteria that degrade m-hydroxybenzoate typically hydroxylate it to form either gentisate or protocatechuate. For instance, some Pseudomonas species can metabolize 3-hydroxybenzoate via protocatechuate or gentisate. In Pseudomonas putida, a novel pathway for 3-hydroxybenzoate degradation proceeds through 2,3-dihydroxybenzoate and then catechol. Catechol is then subject to either ortho- or meta-ring cleavage.

  • Protocatechuate Catabolism: Protocatechuate is a central intermediate in the degradation of many aromatic compounds. Its aromatic ring is cleaved by dioxygenases through two main routes:

    • Ortho-cleavage (β-ketoadipate pathway): Protocatechuate 3,4-dioxygenase cleaves the ring between the hydroxyl groups.

    • Meta-cleavage: Protocatechuate 4,5-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups.[3][4]

In Pseudomonas testosteroni, protocatechuate is degraded via a meta-fission pathway, ultimately leading to the formation of pyruvate (B1213749) and oxaloacetate, which can enter the citric acid cycle.

Genetic Organization and Regulation

The genes responsible for phthalate degradation are often organized in operons, which can be located on either the chromosome or on plasmids. In Burkholderia cepacia DBO1, the genes for phthalate degradation are arranged in at least three transcriptional units. The gene encoding 4,5-dihydroxyphthalate decarboxylase (ophC) is linked to a gene for a putative transporter (ophD). The genetic organization in Pseudomonas putida NMH102-2 shows a clustering of genes for the phthalate degradation pathway.

The regulation of these degradation pathways is tightly controlled, often at the transcriptional level. In Pseudomonas putida, the pcaR regulatory gene is required for the induction of all genes within the pca regulon, which is responsible for the degradation of p-hydroxybenzoate via protocatechuate.

Alternative Degradation Pathways

While the aerobic pathway in Pseudomonas is the most well-documented, other microorganisms may employ different strategies for the degradation of this compound.

Anaerobic Degradation

Anaerobic degradation of aromatic compounds is a critical process in anoxic environments. Generally, the anaerobic metabolism of aromatic acids involves their activation to a coenzyme A (CoA) thioester, followed by reductive dearomatization of the ring and subsequent cleavage. While the anaerobic degradation of phthalate isomers has been studied, specific pathways for this compound are not yet well-elucidated. However, the anaerobic metabolism of other hydroxyaromatic compounds provides a model for potential pathways. For example, the anaerobic metabolism of 3-hydroxybenzoate in the denitrifying bacterium Thauera aromatica involves its activation to 3-hydroxybenzoyl-CoA.

Fungal Degradation

Fungi are known for their versatile metabolic capabilities, including the degradation of a wide range of aromatic compounds. While specific studies on the fungal degradation of this compound are limited, fungi are known to metabolize phthalic acid and its esters. For instance, the endophytic fungus Phomopsis liquidambari can degrade 4-hydroxybenzoic acid by first hydroxylating it to 3,4-dihydroxybenzoic acid (protocatechuic acid), which is then converted to catechol and further metabolized via ortho-cleavage. It is plausible that similar enzymatic machinery could be adapted for the degradation of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the biological degradation of this compound.

Purification of 4,5-Dihydroxyphthalate Decarboxylase

The purification of 4,5-dihydroxyphthalate decarboxylase from a protocatechuate 4,5-dioxygenase-deficient mutant of P. testosteroni grown on phthalate can be achieved through a multi-step process:

  • Cell Lysis: Harvested cells are resuspended in a suitable buffer (e.g., potassium phosphate (B84403) buffer with stabilizing agents) and disrupted by methods such as sonication or French press.

  • Centrifugation: The cell lysate is centrifuged to remove cell debris, yielding a crude cell-free extract.

  • Streptomycin (B1217042) Sulfate (B86663) Precipitation: To remove nucleic acids, a solution of streptomycin sulfate is added to the crude extract, followed by centrifugation.

  • Ammonium (B1175870) Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between specific saturation ranges (e.g., 30-60%) is collected.

  • Chromatography: The partially purified enzyme is further purified using a series of column chromatography steps, which may include:

    • DEAE-Sephadex Chromatography: Anion-exchange chromatography to separate proteins based on their charge.

    • Hydroxylapatite Chromatography: A form of adsorption chromatography.

    • Sephadex G-200 Gel Filtration: Size-exclusion chromatography to separate proteins based on their molecular size.

Enzyme Assay

The activity of 4,5-dihydroxyphthalate decarboxylase can be determined spectrophotometrically by monitoring the formation of the reaction product, protocatechuate, or the consumption of the substrate. A common method involves a coupled enzyme assay where the CO2 produced is used in a reaction that leads to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5]

A direct spectrophotometric assay can also be employed by monitoring the change in absorbance at a wavelength where the substrate and product have different extinction coefficients.

Metabolite Identification

The identification of intermediates in the degradation pathway is crucial for elucidating the metabolic route. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.

  • Sample Preparation: Culture supernatants are collected at different time points, centrifuged to remove cells, and filtered. The samples may require extraction (e.g., liquid-liquid extraction with an organic solvent) and concentration prior to analysis.

  • HPLC Separation: The extracted metabolites are separated on a suitable HPLC column, typically a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Mass Spectrometry Detection: The eluting compounds are introduced into a mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. By operating the mass spectrometer in both full-scan and tandem MS (MS/MS) modes, it is possible to determine the molecular weight of the metabolites and obtain structural information from their fragmentation patterns.

Visualizations

Degradation Pathway of this compound in Pseudomonas testosteroni

Caption: Aerobic degradation pathway of this compound in Pseudomonas testosteroni.

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_workflow Metabolite Identification Workflow Culture Bacterial Culture with This compound Sampling Time-course Sampling of Supernatant Culture->Sampling Preparation Sample Preparation (Extraction & Concentration) Sampling->Preparation HPLC HPLC Separation (Reversed-Phase) Preparation->HPLC MS Mass Spectrometry (ESI-MS and MS/MS) HPLC->MS Analysis Data Analysis & Metabolite Identification MS->Analysis

References

Acidity and pKa values of 4-Hydroxyphthalic acid's functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity and pKa Values of 4-Hydroxyphthalic Acid's Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic dicarboxylic acid of interest in medicinal chemistry and materials science. Its chemical behavior, particularly its ionization state at various pH levels, is critical for applications in drug design, formulation, and the synthesis of novel polymers and metal-organic frameworks. The acidity of its three functional groups—two carboxylic acids and one phenolic hydroxyl—is defined by their respective acid dissociation constants (pKa). This guide provides a comprehensive overview of the pKa values of this compound, discusses the electronic effects influencing its acidity, and outlines the experimental and computational methodologies for pKa determination.

Introduction to this compound

This compound, with the chemical formula C₈H₆O₅, is a derivative of phthalic acid where a hydroxyl group substitutes a hydrogen atom at the fourth position on the benzene (B151609) ring.[1] This substitution significantly influences the electronic properties and, consequently, the acidity of the carboxylic acid groups and the phenolic proton. Understanding these pKa values is fundamental for predicting the molecule's charge, solubility, and interaction with biological targets under physiological conditions.

Acidity and pKa Values of Functional Groups

This compound possesses three ionizable protons, leading to a stepwise dissociation. The acidity of each proton is influenced by the inductive and resonance effects of the other functional groups on the aromatic ring.

  • Phthalic Acid : The two carboxylic acid groups have pKa values of approximately 2.89 (pKa₁) and 5.51 (pKa₂).[3][4][5][6]

  • 4-Hydroxybenzoic Acid : The carboxylic acid has a pKa of about 4.5, and the phenolic hydroxyl group has a pKa of about 9.4.[7][8][9]

The hydroxyl group (-OH) is an electron-donating group through resonance, which tends to decrease the acidity (increase the pKa) of the carboxylic acid groups. Conversely, the two carboxylic acid groups (-COOH) are electron-withdrawing, which increases the acidity (decreases the pKa) of the phenolic proton.

Based on these principles, the following table summarizes the predicted and estimated pKa values for this compound.

Data Presentation: pKa Values
Functional GroupPredicted/Estimated pKaInfluencing Factors
Carboxylic Acid (C1) ~3.13 (Predicted)[2]Proximity to the second carboxylic acid group increases acidity. Electron-donating -OH group decreases acidity.
Carboxylic Acid (C2) ~5.4Further from the electron-withdrawing effect of the first ionized carboxylate.
Phenolic Hydroxyl (C4) ~9.2Electron-withdrawing effects of two carboxylic acid groups increase acidity compared to phenol (B47542) (pKa ~10).

Note: The estimated values are derived from the analysis of substituent effects and pKa data of related compounds for illustrative purposes.

Dissociation Equilibria of this compound

The stepwise dissociation of this compound can be visualized as a series of equilibria. Each step corresponds to the loss of a proton from one of the acidic functional groups.

Caption: First dissociation of this compound.

Potentiometric_Titration_Workflow start Start: Prepare Analyte Solution titrate Titrate with Standardized Base (e.g., NaOH) start->titrate record Record pH after each addition titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine pKa at Half-Equivalence Points plot->determine end End: pKa Values Obtained determine->end Computational_pKa_Workflow start Start: Build 3D Molecular Structures (Acid & Conjugate Base) optimize Optimize Geometries using QM (e.g., DFT) start->optimize solvation Apply Solvation Model (e.g., PCM/SMD) optimize->solvation energy Calculate Gibbs Free Energies (G_acid, G_base) solvation->energy delta_g Calculate ΔG of Deprotonation energy->delta_g pka Calculate pKa from ΔG delta_g->pka end End: Predicted pKa Value pka->end

References

The Unexplored Therapeutic Potential of 4-Hydroxyphthalic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of the biological activities of 4-hydroxyphthalic acid derivatives, a class of compounds with underexplored therapeutic potential. While research directly focused on this specific chemical family is emerging, this document synthesizes the available data and extrapolates potential activities based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals interested in novel small molecule therapeutics.

Overview of Biological Activities

Derivatives of this compound, also known as 4-hydroxyisophthalic acid, have been investigated for a range of biological activities. The core structure, a benzene (B151609) ring substituted with a hydroxyl group and two carboxylic acid groups, provides a scaffold for the synthesis of diverse derivatives with potential applications in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory therapies.

Antimicrobial Activity

Early research into 1,3-bis-anilides of 4-hydroxyisophthalic acid demonstrated their potential as antimicrobial agents. These studies revealed that halogenated and nitro-substituted anilides exhibit significant activity against a spectrum of Gram-positive and Gram-negative bacteria.

A series of 1,3-bis-anilides of 4-hydroxyisophthalic acid were synthesized and screened for their antibacterial and antifungal properties.[1][2] The results indicated that while most of the halogen-anilides had minimal antifungal activity, they showed significant efficacy against both Gram-positive and Gram-negative bacteria.[2] Specifically, certain fluoro-derivatives were inhibitory towards S. aureus and M. paratuberculosis, and iodo-derivatives displayed broad-spectrum antimicrobial activity in vitro, including some antifungal effects.[2] Further studies on variously substituted anilides, particularly nitro-halogen-derivatives, confirmed their activity against bacteria and fungi.[1]

While these foundational studies provide qualitative evidence of antimicrobial potential, a lack of comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for a broad range of this compound derivatives is a notable gap in the current literature. The primary screening method used in these early studies was a modified Kirby-Bauer disk diffusion assay.[1][2]

Potential Anticancer Activity

While direct quantitative data on the anticancer activity of this compound derivatives is limited, studies on structurally similar 4-hydroxyquinolone analogues provide compelling evidence for their potential as cytotoxic agents.

Cytotoxicity Data of Related 4-Hydroxyquinolone Analogues

A series of modified 4-hydroxyquinolone analogues have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are presented in Table 1.

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)
3g 1-(4-fluorophenyl)HCT116 (Colon)28.5
A549 (Lung)33.4
PC3 (Prostate)Not Specified
MCF-7 (Breast)Not Specified
20 Not SpecifiedColo 320 (Colon, resistant)4.61
Colo 205 (Colon, sensitive)2.34
13b Not SpecifiedColo 320 (Colon, resistant)4.58
Colo 205 (Colon, sensitive)8.1
13a Not SpecifiedColo 320 (Colon, resistant)8.19
Colo 205 (Colon, sensitive)11.86

Data for compounds 3g, 20, 13b, and 13a are derived from studies on modified 4-hydroxyquinolone analogues and are presented here to illustrate the potential of the 4-hydroxy- scaffold.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of quinoline-based compounds is often attributed to the inhibition of key cellular enzymes and signaling pathways crucial for cancer cell proliferation and survival. Potential mechanisms include the inhibition of DNA topoisomerase II and the modulation of protein kinase signaling pathways such as the VEGFR-2, PI3K/Akt, and MAPK pathways.

Below are diagrams of key signaling pathways that are often dysregulated in cancer and are potential targets for 4-hydroxy-scaffold-based inhibitors.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

VEGFR-2 Signaling Cascade

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN inhibited by PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival mTOR->CellSurvival PTEN->PIP2 converts back to

PI3K/Akt Signaling Pathway

Potential Enzyme Inhibitory Activity

Derivatives of 4-hydroxy-aromatic acids have shown significant inhibitory activity against various enzymes implicated in disease. This suggests that this compound derivatives could also be a promising scaffold for the development of novel enzyme inhibitors.

α-Glucosidase and PTP1B Inhibition

Derivatives of 4-Hydroxy Pd-C-III have been evaluated as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for the management of type 2 diabetes.

CompoundTarget EnzymeIC50 (µM)
8a α-Glucosidase66.3 ± 2.4
PTP1B47.0 ± 0.5
α-Amylase30.62 ± 2.13

Data for compound 8a is derived from a study on 4-Hydroxy Pd-C-III derivatives and is presented to illustrate the potential of the 4-hydroxy- scaffold for enzyme inhibition.

Tyrosinase Inhibition

Novel 4-hydroxybenzaldehyde (B117250) derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.

CompoundTarget EnzymeIC50 (mM)Ki (mM)Inhibition Type
4-hydroxybenzaldehyde Tyrosinase1.22--
3c (dimethoxyl phosphate (B84403) derivative) Tyrosinase0.0590.0368Non-competitive

Data for 4-hydroxybenzaldehyde and its derivative 3c are presented to illustrate the potential of the 4-hydroxy- scaffold for tyrosinase inhibition.

Potential Anti-inflammatory Activity

The anti-inflammatory potential of 4-hydroxy-scaffolds has been demonstrated through the synthesis and evaluation of 4-hydroxybenzene acrylic acid derivatives.

Compound IDSuppression Rate (%)
5a 45.29
5f 44.75
6a 24.11

Data is from a study on 4-hydroxybenzene acrylic acid derivatives and is presented to illustrate the potential of the 4-hydroxy- scaffold for anti-inflammatory activity. Suppression rates are compared to indomethacin.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells (96-well plate) Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Prep Prepare Compound Dilutions Compound_Prep->Add_Compounds Incubate_48_72h Incubate (48-72h) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

MTT Assay Experimental Workflow
α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Test compounds and Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of α-glucosidase (e.g., 0.2 U/mL) and pNPG (e.g., 2 mM) in phosphate buffer. Prepare serial dilutions of the test compounds and acarbose.

  • Assay Mixture: In a 96-well plate, add 50 µL of the test compound solution, 50 µL of phosphate buffer, and 50 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the pNPG solution to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals for 15-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Sterile saline

  • Sterile cotton swabs

  • Paper disks impregnated with known concentrations of the test compounds

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Application: Aseptically place the paper disks impregnated with the test compounds onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Conclusion and Future Directions

The available data, primarily from structurally related compounds, strongly suggests that this compound derivatives represent a promising, yet largely untapped, scaffold for the development of novel therapeutic agents. The presence of the 4-hydroxy- aromatic core appears to be a key feature for a range of biological activities, including antimicrobial, anticancer, enzyme inhibitory, and anti-inflammatory effects.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Quantitative assessment of their biological activities, including the determination of IC50 and MIC values, is crucial. Furthermore, elucidation of their mechanisms of action and the identification of their specific molecular targets and modulated signaling pathways will be essential for advancing these compounds in the drug discovery pipeline. This technical guide serves as a foundational resource to stimulate and guide these future investigations.

References

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Hydroxyphthalic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating 4-hydroxyphthalic acid as a primary organic linker. The unique structural and functional characteristics imparted by this linker make these MOFs promising candidates for applications in catalysis, gas storage, and controlled drug delivery.

Introduction to this compound in MOF Chemistry

This compound is a versatile building block for the construction of porous coordination polymers. Its structure features two adjacent carboxylic acid groups and a hydroxyl group on a benzene (B151609) ring. This arrangement offers several advantages for MOF synthesis:

  • Multiple Coordination Sites: The two carboxylate groups can chelate or bridge metal ions, while the hydroxyl group can also participate in coordination or act as a functional site for post-synthetic modification.

  • Enhanced Functionality: The hydroxyl group can introduce polarity to the MOF pores, potentially leading to selective adsorption of polar molecules. It can also serve as a Brønsted acid site, enhancing catalytic activity.

  • Structural Diversity: The asymmetric nature of the linker can lead to the formation of complex and novel network topologies.

These properties make MOFs synthesized from this compound, hereafter referred to as M-4OH-Phth MOFs (where M represents the metal ion), attractive for a range of applications.

Application Notes

Catalysis

M-4OH-Phth MOFs can serve as robust heterogeneous catalysts. The presence of both Lewis acid sites (metal nodes) and Brønsted acid sites (hydroxyl groups) can facilitate a variety of organic transformations.

  • Acid Catalysis: The hydroxyl group on the linker can act as a proton donor, making these MOFs suitable for reactions such as esterification, acetalization, and condensation reactions. The porous structure allows for size-selective catalysis.

  • Oxidation Catalysis: The metal nodes within the framework can act as catalytic centers for oxidation reactions. The porous nature of the MOF allows for the diffusion of reactants and products. For instance, cobalt-based M-4OH-Phth MOFs have shown potential in the aerobic oxidation of alcohols.[1]

Drug Delivery

The biocompatibility of certain metal nodes (e.g., Zn, Zr) and the tunable porosity of M-4OH-Phth MOFs make them promising candidates for drug delivery systems.[2][3][4][5][6]

  • High Drug Loading Capacity: The porous nature and high surface area of these MOFs can allow for significant loading of therapeutic agents.[3]

  • Controlled Release: The hydroxyl groups can form hydrogen bonds with drug molecules containing complementary functional groups, leading to a more controlled and sustained release profile.[4] The release can often be triggered by changes in pH, which is particularly relevant for targeted delivery to cancer cells, which often have a more acidic microenvironment.[3]

  • Biocompatibility: MOFs based on biocompatible metals like zinc and zirconium are being actively investigated for their low toxicity profiles.[7][8]

The following table summarizes hypothetical drug loading and release data for a zinc-based this compound MOF (Zn-4OH-Phth), based on typical values observed for similar functionalized MOFs.

Drug MoleculeMolecular Weight ( g/mol )Loading Capacity (wt%)Release at pH 7.4 (24h, %)Release at pH 5.5 (24h, %)
5-Fluorouracil130.0815.22565
Doxorubicin543.5228.51855
Ibuprofen (B1674241)206.2912.83072

Table 1: Illustrative drug loading and release characteristics of a hypothetical Zn-4OH-Phth MOF.

Gas Storage and Separation

The functionalized pores of M-4OH-Phth MOFs can exhibit selective gas adsorption properties, making them suitable for applications in gas storage and separation. The polarity introduced by the hydroxyl groups can lead to stronger interactions with polar gas molecules like CO2 and SO2.

GasAdsorption Capacity (cm³/g at STP)Selectivity (CO₂/N₂)
CO₂8535
N₂2.4-
CH₄25-

Table 2: Hypothetical gas adsorption data for a hypothetical Cu-4OH-Phth MOF.

Experimental Protocols

Synthesis of a Zinc-4-Hydroxyphthalate MOF (Zn-4OH-Phth)

This protocol describes a typical solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a crystalline precipitate should be observed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers and the presence of the hydroxyl group.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF.

Protocol for Drug Loading (Ibuprofen)

This protocol outlines the procedure for loading a model drug, ibuprofen, into the pores of the synthesized Zn-4OH-Phth MOF.

Materials:

  • Activated Zn-4OH-Phth MOF

  • Ibuprofen

  • Ethanol

Procedure:

  • Suspend 100 mg of the activated Zn-4OH-Phth MOF in 10 mL of an ethanolic solution of ibuprofen (5 mg/mL).

  • Stir the suspension at room temperature for 72 hours in a sealed container to allow for diffusion of the drug into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with a small amount of fresh ethanol to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • To determine the drug loading, dissolve a known mass of the drug-loaded MOF in a suitable solvent (e.g., dilute HCl) and quantify the amount of ibuprofen released using UV-Vis spectroscopy or HPLC.

Protocol for Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol describes a representative catalytic experiment using a cobalt-based this compound MOF (Co-4OH-Phth) for the aerobic oxidation of benzyl alcohol. A similar synthesis protocol as for the Zn-MOF can be followed, substituting zinc nitrate with cobalt nitrate.

Materials:

  • Activated Co-4OH-Phth MOF

  • Benzyl alcohol

  • Toluene (solvent)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask, add 20 mg of the activated Co-4OH-Phth MOF catalyst, 1 mmol of benzyl alcohol, and 5 mL of toluene.

  • Fit the flask with a condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling, separate the catalyst from the reaction mixture by centrifugation.

  • Analyze the supernatant by gas chromatography (GC) or GC-MS to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

  • The catalyst can be washed with toluene, dried, and reused for subsequent catalytic cycles to test its stability and reusability.

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_purification Purification Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Sonication Metal_Salt->Mixing Linker This compound Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (120°C, 48h) Mixing->Heating Washing Washing (DMF, Ethanol) Heating->Washing Drying Drying (Vacuum, 80°C) Washing->Drying Product Zn-4OH-Phth MOF Drying->Product

Caption: Workflow for the solvothermal synthesis of a Zn-4OH-Phth MOF.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Cellular Environment cluster_release Drug Release MOF Porous M-4OH-Phth MOF Loading Encapsulation MOF->Loading Drug Drug Molecule Drug->Loading Uptake Cellular Uptake (Endocytosis) Loading->Uptake Drug-Loaded MOF Acidic_Vesicle Acidic Vesicle (Endosome/Lysosome) Uptake->Acidic_Vesicle Degradation MOF Degradation (pH-triggered) Acidic_Vesicle->Degradation Released_Drug Released Drug Degradation->Released_Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect

Caption: Conceptual signaling pathway for drug delivery using M-4OH-Phth MOFs.

Catalytic_Cycle Catalyst M-4OH-Phth Catalyst Intermediate Adsorbed Intermediate Catalyst->Intermediate Adsorption Substrate Substrate (e.g., Benzyl Alcohol) Substrate->Intermediate Product Product (e.g., Benzaldehyde) Intermediate->Product Surface Reaction Product->Catalyst Desorption

Caption: A simplified logical relationship for a catalytic cycle using an M-4OH-Phth MOF.

References

Application Notes and Protocols for the Synthesis of Polymers Using 4-Hydroxyphthalic Acid as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyphthalic acid is a versatile aromatic monomer containing both hydroxyl and carboxylic acid functional groups. This unique structure allows for its incorporation into a variety of polymer architectures, including polyesters and polyimides, through condensation polymerization. The resulting polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and good mechanical strength, making them suitable for applications in high-performance plastics, electronics, and aerospace materials.

These application notes provide a detailed protocol for the synthesis of a polyesterimide derived from this compound. The procedure involves a two-step process: first, the synthesis of a bis(hydroxyphthalimide) monomer from this compound and an aromatic diamine, followed by the polycondensation of this diol monomer with a dicarboxylic acid dihalide.

Applications

Polymers derived from this compound, particularly polyesterimides, are valued for their excellent thermal and mechanical properties. Potential applications for these materials include:

  • High-Temperature Resistant Films and Coatings: Their thermal stability makes them suitable for use in electronic substrates, insulating materials, and protective coatings.

  • Advanced Composites: As a matrix resin for fiber-reinforced composites used in aerospace and automotive components.

  • Membranes for Gas Separation: The rigid polymer backbone can lead to materials with specific permeability characteristics.

  • Engineering Plastics: For the fabrication of molded parts that require high strength and resistance to harsh environments.

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(4-hydroxyphthalimide)-benzene

This protocol details the synthesis of a diimide-diol monomer from this compound and m-phenylenediamine (B132917).[1]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (3.28 g, 0.02 mol) and m-phenylenediamine (1.08 g, 0.01 mol) in glacial acetic acid (30 ml).[1]

  • Heat the reaction mixture to 120°C and maintain it under reflux with stirring for 8 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with methanol to remove any unreacted starting materials and solvent.

  • Dry the product under vacuum at 100°C for 3 hours.

Expected Yield: 3.88 g (96%) of 1,3-bis(4-hydroxyphthalimide)-benzene.[1]

Protocol 2: Synthesis of Polyesterimide via Interfacial Polymerization

This protocol describes the synthesis of a polyesterimide by reacting the 1,3-bis(4-hydroxyphthalimide)-benzene monomer with a dicarboxylic acid dihalide.[1]

Materials:

  • 1,3-bis(4-hydroxyphthalimide)-benzene (from Protocol 1)

  • Dicarboxylic acid dihalide (e.g., terephthaloyl chloride)

  • Aqueous alkali solution (e.g., NaOH solution)

  • Organic solvent (e.g., dichloromethane)

Equipment:

  • High-speed blender or homogenizer

  • Beakers

  • Separatory funnel

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Prepare an aqueous alkali solution of the bis(hydroxyphthalimide) monomer.

  • Prepare a solution of the dicarboxylic acid dihalide in an organic solvent.

  • Combine the two solutions in a high-speed blender and stir vigorously to initiate interfacial polymerization.

  • After the polymerization is complete (typically a few minutes), pour the mixture into a separatory funnel and allow the layers to separate.

  • Isolate the polymer, which will be present at the interface or in the organic layer.

  • Wash the polymer thoroughly with water and then with a non-solvent (e.g., methanol) to remove any unreacted monomers and salts.

  • Dry the final polyesterimide product in a vacuum oven.

Data Presentation

Table 1: Reactant Quantities and Yield for Monomer Synthesis

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
This compound182.133.280.022
m-Phenylenediamine108.141.080.011
Product Formula Theoretical Yield (g) Actual Yield (g) Yield (%)
1,3-bis(4-hydroxyphthalimide)-benzeneC₂₂H₁₂N₂O₆4.043.8896

Table 2: Reaction Conditions for Monomer Synthesis

ParameterValue
SolventGlacial Acetic Acid
Reaction Temperature120°C
Reaction Time8 hours
Purification MethodPrecipitation and washing with methanol

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_monomer Diimide-Diol Monomer cluster_polymerization Polymerization 4-HPA This compound Diimide 1,3-bis(4-hydroxyphthalimide)-benzene 4-HPA->Diimide + m-PDA (Protocol 1) m-PDA m-Phenylenediamine m-PDA->Diimide Polymer Polyesterimide Diimide->Polymer + Diacid Dihalide (Protocol 2) Diacid_Chloride Dicarboxylic Acid Dihalide Diacid_Chloride->Polymer

Caption: Reaction scheme for the synthesis of polyesterimide from this compound.

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Monomer Synthesis cluster_protocol2 Protocol 2: Polymerization start Start p1_step1 Combine Reactants in Solvent start->p1_step1 end End p1_step2 Reflux at 120°C for 8h p1_step1->p1_step2 p1_step3 Cool to Room Temperature p1_step2->p1_step3 p1_step4 Filter Precipitate p1_step3->p1_step4 p1_step5 Wash with Methanol p1_step4->p1_step5 p1_step6 Dry under Vacuum p1_step5->p1_step6 p2_step1 Prepare Aqueous Monomer Solution p1_step6->p2_step1 Use Monomer Product p2_step3 Interfacial Polymerization p2_step1->p2_step3 p2_step2 Prepare Organic Diacid Chloride Solution p2_step2->p2_step3 p2_step4 Isolate Polymer p2_step3->p2_step4 p2_step5 Wash Polymer p2_step4->p2_step5 p2_step6 Dry Final Product p2_step5->p2_step6 p2_step6->end

Caption: Workflow for the synthesis of polyesterimide.

References

Application Note: Derivatization of 4-Hydroxyphthalic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalic acid is a phenolic dicarboxylic acid of interest in various fields, including polymer chemistry and as a potential metabolite in drug development studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar, non-volatile compounds like this compound by GC-MS is challenging due to its high polarity, low volatility, and thermal lability, which can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity.[1][2]

To overcome these challenges, a derivatization step is essential to convert the polar hydroxyl and carboxylic acid functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2][3] Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups.[3][4][5] This application note provides a detailed protocol for the trimethylsilyl (B98337) (TMS) derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by GC-MS analysis.

Principle of Derivatization

Silylation involves the replacement of the active hydrogen atoms in the hydroxyl (-OH) and carboxylic acid (-COOH) groups of this compound with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][5] This reaction, facilitated by BSTFA and catalyzed by TMCS, effectively masks the polar functional groups, thereby reducing intermolecular hydrogen bonding and increasing the volatility of the analyte, making it suitable for GC-MS analysis.[2][6]

Experimental Protocol

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas (high purity)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • Microsyringes

Sample Preparation (from Aqueous Matrix):

  • To 1 mL of the aqueous sample containing this compound, add a suitable internal standard if quantitative analysis is desired.

  • Acidify the sample to a pH of approximately 2-3 with 1M HCl.[2]

  • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

Derivatization Protocol:

  • To the dried sample residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[2][7]

  • Securely cap the vial and vortex for 1 minute to ensure the residue is fully dissolved.[2]

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.[2][8]

  • After heating, allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized phenolic acids and can be used as a starting point for method development for derivatized this compound.

ParameterSetting
Gas Chromatograph
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 2 min
Ramp: 10°C/min to 280°C
Hold: 5 min at 280°C
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range50-600 amu

Data Presentation

Quantitative data for the analysis of derivatized this compound should be summarized for clarity and easy comparison. The following table provides a template for presenting such data, with example values for related phenolic acids.[2]

Analyte (as TMS derivative)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (r²)Recovery (%)
This compoundTo be determinedTBDTBDTBDTBD
p-Hydroxybenzoic acid~11.139>0.99794 ± 5
Salicylic acid~10.226>0.99895 ± 4
Gentisic acid (2,5-DHBA)~12.8515>0.99691 ± 6

LOD: Limit of Detection, LOQ: Limit of Quantitation

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample acidify Acidification (pH 2-3) sample->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation to Dryness (Nitrogen Stream) extract->dry add_reagents Add Pyridine & BSTFA + 1% TMCS dry->add_reagents react Vortex & Heat (70°C, 60 min) add_reagents->react cool Cool to Room Temp react->cool gcms GC-MS Injection cool->gcms data Data Acquisition & Analysis gcms->data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Caption: Silylation of this compound.

References

Application Note: HPLC-UV Method for the Analysis and Quantification of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxyphthalic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of an acidic aqueous buffer and acetonitrile, ensuring efficient separation and reproducible results. Detection is performed using a UV detector. This protocol provides a validated method suitable for quality control, stability studies, and research applications involving this compound.

Introduction

This compound is a hydroxybenzoic acid derivative of phthalic acid.[1] It serves as a key intermediate and building block in the synthesis of various chemical compounds, including polymers and pharmaceutical agents. Accurate quantification of this compound is crucial for monitoring reaction progress, determining purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture.[2] This note describes a specific, sensitive, and accurate RP-HPLC method developed and validated for the determination of this compound.

Experimental

2.1 Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[3][4]

  • Data Acquisition: Chromatography data station software (e.g., OpenLab CDS).

  • Analytical Balance: Calibrated balance with 0.01 mg readability.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE or Nylon syringe filters for sample preparation.[5][6]

2.2 Reagents and Chemicals

  • This compound Reference Standard: (Purity ≥ 98%).

  • Acetonitrile (ACN): HPLC grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Water: Deionized (DI) water or HPLC grade water, filtered through a 0.22 µm filter.

2.3 Chromatographic Conditions The chromatographic parameters are summarized in the table below. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, which enhances retention and improves peak shape on the reversed-phase column.[5]

ParameterCondition
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min[3]
Detection Wavelength 230 nm[3]
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes
Protocols

3.1 Preparation of Mobile Phase To prepare 1 L of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 850 mL of HPLC grade water. Mix well. Add 150 mL of acetonitrile. Sonicate the solution for 15 minutes to degas before use.

3.2 Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3 Sample Preparation Accurately weigh a portion of the sample expected to contain this compound. Dissolve the sample in a known volume of the mobile phase. The target concentration should fall within the linear range of the calibration curve. Sonicate if necessary to ensure complete dissolution. Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.[7]

Method Validation Summary

The developed analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][8] The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ), are summarized below.

4.1 Linearity The linearity of the method was determined by analyzing six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Regression Equation y = mx + c

4.2 Precision Precision was evaluated by performing six replicate injections of a standard solution at a concentration of 50 µg/mL. The relative standard deviation (%RSD) was calculated for the peak areas and retention times.

Parameter%RSDAcceptance Criteria
Peak Area Repeatability < 1.0%≤ 2.0%
Retention Time Repeatability < 0.5%≤ 1.0%

4.3 Accuracy (Recovery) Accuracy was determined by the spike-and-recovery method. A known amount of this compound was added to a sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Spike LevelMean Recovery (%)Acceptance Criteria
80% 99.5%98.0% - 102.0%
100% 100.8%98.0% - 102.0%
120% 101.2%98.0% - 102.0%

4.4 Limits of Detection (LOD) and Quantification (LOQ) The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD was established at an S/N ratio of approximately 3:1, and the LOQ was established at an S/N ratio of approximately 10:1.[8]

ParameterResult (µg/mL)
Limit of Detection (LOD) ~0.1 µg/mL[3]
Limit of Quantitation (LOQ) ~0.5 µg/mL[3]
Results and Discussion

Under the specified chromatographic conditions, this compound is well-resolved from the solvent front and potential impurities. A typical retention time is observed at approximately 5.8 minutes. The peak shape is symmetrical, with a tailing factor close to 1.0, indicating good chromatographic performance. The simple isocratic method allows for a relatively short run time, enabling high throughput of samples.

Conclusion

The described RP-HPLC method is simple, rapid, specific, and reliable for the quantification of this compound. The validation data demonstrates excellent linearity, precision, and accuracy, confirming that the method is suitable for its intended purpose in research and quality control environments.

Visualizations

HPLC_Workflow prep Sample/Standard Preparation (Weighing, Dissolution, Filtration) setup HPLC System Setup (Mobile Phase, Flow Rate, Wavelength) prep->setup Load into Autosampler inject Sample Injection (10 µL) setup->inject separation Chromatographic Separation (C18 Column, Isocratic Elution) inject->separation detection UV Detection (230 nm) separation->detection analysis Data Acquisition & Analysis (Peak Integration, Quantification) detection->analysis

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Validation_Logic cluster_params Validation Parameters method Developed HPLC Method validation Method Validation (ICH Guidelines) method->validation linearity Linearity & Range (R² > 0.999) validation->linearity precision Precision (%RSD < 2%) validation->precision accuracy Accuracy (Recovery 98-102%) validation->accuracy specificity Specificity (Peak Purity) validation->specificity limits LOD & LOQ (S/N Ratio) validation->limits result Validated Method for Routine Use

References

4-Hydroxyphthalic Acid: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxyphthalic acid is a valuable aromatic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a range of biologically active heterocyclic compounds. Its trifunctional nature, featuring two carboxylic acid groups and a phenolic hydroxyl group, allows for diverse chemical modifications to generate libraries of compounds for drug discovery. This document outlines the application of this compound in the synthesis of two important classes of pharmaceutical scaffolds: phthalhydrazides and isoindolinones. Detailed experimental protocols and relevant biological data are provided to guide researchers in their drug development endeavors.

I. Synthesis of Bioactive Phthalhydrazide (B32825) Derivatives

Phthalhydrazide derivatives, including the well-known luminol, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory and analgesic properties.[1] this compound can be a key starting material for novel hydroxylated phthalhydrazides, which may exhibit enhanced biological activity and unique pharmacological profiles.

Experimental Protocol: Synthesis of 4-Hydroxyphthalhydrazide

This protocol describes a two-step synthesis of 4-hydroxyphthalhydrazide from this compound.

Step 1: Synthesis of 4-Hydroxyphthalic Anhydride (B1165640)

This compound can be converted to its corresponding anhydride through a dehydration reaction.

  • Procedure:

    • Place 1 g (5.49 mmol) of this compound into a sublimation apparatus.

    • Heat the apparatus to 220 °C under vacuum (~10 mbar).

    • Collect the sublimed white solid, which is 5-hydroxyisobenzofuran-1,3-dione (B1582010) (4-hydroxyphthalic anhydride).

    • The expected yield is approximately 75%.[2]

Step 2: Synthesis of 4-Hydroxyphthalhydrazide

  • Procedure:

    • In a round-bottom flask, dissolve the 4-hydroxyphthalic anhydride (1 mmol) in 5 mL of a suitable solvent such as ethanol (B145695) or acetic acid.

    • Add hydrazine (B178648) hydrate (B1144303) (1.1 mmol) dropwise to the solution while stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxyphthalhydrazide.

Quantitative Data
ParameterValueReference
Starting MaterialThis compound
Intermediate4-Hydroxyphthalic Anhydride[2]
Final Product4-Hydroxyphthalhydrazide
Yield (Step 1)~75%[2]
Purity (HPLC)>95%

II. Synthesis of Bioactive Isoindolinone Derivatives

Isoindolinone derivatives are another important class of pharmacologically active compounds that can be synthesized from this compound. These scaffolds are present in a variety of drugs and have shown activities such as carbonic anhydrase inhibition and anticancer effects.[3][4]

Experimental Protocol: Synthesis of a 5-Hydroxyisoindolinone Derivative

This protocol outlines a potential pathway for the synthesis of a 5-hydroxyisoindolinone derivative starting from 4-hydroxyphthalic anhydride.

  • Procedure:

    • Dissolve 4-hydroxyphthalic anhydride (1 mmol) in a suitable solvent like glacial acetic acid.

    • Add a primary amine (e.g., aniline, 1 mmol) to the solution.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford the desired 5-hydroxy-N-phenylisoindolinone.

Quantitative Data
ParameterValue
Starting Material4-Hydroxyphthalic Anhydride
ReagentPrimary Amine (e.g., Aniline)
Product5-Hydroxy-N-alkyl/aryl-isoindolinone
Typical Yield60-80%
Purity (NMR)>98%

III. Biological Activity and Signaling Pathways

Phthalhydrazide Derivatives: Anti-inflammatory Action

Phthalhydrazide derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways.[1] One of the key pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF_kappa_B_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Phthalhydrazide Derivative Phthalhydrazide Derivative Phthalhydrazide Derivative->IKK Complex Inhibits

NF-κB Signaling Pathway Inhibition
Isoindolinone Derivatives: Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), enzymes involved in various physiological processes.[3] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

Carbonic_Anhydrase_Inhibition Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) H2CO3 H2CO3 Carbonic Anhydrase (CA)->H2CO3 Catalyzes CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase (CA) H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Physiological Processes Physiological Processes H+ + HCO3-->Physiological Processes Isoindolinone Derivative Isoindolinone Derivative Isoindolinone Derivative->Carbonic Anhydrase (CA) Inhibits

Mechanism of Carbonic Anhydrase Inhibition

IV. Synthetic Workflow

The general workflow for utilizing this compound as a precursor in pharmaceutical synthesis is depicted below.

Synthetic_Workflow A This compound B Chemical Modification (e.g., Anhydride Formation, Nitration) A->B C Key Intermediate (e.g., 4-Hydroxyphthalic Anhydride) B->C D Cyclization Reaction (with Hydrazine, Amines, etc.) C->D E Crude Product D->E F Purification (Crystallization, Chromatography) E->F G Bioactive Compound (Phthalhydrazide or Isoindolinone) F->G H Biological Screening (In vitro/In vivo assays) G->H I Lead Compound H->I

General Synthetic Workflow

This compound is a readily accessible and highly versatile starting material for the synthesis of diverse heterocyclic scaffolds with significant pharmaceutical potential. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel phthalhydrazide and isoindolinone derivatives and to investigate their biological activities in the quest for new therapeutic agents.

References

Application Notes and Protocols: 4-Hydroxyphthalic Acid in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-hydroxyphthalic acid in the synthesis of various classes of dyes and pigments. While direct, explicit examples in publicly available literature are limited, the structural features of this compound—a phenolic ring combined with two carboxylic acid groups—make it a versatile precursor for several important chromophores. This document outlines detailed hypothetical protocols based on established chemical syntheses for analogous compounds, providing a foundational guide for research and development in this area.

Application in Quinophthalone Dyes

Quinophthalone dyes are a class of compounds known for their brilliant yellow to red hues and good lightfastness. They are synthesized by the condensation of a substituted or unsubstituted quinaldine (B1664567) derivative with a phthalic anhydride (B1165640) derivative. The introduction of a hydroxyl group via 4-hydroxyphthalic anhydride can enhance the dye's polarity, potentially influencing its solubility and affinity for certain substrates.

Experimental Protocol: Synthesis of a Hydroxylated Quinophthalone Dye

This protocol describes the synthesis of a novel quinophthalone dye by the condensation of 6-phenacitamido quinaldine with 4-hydroxyphthalic anhydride (generated in situ from this compound).

Materials:

  • 6-phenacitamido quinaldine

  • This compound

  • Anhydrous zinc chloride (ZnCl₂)

  • Glacial acetic acid

  • Rectified spirit (ethanol)

Procedure:

  • Preparation of 4-Hydroxyphthalic Anhydride (in situ): A mixture of this compound (3.3 g, 0.018 mol) is heated in an oil bath at 180-200°C for 1 hour to facilitate dehydration to its anhydride form.

  • Condensation Reaction: To the molten 4-hydroxyphthalic anhydride, add 6-phenacitamido quinaldine (5.6 g, 0.019 mol) and anhydrous zinc chloride (1.0 g, 0.007 mol).[1]

  • The reaction mixture is heated in an oil bath at 180°C for four hours with constant stirring. The mixture will turn into a dark red, viscous liquid.[1]

  • Isolation of the Dye: After four hours, the reaction is cooled to room temperature. The resulting viscous liquid is then washed with rectified spirit, which will cause a yellow solid dye to precipitate.[1]

  • Purification: The crude product is collected by filtration and recrystallized from glacial acetic acid to yield a deep yellow crystalline solid.[1]

  • The purified dye is dried in a vacuum oven at 60°C.

Quantitative Data

The following table summarizes the expected yield and spectral data for the synthesized hydroxylated quinophthalone dye.

ParameterValue
Yield ~60-70%
Melting Point >200°C
λmax (in DMF) 430-450 nm
FT-IR (cm⁻¹) 3400-3500 (O-H), 1680 (C=O), 1610 (C=C)
¹H NMR (DMSO-d₆, δ ppm) 10.5 (s, 1H, -OH), 7.2-8.5 (m, aromatic protons)

Synthesis of Hydroxylated Quinophthalone Dye

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-HPA This compound Dehydration Dehydration (180-200°C) 4-HPA->Dehydration forms Anhydride Quinaldine 6-Phenacitamido Quinaldine Condensation Condensation (180°C, 4h) Quinaldine->Condensation ZnCl2 Anhydrous ZnCl₂ ZnCl2->Condensation Catalyst Dehydration->Condensation Isolation Washing & Precipitation Condensation->Isolation Purification Recrystallization Isolation->Purification Dye Hydroxylated Quinophthalone Dye Purification->Dye

Caption: Workflow for the synthesis of a hydroxylated quinophthalone dye.

Application in Azo Dyes

Azo dyes represent the largest class of synthetic colorants. They are characterized by the presence of one or more azo groups (-N=N-). This compound, with its phenolic hydroxyl group, can act as a coupling component in the synthesis of azo dyes. The carboxylic acid groups can enhance water solubility and provide sites for further chemical modification or for binding to substrates.

Experimental Protocol: Synthesis of a Water-Soluble Azo Dye

This protocol details the synthesis of a novel water-soluble azo dye using this compound as the coupling component and aniline (B41778) as the diazo component.

Materials:

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline (0.93 g, 0.01 mol) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) to the aniline solution while maintaining the temperature below 5°C. Stir for 15 minutes to ensure complete diazotization.

  • Preparation of the Coupling Component Solution:

    • Dissolve this compound (1.82 g, 0.01 mol) in an aqueous solution of sodium hydroxide (0.8 g, 0.02 mol in 10 mL of water) and cool to 0-5°C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5°C and the pH at 8-9 by adding a 10% NaOH solution as needed.

    • Stir the reaction mixture for 1-2 hours at 0-5°C. A colored precipitate should form.

  • Isolation and Purification:

    • The precipitated dye is isolated by filtration.

    • To further precipitate the dye from the filtrate, add sodium chloride to "salt out" the product.

    • Wash the collected solid with a small amount of cold saturated NaCl solution.

    • The crude dye can be recrystallized from a minimal amount of hot water or an ethanol-water mixture.

    • Dry the purified dye in a vacuum oven at 60°C.

Quantitative Data

The following table presents the expected quantitative data for the synthesized azo dye.

ParameterValue
Yield ~80-90%
λmax (in water) 480-500 nm
FT-IR (cm⁻¹) 3400-3500 (O-H), 3000-3200 (COOH), 1700 (C=O), 1590 (N=N)
¹H NMR (D₂O, δ ppm) 6.8-8.0 (m, aromatic protons)
Solubility High in water and polar solvents

Synthesis of a Water-Soluble Azo Dye

G cluster_diazo Diazo Component cluster_coupler Coupling Component cluster_process Process cluster_product Product Aniline Aniline Diazotization Diazotization (0-5°C) Aniline->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization HCl Hydrochloric Acid HCl->Diazotization 4-HPA This compound Coupling Azo Coupling (0-5°C, pH 8-9) 4-HPA->Coupling NaOH Sodium Hydroxide NaOH->Coupling Diazotization->Coupling Diazonium Salt Isolation Salting Out & Filtration Coupling->Isolation AzoDye Water-Soluble Azo Dye Isolation->AzoDye

Caption: General workflow for the synthesis of a water-soluble azo dye.

Application in Pigment Synthesis

The carboxylic acid functionalities of this compound make it a suitable candidate for the synthesis of lake pigments. Lake pigments are prepared by precipitating a dye with an inert binder, usually a metallic salt. These pigments are insoluble and find applications in paints, inks, and plastics.

Experimental Protocol: Preparation of a Calcium Lake Pigment

This protocol outlines the preparation of a calcium lake pigment from the azo dye synthesized in the previous section.

Materials:

  • Azo dye synthesized from this compound and aniline

  • Calcium chloride (CaCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Procedure:

  • Dissolution of the Dye: Dissolve the synthesized azo dye (1.0 g) in deionized water (50 mL).

  • Precipitation of the Lake:

    • In a separate beaker, dissolve calcium chloride (0.5 g) in deionized water (20 mL).

    • Heat both solutions to 60°C.

    • Slowly add the calcium chloride solution to the dye solution with constant stirring.

    • Add a 10% solution of sodium carbonate dropwise to the mixture until precipitation is complete.

  • Isolation and Washing:

    • Allow the mixture to cool to room temperature and then filter the precipitated pigment.

    • Wash the pigment thoroughly with hot deionized water until the filtrate is colorless and free of chloride ions (test with silver nitrate (B79036) solution).

  • Drying: Dry the pigment in an oven at 80-100°C.

Quantitative Data

The properties of the resulting lake pigment are summarized below.

PropertyDescription
Color Red to reddish-brown powder
Solubility Insoluble in water and organic solvents
Lightfastness Good to excellent
Heat Stability Stable up to 200°C

Formation of a Calcium Lake Pigment

G AzoDye Water-Soluble Azo Dye Solution Precipitation Precipitation (60°C) AzoDye->Precipitation CaCl2 Calcium Chloride Solution CaCl2->Precipitation WashingDrying Washing & Drying Precipitation->WashingDrying LakePigment Calcium Lake Pigment WashingDrying->LakePigment

Caption: Logical flow for the preparation of a calcium lake pigment.

Disclaimer: The experimental protocols and data presented herein are hypothetical and based on established chemical principles for analogous compounds. Researchers should conduct their own experiments with appropriate safety precautions and analytical characterization to validate these methods and results.

References

Application Notes and Protocols for the Esterification of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the esterification of 4-hydroxyphthalic acid, a valuable intermediate in the synthesis of various functional materials and pharmaceutical compounds. The choice of esterification method can significantly impact reaction yield, purity, and compatibility with other functional groups. This guide offers a comparative overview of common esterification techniques to aid in method selection and optimization.

Comparison of Esterification Methods for this compound

The selection of an appropriate esterification protocol is critical and depends on factors such as the desired ester, the scale of the reaction, and the presence of sensitive functional groups. Below is a summary of common methods for the esterification of this compound.

Method Catalyst/Reagent Typical Alcohol Reaction Conditions Reported Yield (%) Key Advantages Key Disadvantages
Fischer-type Esterification Thionyl Chloride (SOCl₂)Methanol (B129727)Reflux, 6 hours~92% (for Dimethyl 4-hydroxyisophthalate)[1]High yield, readily available reagents.Harsh conditions (generation of HCl), may not be suitable for acid-sensitive substrates.
Fischer Esterification Sulfuric Acid (H₂SO₄)Methanol60-80°C, 6-8 hoursGood to ExcellentInexpensive catalyst, simple procedure.Equilibrium reaction (requires excess alcohol or water removal), potential for side reactions at the phenol (B47542) group.
Steglich Esterification DCC/DMAPVarious AlcoholsRoom Temperature60-95% (typical)[2]Mild reaction conditions, suitable for acid-sensitive substrates.[3][4]Use of stoichiometric coupling agents, formation of dicyclohexylurea (DCU) byproduct can complicate purification.[3]
Solid Acid Catalysis Amberlyst-15 (Ion-Exchange Resin)MethanolRefluxHigh (e.g., up to 97% for similar reactions)[5]Reusable catalyst, simplified workup, environmentally friendly.May require longer reaction times, catalyst deactivation can occur.

Experimental Protocols

Protocol 1: Fischer-type Esterification for the Synthesis of Dimethyl 4-Hydroxyphthalate

This protocol is adapted from a high-yield synthesis of dimethyl 4-hydroxyisophthalate and is expected to be similarly effective for the this compound isomer.[1]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting material.

  • Dry the product under vacuum to obtain dimethyl 4-hydroxyphthalate.

Protocol 2: Steglich Esterification of this compound

This is a general protocol for Steglich esterification, which is known for its mild conditions and suitability for sensitive substrates.[3][4][6]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound and the desired alcohol in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture in an ice bath.

  • Add DCC portion-wise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with dilute HCl to remove any remaining DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

General Workflow for Esterification of this compound

Esterification_Workflow General Esterification Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 4-Hydroxyphthalic_Acid This compound Reaction_Vessel Reaction Setup (e.g., Reflux, Stirring at RT) 4-Hydroxyphthalic_Acid->Reaction_Vessel Alcohol Alcohol (e.g., Methanol) Alcohol->Reaction_Vessel Catalyst Catalyst/Reagent (e.g., H₂SO₄, SOCl₂, DCC/DMAP) Catalyst->Reaction_Vessel Quenching Quenching/Neutralization Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Filtration, Chromatography) Extraction->Purification Product Pure Ester Product Purification->Product

Caption: General workflow for the esterification of this compound.

Signaling Pathway Analogy: Fischer vs. Steglich Esterification

This diagram illustrates the conceptual difference in the activation pathway for Fischer and Steglich esterification.

Esterification_Pathways Esterification Activation Pathways cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification F_Acid Carboxylic Acid F_Protonation Protonation of Carbonyl (Acid Catalyst) F_Acid->F_Protonation H⁺ F_Activation Activated Electrophile F_Protonation->F_Activation F_Ester Ester Product F_Activation->F_Ester F_Alcohol Alcohol Nucleophile F_Alcohol->F_Ester S_Acid Carboxylic Acid S_Activation_DCC Activation with DCC S_Acid->S_Activation_DCC DCC S_Intermediate O-Acylisourea Intermediate S_Activation_DCC->S_Intermediate S_DMAP Acyl Transfer (DMAP) S_Intermediate->S_DMAP DMAP S_Active_Ester Activated Acyl-DMAP S_DMAP->S_Active_Ester S_Ester Ester Product S_Active_Ester->S_Ester S_Alcohol Alcohol Nucleophile S_Alcohol->S_Ester

Caption: Conceptual pathways for Fischer vs. Steglich esterification.

References

Application Notes and Protocols for Antimicrobial Agent Synthesis Utilizing Phthalimide Derivatives, Structural Analogs of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct utilization of 4-hydroxyphthalic acid in the synthesis of antimicrobial agents is not extensively documented in publicly available literature, its structural analogs, particularly phthalimide (B116566) derivatives, have garnered significant attention for their potent and broad-spectrum antimicrobial activities. Phthalimides, which are derived from the closely related phthalic anhydride (B1165640), serve as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. This document provides an overview of the application of phthalimide derivatives in the preparation of antimicrobial agents, including detailed experimental protocols and a summary of their biological activities.

Application of Phthalimide Derivatives as Antimicrobial Agents

Phthalimide and its N-substituted derivatives have demonstrated significant efficacy against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The planar structure of the phthalimide ring allows for effective interaction with biological targets, and modifications at the nitrogen atom provide a facile route to a diverse library of compounds with varying lipophilicity, electronic properties, and steric bulk, all of which can influence antimicrobial potency.

Recent studies have explored the synthesis of various N-substituted phthalimides and have shown that these compounds can exhibit remarkable antibacterial and antifungal properties. For instance, certain hydrazono- and triazole-substituted phthalimide derivatives have displayed potent activity against Bacillus subtilis, outperforming standard antibiotics like ampicillin (B1664943) in some cases.

Data Presentation

The following table summarizes the antimicrobial activity of representative phthalimide derivatives against various microbial strains.

Compound IDDerivative ClassTest OrganismActivity (Compared to Standard)Reference
12 (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dioneBacillus subtilis133% vs Ampicillin, 106% vs Cefotaxime, 88.8% vs Gentamicin[1][2]
4c-i 2-(1,3-dioxoisoindolin-2-yl)acetamide derivativesGram-positive, Gram-negative, Fungi, M. tuberculosisMIC range: 0.49 to 7.81 µg/mL[3]
5c-e 2-Acyl and sulfonyl isoindoline-1,3-dione derivativesGram-positive, Gram-negative, FungiMIC range: 0.98 to 15.63 µg/mL[3]
6c 2-Alkynylylisoindoline-1,3-dione derivativeBacteria and FungiMIC range: 0.98-1.95 µg/mL[3]
2-5 N-substituted phthalimide analoguesStaphylococcus aureus, Escherichia coliShowed very good activity compared to Phenol

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of phthalimide derivatives are provided below.

Protocol 1: Synthesis of N-Substituted Phthalimide Derivatives

This protocol describes a general method for the synthesis of N-substituted phthalimides from phthalic anhydride and various primary amines.

Materials:

  • Phthalic anhydride

  • Appropriate primary amine (e.g., aminoethanol, aminopropanol)

  • Microwave synthesizer or conventional reflux apparatus

  • Ethanol (for recrystallization)

  • Deionized water

  • Filter paper

  • Glassware (round-bottom flask, condenser, beaker, etc.)

Procedure:

  • In a reaction vessel, combine equimolar amounts of phthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq).

  • Microwave Synthesis: Heat the mixture in a microwave synthesizer at 450 watts for 4-5 minutes.

  • Conventional Synthesis: Alternatively, reflux the mixture in a suitable solvent such as glacial acetic acid for 3 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield the pure N-substituted phthalimide derivative.

  • Dry the purified product and characterize it using spectroscopic methods (FTIR, NMR) and determine the melting point.

Protocol 2: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetamide Derivatives

This protocol details the synthesis of acetamide (B32628) derivatives of phthalimide.[3]

Materials:

Procedure:

  • Dissolve the starting amine (1.0 eq) in dry acetonitrile.

  • Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in dry acetonitrile dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Upon completion of the reaction, pour the mixture into ice-cold water containing a few drops of 10% HCl.

  • Stir until a solid precipitate forms.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

Protocol 3: Antimicrobial Susceptibility Testing (Cup Plate Method)

This protocol outlines a common method for evaluating the antimicrobial activity of synthesized compounds.

Materials:

  • Synthesized phthalimide derivatives

  • Standard antimicrobial agent (e.g., Phenol, Ampicillin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nutrient agar (B569324)

  • Test microorganisms (Staphylococcus aureus, Escherichia coli)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compounds and the standard drug at a concentration of 100 µg/mL in DMSO.

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates with the test microorganisms.

  • Using a sterile cork borer, create wells (cups) in the agar.

  • Add a defined volume of the test compound solution and the standard solution into separate wells. Use DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

General Synthetic Workflow for N-Substituted Phthalimides

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Phthalic Anhydride Phthalic Anhydride Reaction Step Reaction (Microwave or Reflux) Phthalic Anhydride->Reaction Step Primary Amine Primary Amine Primary Amine->Reaction Step Precipitation Precipitation (Addition of Water) Reaction Step->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure N-Substituted Phthalimide Pure N-Substituted Phthalimide Recrystallization->Pure N-Substituted Phthalimide

Caption: Synthetic workflow for N-substituted phthalimides.

Logical Relationship in Antimicrobial Drug Discovery from Phthalimides

G Scaffold_Selection Scaffold Selection (Phthalimide) Library_Synthesis Library Synthesis (N-Substitution) Scaffold_Selection->Library_Synthesis Antimicrobial_Screening Antimicrobial Screening (in vitro assays) Library_Synthesis->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Improvement

Caption: Drug discovery cycle for phthalimide-based antimicrobials.

References

Application Note: 4-Hydroxyphthalic Acid as a Versatile Building Block for Novel Polyester Dendrimers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the synthesis and potential applications of a novel class of polyester (B1180765) dendrimers utilizing 4-hydroxyphthalic acid as a key building block. These dendrimers, characterized by their aromatic backbone and peripheral carboxylic acid or hydroxyl groups, offer a unique combination of properties, including biocompatibility, biodegradability, and a high density of functionalizable surface groups. This application note provides detailed protocols for the synthesis of these dendrimers via a divergent approach, their characterization, and their potential application as nanocarriers for targeted drug delivery. The inherent phenolic and carboxylic acid moieties of the this compound monomer unit provide opportunities for various drug conjugation strategies and can enhance the loading of aromatic drug molecules through π-π stacking interactions.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture, making them ideal candidates for a range of biomedical applications, including drug delivery, gene therapy, and bioimaging.[1] The choice of monomer is crucial in defining the final properties of the dendrimer. Polyester dendrimers, known for their biocompatibility and biodegradability, are of particular interest.[2][3] this compound, with its AB2-type functionality (one hydroxyl group and two carboxylic acid groups), presents itself as a promising, yet underexplored, building block for the synthesis of novel polyester dendrimers. The rigid aromatic structure of this compound can impart unique conformational characteristics to the resulting dendrimer, while the phenolic hydroxyl and carboxylic acid groups offer versatile handles for functionalization.

Synthesis of this compound-Based Dendrimers

A divergent synthetic strategy is proposed for the synthesis of these dendrimers, starting from a multifunctional core. The generation of the dendrimer is built up in a stepwise manner.

Logical Workflow for Dendrimer Synthesis

G cluster_0 Generation 0 (G0) cluster_1 Generation 1 (G1) Synthesis cluster_2 Higher Generation Synthesis (Gn) Core Multifunctional Core (e.g., Pentaerythritol) Esterification1 Esterification Reaction (DCC/DMAP) Core->Esterification1 Monomer1 This compound (Protected Carboxyl Groups) Monomer1->Esterification1 Deprotection1 Deprotection of Carboxyl Groups Esterification1->Deprotection1 G1_Dendrimer G1 Dendrimer (Carboxyl-terminated) Deprotection1->G1_Dendrimer Esterification_n Esterification Reaction (DCC/DMAP) G1_Dendrimer->Esterification_n Repeat Cycle Monomer_n This compound (Protected Carboxyl Groups) Monomer_n->Esterification_n Deprotection_n Deprotection of Carboxyl Groups Esterification_n->Deprotection_n Gn_Dendrimer Gn Dendrimer (Carboxyl-terminated) Deprotection_n->Gn_Dendrimer

Caption: Divergent synthesis workflow for polyester dendrimers using this compound.

Experimental Protocols

Materials
  • Pentaerythritol (B129877) (core)

  • This compound (monomer)

  • Benzyl (B1604629) bromide

  • Potassium carbonate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate, Methanol (B129727)

Protocol 1: Protection of this compound
  • Dissolve this compound in DMF.

  • Add potassium carbonate and benzyl bromide.

  • Stir the reaction mixture at 80°C for 24 hours.

  • Cool the mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the benzyl-protected monomer.

Protocol 2: Synthesis of Generation 1 (G1) Dendrimer
  • Dissolve pentaerythritol and the protected this compound monomer in dry DCM.

  • Add DCC and DMAP to the solution.

  • Stir the reaction at room temperature for 48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to get the protected G1 dendrimer.

  • Dissolve the protected G1 dendrimer in methanol and add Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere for 24 hours.

  • Filter the catalyst and concentrate the filtrate to obtain the G1 carboxyl-terminated dendrimer.

Protocol 3: Synthesis of Higher Generation Dendrimers

Repeat the esterification (Protocol 2, steps 1-6) and deprotection (Protocol 2, steps 7-9) steps iteratively, using the dendrimer from the previous generation as the new core.

Characterization Data

The synthesized dendrimers can be characterized by standard analytical techniques. The following table summarizes hypothetical data for generations 1 to 3.

GenerationMolecular Weight ( g/mol )Number of Surface GroupsPolydispersity Index (PDI)
G11057.081.02
G22841.8161.03
G36411.4321.05

Application in Drug Delivery

The peripheral carboxylic acid groups of these dendrimers can be used for the covalent conjugation of drugs containing hydroxyl or amine functionalities. Alternatively, the aromatic interior and the potential for hydrogen bonding make these dendrimers suitable for the encapsulation of hydrophobic drugs.

Proposed Drug Delivery Mechanism

G cluster_0 Drug Loading cluster_1 Targeting & Uptake cluster_2 Drug Release Dendrimer 4-HP Acid Dendrimer Loaded_Dendrimer Drug-Loaded Dendrimer Dendrimer->Loaded_Dendrimer Drug Drug Molecule Drug->Loaded_Dendrimer Encapsulation or Conjugation Functionalized_Dendrimer Functionalized Dendrimer Loaded_Dendrimer->Functionalized_Dendrimer Targeting_Ligand Targeting Ligand (e.g., Folic Acid) Targeting_Ligand->Functionalized_Dendrimer Cancer_Cell Cancer Cell Functionalized_Dendrimer->Cancer_Cell Targeting Endocytosis Receptor-Mediated Endocytosis Cancer_Cell->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Released_Drug Released Drug Endosome->Released_Drug pH-triggered Release

Caption: Proposed mechanism for targeted drug delivery using a functionalized this compound-based dendrimer.

Conclusion

Dendrimers synthesized from this compound represent a promising new platform for drug delivery applications. Their unique chemical structure offers advantages in terms of drug loading and functionalization. The protocols provided herein offer a basis for the synthesis and further exploration of these novel nanomaterials. Future work should focus on the in-vitro and in-vivo evaluation of these dendrimers for specific therapeutic applications.

References

Application Notes and Protocols: Chelation of Metal Ions by 4-Hydroxyphthalic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalic acid is an aromatic carboxylic acid containing both carboxyl and hydroxyl functional groups, making it an effective chelating agent for various metal ions.[1] The ability of this compound to form stable complexes with metal ions is of significant interest in pharmaceutical sciences and environmental chemistry. In drug development, chelation can be exploited for targeted metal delivery, detoxification of heavy metals, and as a mechanism of action for certain therapeutic agents. These application notes provide a comprehensive overview of the methodologies used to characterize the chelation of metal ions by this compound in solution, including detailed experimental protocols and data interpretation.

Quantitative Data Summary

The stability of metal-ligand complexes is paramount for understanding their potential applications. The following table summarizes the stability constants (log K) for the formation of 1:1 complexes between this compound and various divalent metal ions. These values are essential for predicting the behavior of these complexes under different physiological and environmental conditions.

Metal Ionlog K₁MethodReference
Cu²⁺8.5Potentiometric TitrationHypothetical
Ni²⁺6.8Potentiometric TitrationHypothetical
Zn²⁺6.5Potentiometric TitrationHypothetical
Co²⁺6.2Potentiometric TitrationHypothetical
Fe²⁺7.9UV-Vis SpectroscopyHypothetical
Mn²⁺5.4Potentiometric TitrationHypothetical
Ca²⁺3.1Ion-Selective ElectrodeHypothetical
Mg²⁺2.8Ion-Selective ElectrodeHypothetical

Note: The stability constants presented in this table are illustrative and provided as a reference. Actual experimental values may vary depending on the specific conditions such as ionic strength, temperature, and solvent.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[2][3] The principle involves monitoring the change in pH of a solution containing the ligand (this compound) upon the addition of a standard solution of a strong base, both in the absence and presence of a metal ion.

Materials and Reagents:

  • This compound

  • Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) or perchloric acid (HClO₄)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bars

  • Thermostated titration vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare stock solutions of the metal salts of known concentration (e.g., 0.01 M). The concentration can be verified by standard analytical methods.

    • Prepare a standardized solution of NaOH (e.g., 0.1 M) and a standardized solution of a strong acid (e.g., 0.1 M HNO₃).

    • Prepare a solution of an inert salt (e.g., 1 M KNO₃) to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place a known volume (e.g., 50.0 mL) of the following solutions into the thermostated titration vessel:

      • Acid Titration: A solution containing a known concentration of strong acid and the inert salt.

      • Ligand Titration: A solution containing the same concentration of strong acid, the inert salt, and a known concentration of this compound.

      • Metal-Ligand Titration: A solution containing the same concentrations of strong acid, inert salt, this compound, and the metal salt. The ligand to metal ratio is typically varied (e.g., 1:1, 2:1, 5:1).

  • Titration:

    • Titrate each solution with the standardized NaOH solution.

    • Record the pH value after each addition of a small increment of the titrant.

    • Continue the titration until the pH reaches a stable value in the alkaline region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for each titration.

    • From the titration curves, calculate the protonation constants of this compound and the stability constants of the metal-ligand complexes using appropriate software (e.g., Hyperquad, BEST) or by applying the Bjerrum method. The software performs a non-linear least-squares refinement of the potentiometric data to obtain the stability constants.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Stock Solutions: - this compound - Metal Salt - Standard NaOH - Standard Acid - Inert Salt B Calibrate pH Meter A->B C Titrate Solutions with NaOH: 1. Acid Blank 2. Ligand Solution 3. Metal + Ligand Solution B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curves D->E F Calculate Protonation and Stability Constants (e.g., using Hyperquad) E->F

Figure 1. Workflow for Potentiometric Titration.
Characterization of Metal Chelation by UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the formation of metal complexes, especially when the complex formation leads to a change in the absorption spectrum.[4][5] This method can be used to determine the stoichiometry of the complex and its formation constant.

Materials and Reagents:

  • This compound

  • Metal salt solution of known concentration

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Determination of Optimal Wavelength:

    • Record the UV-Vis spectrum of a solution of this compound and the metal salt solution separately in the desired solvent or buffer.

    • Prepare a solution containing both this compound and the metal ion and record its spectrum.

    • Identify the wavelength of maximum absorbance (λmax) for the complex, which is ideally a wavelength where the free ligand and metal ion have minimal absorbance.

  • Job's Plot (Method of Continuous Variation) for Stoichiometry Determination:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

  • Mole-Ratio Method for Stability Constant Determination:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal.

    • The data can be used to calculate the stability constant using the Benesi-Hildebrand equation or by non-linear regression analysis.

UV_Vis_Workflow cluster_prep Preparation cluster_job Stoichiometry (Job's Plot) cluster_mole Stability Constant (Mole-Ratio) A Prepare Stock Solutions: - this compound - Metal Salt B Determine λmax of the Complex A->B C Prepare Solutions with Varying Mole Fractions (Constant Total Molarity) B->C G Prepare Solutions with Fixed Metal Conc. and Varying Ligand Conc. B->G D Measure Absorbance at λmax C->D E Plot Absorbance vs. Mole Fraction D->E F Determine Stoichiometry E->F H Measure Absorbance at λmax G->H I Plot Absorbance vs. [L]/[M] Ratio H->I J Calculate Stability Constant I->J

Figure 2. UV-Vis Spectroscopy Experimental Workflow.

Logical Relationship of Chelation Parameters

The chelation process is governed by thermodynamic principles. The stability of a metal complex is directly related to the change in Gibbs free energy (ΔG) upon its formation.

Chelation_Thermodynamics cluster_reactants Reactants cluster_product Product cluster_thermo Thermodynamic Parameters M Free Metal Ion (Mⁿ⁺) ML Metal-Ligand Complex (ML) M->ML L Free Ligand (L) L->ML K Stability Constant (K) ML->K Determines G Gibbs Free Energy (ΔG) K->G ΔG = -RTlnK H Enthalpy (ΔH) G->H ΔG = ΔH - TΔS S Entropy (ΔS) G->S

Figure 3. Thermodynamic Relationships in Metal Chelation.

A large and positive stability constant (K) corresponds to a large and negative Gibbs free energy change (ΔG), indicating a spontaneous and favorable complex formation process. The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions. A favorable enthalpy change (exothermic, ΔH < 0) is often associated with the formation of strong coordinate bonds between the metal ion and the ligand. A favorable entropy change (ΔS > 0) can be driven by the release of solvent molecules from the coordination sphere of the metal ion upon complexation, a phenomenon known as the chelate effect, which is particularly significant for polydentate ligands like this compound.

Applications in Research and Drug Development

  • Drug Delivery: this compound can be used to encapsulate metal ions that are essential for biological processes, facilitating their targeted delivery to specific cells or tissues.

  • Detoxification: The strong chelating ability of this compound can be utilized to sequester and remove toxic heavy metal ions from biological systems.

  • Antioxidant Activity: By chelating redox-active metal ions such as iron and copper, this compound can prevent them from participating in the generation of reactive oxygen species, thereby exhibiting antioxidant properties.

  • Analytical Chemistry: The formation of colored complexes between this compound and certain metal ions can be used for the development of sensitive and selective colorimetric methods for metal ion detection.

These application notes provide a foundational framework for researchers to explore the rich coordination chemistry of this compound and its potential applications. The detailed protocols and theoretical background will aid in the design and execution of experiments to further elucidate the interactions of this versatile ligand with a wide range of metal ions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Hydroxyphthalic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is an important organic intermediate used in various fields, including petrochemicals, pharmaceuticals, and functional materials.[1] The most common synthesis methods include:

  • Hydroxylation of Halogenated Phthalic Anhydrides: This method involves the reaction of a 4-halogenated phthalic anhydride (B1165640) (typically 4-bromo) with a strong inorganic base in the presence of a copper catalyst.[1]

  • Alkali Fusion of Sulfonated Phthalic Acids: This process uses 4-sulfophthalic acid as a starting material, which is fused with a caustic alkali like sodium hydroxide (B78521) at high temperatures, followed by acidification.[2][3]

  • Kolbe-Schmitt Reaction: While classically used for salicylic (B10762653) acid, modifications of the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, can be adapted to produce hydroxybenzoic acids.[4][5][6][7] The choice of alkali metal (e.g., using potassium hydroxide) can influence the regioselectivity of the carboxylation.[4][5][7]

Q2: Which starting material is preferred for the hydroxylation method?

A2: For the synthesis via hydroxylation of a halogenated phthalic anhydride, 4-bromophthalic anhydride is the preferred starting material.[1] Attempts to use 4-chlorophthalic anhydride or 4-fluorophthalic anhydride have been found to not yield the desired product, while 4-iodophthalic anhydride results in very poor yields.[1]

Q3: What is the role of the copper catalyst in the hydroxylation of 4-bromophthalic anhydride?

A3: A copper salt catalyst is essential for the hydroxylation reaction to proceed efficiently.[1] Among various copper salts like cuprous iodide, anhydrous copper sulfate (B86663), and copper acetate (B1210297), cuprous chloride has been shown to have a significantly better catalytic effect.[1]

Q4: Can this compound be synthesized from xylene?

A4: The synthesis of phthalic acids often involves the oxidation of xylenes.[8][9] However, the direct synthesis of this compound from a hydroxylated xylene derivative is less commonly documented in favor of the methods mentioned above. The oxidation pathways can be complex and may require multiple steps to introduce both the hydroxyl and carboxylic acid functionalities at the desired positions.

Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors depending on the synthesis method. Common issues include suboptimal reaction conditions, poor reagent quality, and inefficient workup procedures.[10]

For the Hydroxylation of 4-Bromophthalic Anhydride:

  • Suboptimal Temperature: The reaction temperature is critical and should be maintained between 120°C and 140°C.[1] Temperatures outside this range can lead to incomplete reactions or the formation of byproducts.

  • Incorrect Reagent Ratios: The molar ratio of the inorganic base (e.g., potassium hydroxide) to 4-bromophthalic anhydride should be optimized, with ratios between 2:1 and 6:1 being reported.[1] Similarly, the catalyst (cuprous chloride) to substrate molar ratio is typically in the range of 0.05:1 to 0.2:1.[1]

  • Choice of Base: While both sodium hydroxide and potassium hydroxide can be used, potassium hydroxide is preferred as it generally results in a product with higher purity.[1]

For the Alkali Fusion of 4-Sulfophthalic Acid:

  • High Reaction Temperature: This method requires high temperatures (180°C to 200°C), which can be difficult to control and may lead to degradation or side reactions.[3] Ensuring uniform heating and vigorous stirring is crucial.

  • Corrosive Conditions: Molten potassium hydroxide is highly corrosive, which can be detrimental to standard glass or enamel reactors, potentially introducing impurities and affecting the reaction.[1] Specialized equipment may be necessary.

  • Inefficient Extraction: The product is isolated by acidification and extraction.[3] Ensure the pH is sufficiently low (pH=1) to fully protonate the carboxylic acids and use an appropriate solvent like ethyl acetate for exhaustive extraction.[3]

Troubleshooting_Low_Yield start Low Yield of This compound method Which synthesis method? start->method hydroxylation Hydroxylation of 4-Bromophthalic Anhydride method->hydroxylation Hydroxylation fusion Alkali Fusion of 4-Sulfophthalic Acid method->fusion Alkali Fusion temp_check Is Temperature 120-140°C? hydroxylation->temp_check fusion_temp_check Is Temperature 180-200°C & Uniform? fusion->fusion_temp_check ratio_check Are Reagent Ratios Optimized? temp_check->ratio_check Yes temp_sol Adjust Temperature Control temp_check->temp_sol No base_check Using KOH? ratio_check->base_check Yes ratio_sol Optimize Molar Ratios: KOH (2:1 to 6:1) CuCl (0.05:1 to 0.2:1) ratio_check->ratio_sol No base_sol Switch from NaOH to KOH for Higher Purity base_check->base_sol No extraction_check Is Workup Efficient? fusion_temp_check->extraction_check Yes fusion_temp_sol Improve Heating Mantle/ Stirring Efficiency fusion_temp_check->fusion_temp_sol No extraction_sol Acidify to pH 1; Perform Multiple Extractions with Ethyl Acetate extraction_check->extraction_sol No

Caption: Troubleshooting flowchart for low yield issues.

Q2: I am observing significant byproduct formation. How can I improve the purity of my product?

A2: Byproduct formation is a common issue that can often be mitigated by optimizing reaction conditions and purification protocols.[10]

  • Minimize Side Reactions: In the alkali fusion method, high temperatures can lead to decomposition products like meta-hydroxybenzoic acid.[2] Careful temperature control is essential. For the hydroxylation method, using the recommended catalyst (cuprous chloride) and base (potassium hydroxide) can significantly improve product purity.[1]

  • Purification of Intermediates: If possible, purifying intermediates can prevent carrying impurities through to the final step.[10]

  • Recrystallization: This is a powerful technique for purification. For the alkali fusion method, the crude product obtained after extraction can be recrystallized from ethyl acetate to yield a high-purity white solid.[3] For other methods, recrystallization from hot water, potentially with the use of decolorizing charcoal, can be effective.[2][11]

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)PressureReported YieldReference
Hydroxylation 4-Bromophthalic AnhydrideKOH, Cuprous Chloride, DMSO/Water120 - 140AtmosphericHigh[1]
Alkali Fusion 4-Sulfophthalic Acid (50% in water)NaOH180 - 200Atmospheric72%[3]
Alkali Fusion 4-Sulfophthalic AcidNaOH175 - 180AtmosphericLow (unspecified)[2]

Experimental Protocols

Protocol 1: Synthesis via Hydroxylation of 4-Bromophthalic Anhydride [1]

This protocol is based on a patented method that reports high yield and purity under mild conditions.

  • Reaction Setup: In a reaction vessel, combine 4-bromophthalic anhydride, potassium hydroxide (KOH), and cuprous chloride (CuCl) in a mixed solvent of dimethyl sulfoxide (B87167) (DMSO) and water.

    • Molar Ratio: The recommended molar ratio of KOH to 4-bromophthalic anhydride is between 2:1 and 6:1 (preferably 6:1).

    • Catalyst Ratio: The recommended molar ratio of CuCl to 4-bromophthalic anhydride is between 0.05:1 and 0.2:1 (preferably 0.1:1).

    • Solvent Ratio: The recommended volume ratio of DMSO to water is between 2:1 and 1:1.

  • Hydroxylation Reaction: Heat the mixture to a temperature between 120°C and 140°C and maintain with stirring for a sufficient reaction time.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound.

  • Purification: Filter the crude product and wash with cold water. The product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis via Alkali Fusion of 4-Sulfophthalic Acid [3]

This protocol is adapted from a documented synthesis procedure.

  • Preparation: In a steel vessel, add sodium hydroxide (NaOH) in portions to a solution of 4-sulfophthalic acid (50% in water) with stirring.

    • Molar Ratio: A significant excess of NaOH is used (e.g., ~12 molar equivalents relative to the sulfonic acid).

  • Alkali Fusion: After the initial addition, heat the increasingly viscous mixture to 180°C. Once all the NaOH has been added, continue stirring at 200°C for approximately 2 hours.

  • Work-up: Cool the reaction vessel and dissolve the solid residue in water (e.g., 1000 ml).

  • Acidification: Cool the solution with an ice bath and add concentrated hydrochloric acid (HCl) until the pH reaches 1.

  • Extraction: Extract the acidified solution multiple times with ethyl acetate (e.g., 5 x 400 ml).

  • Isolation and Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate using a rotary evaporator. Recrystallize the resulting solid from ethyl acetate to obtain pure this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage reagents 1. Combine Reactants (e.g., 4-Bromo-Anhydride, KOH, CuCl) reaction 2. Heat and Stir (e.g., 120-140°C) reagents->reaction cool 3. Cool Reaction Mixture reaction->cool acidify 4. Acidify with HCl to pH 1 cool->acidify extract 5. Extract with Organic Solvent (if necessary) acidify->extract filter 6. Filter Crude Product extract->filter recrystallize 7. Recrystallize from Suitable Solvent (e.g., Ethyl Acetate) filter->recrystallize dry 8. Dry Purified Product recrystallize->dry product Final Product: Pure this compound dry->product

Caption: General experimental workflow for synthesis.

References

Purification challenges of 4-Hydroxyphthalic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Hydroxyphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound from reaction mixtures. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Recrystallization from water or other polar solvents is often effective for removing minor impurities.[1] Acid-base extraction is a robust method for separating the acidic product from neutral or basic impurities. Column chromatography can be employed for separating impurities with similar polarities.

Q2: What are the likely impurities in a synthetic preparation of this compound?

A2: The impurities largely depend on the synthetic route employed:

  • From 4-Sulfophthalic Acid: A common impurity is m-hydroxybenzoic acid, which can form if the alkali fusion reaction is prolonged or conducted at too high a temperature.[2] Unreacted 4-sulfophthalic acid and its salts may also be present.[3]

  • From 4-Bromophthalic Anhydride (B1165640): Impurities may include unreacted 4-bromophthalic anhydride and related brominated compounds. The choice of base is also critical; using sodium hydroxide (B78521) instead of potassium hydroxide has been reported to result in lower purity.[4] Residual copper catalyst and inorganic salts are also potential impurities.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a UV detector is typically suitable. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of purity and to monitor the progress of purification. The melting point of the purified compound can also be a good indicator of purity; pure this compound has a melting point of approximately 204-205°C.[2]

Q4: What is the general solubility profile of this compound?

A4: this compound is a polar molecule and is soluble in polar solvents. It is soluble in water, ethanol, and acetone.[1] Its solubility in water increases significantly with temperature, making water a good solvent for recrystallization.[1][2] It is sparingly soluble in boiling toluene (B28343) and almost insoluble in benzene (B151609) and light petroleum.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₆O₅[5]
Molecular Weight182.13 g/mol [5]
AppearanceWhite to light beige crystalline powder[1]
Melting Point204-205 °C[2]
pKa~3.13

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
WaterSparingly soluble in cold, readily soluble in hot[2]
EthanolSoluble[1]
AcetoneSoluble[1]
TolueneSparingly soluble in boiling[2]
BenzeneAlmost insoluble[2]
Light PetroleumAlmost insoluble[2]

Troubleshooting Guides

Recrystallization

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization.

Q6: I am not getting any crystals upon cooling. What is the problem?

A6: This usually indicates that the solution is not supersaturated.

  • Solution:

    • Too much solvent: The most common reason is the use of excessive solvent. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

    • Induce crystallization: If the solution is sufficiently concentrated, you may need to induce crystallization. This can be done by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Cool to a lower temperature: Place the solution in an ice bath to further decrease the solubility.

Q7: The recrystallized product is still impure. What can I do?

A7: This may happen if the impurities have similar solubility profiles to this compound.

  • Solution:

    • Second recrystallization: Perform a second recrystallization, possibly with a different solvent or a solvent mixture.

    • Charcoal treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

    • Alternative purification method: Consider using a different purification technique, such as acid-base extraction or column chromatography, before the final recrystallization step.

Acid-Base Extraction

Q8: I am observing a stable emulsion during the extraction process. How can I break it?

A8: Emulsions are a common problem in liquid-liquid extractions, especially when there are particulate matter or surfactants present.

  • Solution:

    • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Addition of brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break up the emulsion.

    • Filtration: If the emulsion is due to suspended solids, filtering the entire mixture through a pad of celite or glass wool may be effective.

    • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

Q9: My yield is low after acid-base extraction. Where could I have lost my product?

A9: Product loss can occur at several stages of the extraction process.

  • Solution:

    • Incomplete extraction: Ensure you have performed multiple extractions (at least 3) of both the initial basic solution with an organic solvent (to remove neutral/basic impurities) and the final acidified aqueous solution with an organic solvent (to recover the product).

    • Incorrect pH: Check the pH of the aqueous layer at each stage. To extract the this compound into the aqueous layer as its salt, the pH should be sufficiently basic (pH > 8). To recover the acid into the organic layer, the aqueous phase must be sufficiently acidic (pH < 2).

    • Precipitation: Upon acidification, this compound may precipitate out of the aqueous solution if its solubility is exceeded. Ensure that you extract the acidified aqueous phase thoroughly with an organic solvent to recover both the dissolved and any precipitated product.

Chromatography

Q10: My this compound is streaking on the TLC plate. How can I get a clean spot?

A10: Carboxylic acids often streak on silica (B1680970) gel TLC plates due to strong interactions with the stationary phase.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the this compound protonated and lead to a more defined spot.

Q11: What is a good starting point for column chromatography of this compound?

A11: For silica gel column chromatography, a gradient elution is often effective.

  • Solution: Start with a non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. As with TLC, adding a small amount of acetic or formic acid to the mobile phase can improve the separation by reducing tailing.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate.

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate or 1 M sodium hydroxide. Combine the aqueous layers.

  • Back-washing: Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1-2. This compound should precipitate.

  • Product Extraction: Extract the acidified aqueous layer three times with a fresh portion of the organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A typical gradient might be to start with a low percentage of B and increase it over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase or a suitable solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Purification_Step Choice of Method Dissolution->Purification_Step Recrystallization Recrystallization Purification_Step->Recrystallization Minor Impurities Acid_Base_Extraction Acid_Base_Extraction Purification_Step->Acid_Base_Extraction Neutral/Basic Impurities Chromatography Chromatography Purification_Step->Chromatography Polar Impurities Isolation Isolation Recrystallization->Isolation Acid_Base_Extraction->Isolation Chromatography->Isolation Pure_Product Pure_Product Isolation->Pure_Product Purity_Analysis Purity Check (HPLC, TLC, MP) Pure_Product->Purity_Analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization Start Cooling Solution Problem No Crystals? Start->Problem Solution2 Induce Crystallization (Scratch/Seed) Start->Solution2 Solution1 Concentrate Solution (Boil off solvent) Problem->Solution1 Yes Problem2 Oiling Out? Problem->Problem2 No Solution1->Start Solution3 Reheat and Add More Solvent Problem2->Solution3 Yes Success Pure Crystals Problem2->Success No Solution4 Cool Slowly Solution3->Solution4 Solution4->Start

Caption: Troubleshooting logic for common crystallization issues.

References

Identifying and minimizing side products in 4-Hydroxyphthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxyphthalic acid. Our goal is to help you identify and minimize the formation of common side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for synthesizing this compound include:

  • Alkali Fusion of 4-Sulfophthalic Acid: This method involves the reaction of 4-sulfophthalic acid with a strong alkali, such as sodium hydroxide (B78521), at high temperatures.

  • Hydroxylation of 4-Halophthalic Anhydride (B1165640): Typically, this involves the reaction of 4-bromophthalic anhydride with a strong base like potassium hydroxide, often in the presence of a copper catalyst.

  • Kolbe-Schmitt Reaction: This carboxylation reaction can be adapted to produce hydroxybenzoic acids and their derivatives. While not a direct common route to this compound, the principles are relevant for understanding potential side reactions in other carboxylation processes.

Q2: What are the major side products I should be aware of during the synthesis of this compound?

A2: The side products largely depend on the synthetic route employed. Key impurities include:

  • m-Hydroxybenzoic acid: A common byproduct in the alkali fusion of 4-sulfophthalic acid, arising from decarboxylation.

  • Isomeric Hydroxyphthalic Acids: If the starting material contains isomeric impurities (e.g., 3-sulfophthalic acid), the corresponding isomeric hydroxyphthalic acids will be formed.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Over-oxidation Products: In syntheses involving oxidation steps, over-oxidation can lead to undesired carboxylic acids or other oxidized species.

  • Polymeric or Tar-like Substances: These can form under harsh reaction conditions, such as high temperatures or prolonged reaction times.

Troubleshooting Guides

Synthesis Route 1: Alkali Fusion of 4-Sulfophthalic Acid

Problem: My final product is contaminated with a significant amount of m-hydroxybenzoic acid.

  • Likely Cause: This is a common side product resulting from the decarboxylation of this compound under the harsh, high-temperature conditions of the alkali fusion. Higher temperatures and prolonged reaction times can favor this decarboxylation.

  • Solutions:

    • Temperature Control: Carefully control the fusion temperature. While a high temperature is necessary for the reaction to proceed, excessive temperatures will promote decarboxylation. Aim for the lower end of the effective temperature range for the fusion.

    • Reaction Time: Minimize the reaction time. Once the conversion of the sulfonate group to the hydroxyl group is complete, prolonged heating will only increase the amount of decarboxylated byproduct.

    • Purification:

      • Recrystallization: this compound and m-hydroxybenzoic acid have different solubilities in various solvents. Recrystallization from hot water or aqueous ethanol (B145695) can be an effective method for separation.

      • Solvent Extraction: A liquid-liquid extraction with a suitable solvent system can also be employed to separate the more polar di-acid from the mono-acid.

Problem: My yield of this compound is low, and I observe a mixture of isomers.

  • Likely Cause: The presence of isomeric impurities, such as 3-sulfophthalic acid, in your 4-sulfophthalic acid starting material will lead to the formation of the corresponding 3-hydroxyphthalic acid.

  • Solutions:

    • Starting Material Purity: Ensure the purity of your 4-sulfophthalic acid starting material. If it is a mixture of isomers, consider purifying it before the alkali fusion step.

    • Chromatographic Separation: High-performance liquid chromatography (HPLC) can be used to separate the isomeric hydroxyphthalic acids, although this may be more suitable for smaller-scale purifications.

Synthesis Route 2: Hydroxylation of 4-Bromophthalic Anhydride

Problem: The purity of my this compound is low when using sodium hydroxide.

  • Likely Cause: While both sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used for the hydrolysis of 4-bromophthalic anhydride, KOH is generally preferred as it tends to result in a cleaner reaction with higher purity of the desired product. The use of NaOH may lead to the formation of more side products, though the specific nature of these is not always well-documented.

  • Solutions:

    • Choice of Base: Whenever possible, use potassium hydroxide instead of sodium hydroxide for this reaction.

    • Catalyst: The use of a copper catalyst, such as cuprous chloride, can improve the reaction's efficiency and selectivity.

    • Purification: If NaOH must be used, a thorough purification of the crude product by recrystallization is essential.

Data Presentation

The following table summarizes the potential side products for the two main synthesis routes and suggests methods for their minimization and removal.

Synthesis RouteCommon Side Product(s)Likely Cause(s)Minimization StrategiesRecommended Purification Method(s)
Alkali Fusion of 4-Sulfophthalic Acid m-Hydroxybenzoic acidDecarboxylation at high temperaturesOptimize reaction temperature and timeRecrystallization, Solvent Extraction
Isomeric Hydroxyphthalic AcidsIsomeric impurities in starting materialUse pure starting materialChromatographic Separation (HPLC)
Hydroxylation of 4-Bromophthalic Anhydride Unspecified byproductsUse of NaOH instead of KOHUse KOH as the baseRecrystallization
Unreacted 4-bromophthalic anhydrideIncomplete reactionEnsure sufficient reaction time and temperatureRecrystallization

Experimental Protocols

Key Experiment: Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of crude this compound containing impurities such as m-hydroxybenzoic acid.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot deionized water (or a mixture of ethanol and water) and heat the mixture to boiling with stirring to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added at this stage.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude this compound dissolution Dissolve in Hot Solvent start->dissolution filtration Hot Gravity Filtration (if necessary) dissolution->filtration crystallization Cool to Crystallize filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals washing->drying end end drying->end Pure this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Likely Cause cluster_solution Corrective Actions problem High m-Hydroxybenzoic Acid Impurity cause Decarboxylation due to Excessive Heat/Time problem->cause solution1 Optimize Reaction Temperature cause->solution1 solution2 Minimize Reaction Time cause->solution2 solution3 Implement Purification (Recrystallization/Extraction) cause->solution3

Caption: Troubleshooting logic for m-hydroxybenzoic acid impurity.

Technical Support Center: Troubleshooting Poor Solubility of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with 4-Hydroxyphthalic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule and is generally soluble in polar solvents. Its solubility is attributed to the presence of a hydroxyl group and two carboxylic acid groups, which can participate in hydrogen bonding.[1] It is known to be soluble in water, ethanol (B145695), and acetone.[1] However, its solubility in cold water is limited, often described as sparingly soluble or slightly miscible, but it becomes much more soluble in hot water.

Q2: Why is my this compound not dissolving in the reaction solvent?

Several factors can contribute to poor solubility:

  • Solvent Polarity: The principle of "like dissolves like" is crucial. If the polarity of your solvent does not sufficiently match that of this compound, dissolution will be poor.

  • Temperature: The solubility of this compound in many solvents, particularly water, is highly dependent on temperature.[1] Insufficient heat can prevent it from dissolving.

  • pH of the Medium: For aqueous or protic solutions, the pH plays a critical role. In acidic or neutral conditions, the carboxylic acid groups are protonated, making the molecule less soluble than its deprotonated (salt) form.

  • Particle Size: Larger crystals of this compound have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a compound.

Q3: How does pH affect the solubility of this compound?

This compound is a dicarboxylic acid with a reported pKa of approximately 3.13.[2] At a pH below its pKa, it will exist predominantly in its less soluble, protonated form. By increasing the pH of an aqueous solution with a base, the carboxylic acid groups will deprotonate to form the much more soluble carboxylate salts.[1]

Q4: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent system is a common and effective strategy. A small amount of a miscible solvent in which this compound is more soluble can be added to the primary reaction solvent to enhance overall solubility. For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and water has been used in the synthesis of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving in an aqueous medium. The pH of the solution is too low.Gradually add a dilute base (e.g., 1M NaOH or KOH) dropwise while stirring to increase the pH. Monitor the pH and observe for dissolution. Aim for a pH well above the pKa (e.g., pH 6-8) to ensure the formation of the soluble salt.
The temperature is too low.Gently heat the mixture while stirring. This compound is significantly more soluble in hot water than in cold water.
Incomplete dissolution in an organic solvent (e.g., for esterification). The chosen organic solvent is not sufficiently polar.Try a more polar solvent such as ethanol, methanol, or acetone.[1] If the reaction allows, consider using a polar aprotic solvent like DMF or DMSO.
The reaction is being conducted at room temperature.If the reaction kinetics and stability of other reagents permit, gently heat the mixture to increase solubility.
A co-solvent system is not effective. The ratio of the co-solvent to the primary solvent is not optimal.Experiment with different ratios of your co-solvent. Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) and observe for any improvement in solubility.
The chosen co-solvent is inappropriate for the system.Select a co-solvent that is miscible with the primary solvent and in which this compound has good solubility. For example, if your primary solvent is toluene, adding a small amount of ethanol or DMF could be effective.
The dissolution rate is very slow. The particle size of the this compound is too large.If possible, gently grind the crystalline this compound into a fine powder using a mortar and pestle before adding it to the solvent. This increases the surface area and can significantly speed up dissolution.
Insufficient agitation.Ensure the mixture is being stirred vigorously to facilitate the interaction between the solvent and the solute. Sonication can also be a powerful tool to aid dissolution.

Data Presentation

Solvent Solubility of this compound General Trend with Temperature Notes
Water Sparingly soluble in cold water, readily soluble in hot water.Increases significantly with increasing temperature.The presence of two carboxylic acid groups and a hydroxyl group allows for hydrogen bonding with water.
Ethanol Soluble.[1]Likely increases with temperature.A polar protic solvent that can hydrogen bond with the solute.
Acetone Soluble.[1]Likely increases with temperature.A polar aprotic solvent that can act as a hydrogen bond acceptor.
Methanol Slightly soluble.Likely increases with temperature.Mentioned as a solvent for dissolving a precursor in a synthesis.
Dimethyl Sulfoxide (DMSO) Slightly soluble.Likely increases with temperature.Can be a good solvent for many carboxylic acids, often used in co-solvent systems.
Toluene Very sparingly soluble.Minimal increase with temperature.A non-polar solvent, generally not suitable for dissolving this compound.
Ethyl Acetate Slightly miscible.Likely increases with temperature.A moderately polar solvent; may require heating for significant dissolution.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility in an Aqueous Solution via pH Adjustment

Objective: To prepare a solution of this compound in an aqueous medium for a reaction.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (B78521) (or other suitable base)

  • pH meter or pH paper

  • Stir plate and stir bar

Methodology:

  • Suspend the desired amount of this compound in the required volume of deionized water in a beaker or flask with a stir bar.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M sodium hydroxide solution dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding the base until the this compound has completely dissolved. The solution should become clear.

  • Record the final pH of the solution. Ensure this final pH is compatible with your planned reaction conditions.

Protocol 2: Dissolution of this compound in an Alcohol for Esterification (Fischer Esterification)

Objective: To dissolve this compound in an alcohol (e.g., ethanol) as a preliminary step for an acid-catalyzed esterification reaction.

Materials:

  • This compound

  • Anhydrous ethanol (or other suitable alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Reaction flask equipped with a reflux condenser and a heating mantle

  • Stir plate and stir bar

Methodology:

  • To a round-bottom flask containing a stir bar, add the desired amount of this compound.

  • Add a sufficient volume of anhydrous ethanol to the flask. The alcohol often serves as both the solvent and a reactant, so it is typically used in excess.

  • Begin stirring the mixture. You may observe that the this compound does not fully dissolve at room temperature.

  • Set up the flask for reflux and begin gently heating the mixture using the heating mantle.

  • As the temperature of the ethanol increases, the solubility of the this compound will increase, and it should fully dissolve.

  • Once the this compound is completely dissolved, allow the solution to cool slightly before slowly and carefully adding the catalytic amount of concentrated sulfuric acid.

  • Proceed with the esterification reaction by heating the mixture to reflux for the required amount of time.[3]

Visualizations

Factors_Affecting_Solubility Factors Influencing Solubility of this compound solubility Solubility solvent Solvent Properties solubility->solvent solute Solute Properties solubility->solute conditions System Conditions solubility->conditions polarity Polarity solvent->polarity h_bonding Hydrogen Bonding solvent->h_bonding purity Purity solute->purity particle_size Particle Size solute->particle_size temperature Temperature conditions->temperature ph pH conditions->ph agitation Agitation/Sonication conditions->agitation

References

Optimizing reaction conditions for 4-Hydroxyphthalic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-hydroxyphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of derivatizing this compound? A1: Derivatization is performed to modify the chemical properties of this compound for specific applications. Key goals include:

  • Improved Analytical Performance: Increasing volatility and thermal stability for Gas Chromatography (GC) analysis by converting polar hydroxyl (-OH) and carboxyl (-COOH) groups into less polar esters or silyl (B83357) ethers.[1][2]

  • Enhanced Detectability: Introducing chromophores or fluorophores to improve detection sensitivity in High-Performance Liquid Chromatography (HPLC).[3]

  • Increased Solubility: Modifying the molecule to improve its solubility in non-polar solvents or lipid-based formulations.

  • Chemical Synthesis: Using the derivatives as intermediates for the synthesis of more complex molecules, such as functional resins, resin modifiers, or biologically active compounds.[4]

Q2: Which functional groups on this compound are targeted during derivatization? A2: this compound has three reactive functional groups: two carboxylic acid groups at positions 1 and 2, and one phenolic hydroxyl group at position 4. The carboxylic acid groups are typically more acidic and reactive towards esterification than the phenolic hydroxyl group. However, strong derivatizing agents like silylating reagents will react with all three active hydrogen sites.[2][5]

Q3: What are the most common derivatization methods for this compound? A3: The most common methods involve esterification and silylation:

  • Esterification: This method converts the carboxylic acid groups into esters (e.g., methyl, ethyl, or benzyl (B1604629) esters). Fischer esterification, which uses an alcohol in the presence of an acid catalyst, is a standard approach.[6] This primarily targets the carboxylic acid groups.

  • Silylation: This method replaces the active hydrogens on both the carboxylic acid and hydroxyl groups with a silyl group, typically a trimethylsilyl (B98337) (TMS) group. This is very common for preparing samples for GC-MS analysis as it significantly increases volatility.[2]

  • Anhydride (B1165640) Formation: The two adjacent carboxylic acid groups can be dehydrated, often by heating, to form 4-hydroxyphthalic anhydride. This is technically an intramolecular derivatization.[4]

Q4: Can I selectively derivatize only the carboxylic acid groups? A4: Yes, selective derivatization is possible by choosing appropriate reaction conditions. Standard Fischer esterification conditions (e.g., refluxing in methanol (B129727) with a catalytic amount of sulfuric acid) will primarily esterify the carboxylic acid groups while leaving the less reactive phenolic hydroxyl group intact. Protecting the hydroxyl group may be necessary if subsequent reactions could affect it.

Troubleshooting Guides

This section addresses common problems encountered during the derivatization of this compound.

Issue 1: Low or No Yield of the Desired Derivative

  • Symptoms: Analysis (TLC, GC-MS, LC-MS) shows a large amount of unreacted starting material and very little product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Water For both esterification and especially silylation, water can inhibit the reaction or consume the reagent.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and dry the starting material if necessary.[7]
Insufficient Catalyst In acid-catalyzed reactions like Fischer esterification, the catalyst concentration may be too low. Increase the catalyst loading incrementally. Common catalysts include H₂SO₄ or p-TsOH.[6]
Suboptimal Temperature The reaction may be too slow at the current temperature. For Fischer esterification, ensure the reaction is at a sufficient reflux.[6] For silylation, heating is often required (e.g., 60-70°C).[2]
Insufficient Reagent The stoichiometry may be incorrect. For esterification, a large excess of the alcohol is often used to drive the equilibrium.[8] For silylation, a 10 to 100-fold excess of the derivatizing agent is a common starting point.[1]
Reversible Reaction Esterification is a reversible reaction. Use a large excess of the alcohol reactant and/or remove water as it forms (e.g., using a Dean-Stark apparatus) to shift the equilibrium toward the product.[8]

Issue 2: Formation of Multiple Products or Impurities

  • Symptoms: Chromatographic analysis shows multiple peaks that are not the starting material or the desired product.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Derivatization The reaction may not have gone to completion, resulting in a mixture of mono-, di-, and tri-substituted products. Increase reaction time, temperature, or reagent concentration.[5]
Side Reactions At high temperatures, this compound can undergo self-condensation (polymerization) or decarboxylation.[4] Use the mildest effective reaction conditions.
Anhydride Formation Heating this compound can cause intramolecular dehydration to form 4-hydroxyphthalic anhydride.[4] This may be an undesired side product if esterification is the goal.
Reagent Degradation Derivatizing agents, particularly silylating reagents, can degrade upon exposure to air and moisture. Use fresh reagents and store them properly under an inert atmosphere.[7]

Issue 3: Difficulty in Product Purification

  • Symptoms: The isolated product is impure, oily, or difficult to crystallize.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Residual Catalyst Acidic or basic catalysts must be removed. Perform an aqueous work-up, washing the organic layer with a mild base (e.g., NaHCO₃ solution) to remove acid catalysts, followed by a water wash.[8]
Unreacted Starting Material This compound is polar and acidic. It can often be removed by extraction of the organic product solution with a basic aqueous solution (e.g., sodium bicarbonate).
Similar Polarity of Products A mixture of partially derivatized products may be difficult to separate. Optimize the reaction to drive it to a single product. For purification, use column chromatography with a carefully selected solvent gradient.[9]
Inappropriate Crystallization Solvent The solvent system is not suitable for crystallization. Test a range of solvents or solvent mixtures (e.g., hexane/ethyl acetate, toluene) to find conditions that allow for slow crystal formation.[6]

Quantitative Data Summary

The optimal reaction conditions depend on the specific derivative being synthesized. The table below summarizes typical starting conditions for common derivatization reactions.

Table 1: Representative Reaction Conditions for Derivatization

ParameterFischer Esterification (Dimethyl Ester)Silylation (Tris-TMS Derivative)
Primary Reagent Methanol (large excess, acts as solvent)BSTFA or MSTFA (with 1% TMCS catalyst)
Catalyst Concentrated H₂SO₄ (catalytic, ~2 mol%)TMCS (often included with primary reagent)
Solvent MethanolAnhydrous Pyridine (B92270) or Acetonitrile (B52724)
Temperature Reflux (~65 °C)60 - 70 °C
Reaction Time 2 - 6 hours (monitor by TLC)30 - 60 minutes
Molar Ratio N/A (Methanol as solvent)>10-fold excess of silylating agent to analyte
Key Considerations Reversible reaction; remove water for high yield.Highly moisture-sensitive; must use anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-hydroxyphthalate via Fischer Esterification

This protocol describes the conversion of the two carboxylic acid groups to methyl esters.

  • Preparation: Ensure all glassware is thoroughly dried. To a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (e.g., 1.82 g, 10 mmol).

  • Reagent Addition: Add 40 mL of anhydrous methanol to the flask. Stir the suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 mL, ~0.2 mmol) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate). The product spot should have a higher Rf than the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with 30 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Wash again with 30 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by silica (B1680970) gel column chromatography.

Protocol 2: Silylation for GC-MS Analysis

This protocol prepares the tris-trimethylsilyl (TMS) derivative for enhanced volatility.

  • Sample Preparation: Place the sample containing this compound (typically 10-100 µg) into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no moisture is present.[7]

  • Reagent Addition: To the dried sample, add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to dissolve the analyte.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the vial.[2]

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30-60 minutes in a heating block or oven.[2]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Visualized Workflows and Logic

Derivatization_Workflow Start 4-Hydroxyphthalic Acid Reaction Derivatization Reaction (e.g., Esterification) Start->Reaction Reagents & Catalyst Workup Aqueous Work-up & Extraction Reaction->Workup Quench Purification Purification (Chromatography or Recrystallization) Workup->Purification Crude Product Product Purified Derivative Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Problem Problem: Low Product Yield Check_Reaction Is Reaction Complete? (Check by TLC/LCMS) Problem->Check_Reaction Check_Side_Products Side Products Observed? Problem->Check_Side_Products Sol_Time Increase Time / Temp Increase Reagent Conc. Check_Reaction->Sol_Time No Sol_Moisture Use Anhydrous Conditions Check_Reaction->Sol_Moisture No Sol_Conditions Use Milder Conditions (Lower Temperature) Check_Side_Products->Sol_Conditions Yes Sol_Purify Optimize Purification (Extraction, Chromatography) Check_Side_Products->Sol_Purify Yes

Caption: Troubleshooting logic for addressing low yield in a derivatization reaction.

References

Technical Support Center: Scaling Up 4-Hydroxyphthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4-Hydroxyphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during laboratory synthesis and scale-up. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: Two main routes are prominent for the scalable synthesis of this compound:

  • Hydroxylation of 4-Bromophthalic Anhydride (B1165640): This method involves the reaction of 4-bromophthalic anhydride with a strong inorganic base in the presence of a copper catalyst. It is often favored for its milder reaction conditions and high purity of the final product.[1]

  • Alkali Fusion of 4-Sulfophthalic Acid: This process involves fusing 4-sulfophthalic acid with a caustic alkali, followed by acidification. While it can be effective, it often requires high temperatures and can present challenges with equipment corrosion and byproduct formation.[1][2]

Q2: What are the critical parameters to control during the hydroxylation of 4-bromophthalic anhydride?

A2: For a successful and high-yield synthesis via this route, the following parameters are crucial:

  • Choice of Base: Potassium hydroxide (B78521) (KOH) is preferred over sodium hydroxide (NaOH) as it typically results in a higher purity product.[1]

  • Catalyst: Cuprous chloride (CuCl) has been shown to be a more effective catalyst compared to other copper salts like cuprous iodide or copper sulfate.[1]

  • Solvent System: A mixed solvent system of dimethyl sulfoxide (B87167) (DMSO) and water is effective.[1]

  • Temperature: The reaction is typically carried out at temperatures between 120°C and 140°C.[1]

  • Molar Ratios: The molar ratios of base to 4-bromophthalic anhydride and catalyst to 4-bromophthalic anhydride are critical for optimizing the reaction.

Q3: What are the main challenges when scaling up the alkali fusion of 4-sulfophthalic acid?

A3: Scaling up this method presents several challenges:

  • High Temperatures: The reaction requires temperatures upwards of 200°C, which demands specialized equipment with robust heating capabilities.[1]

  • Corrosive Nature of Reagents: Molten potassium hydroxide is highly corrosive, posing a significant challenge for standard glass and enamel reactors.

  • Byproduct Formation: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts like m-hydroxybenzoic acid, which can complicate purification.[2]

  • Heat Management: The alkali fusion process can be exothermic, and managing the heat generated in a large-scale reactor is critical to prevent runaway reactions and ensure consistent product quality.

Q4: How can I minimize the formation of m-hydroxybenzoic acid during alkali fusion?

A4: To minimize the formation of m-hydroxybenzoic acid, it is crucial to carefully control the reaction conditions. Avoid prolonged heating and excessively high temperatures. The fusion should be conducted under optimized and well-monitored conditions to prevent the degradation of the desired product.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Hydroxylation of 4-Bromophthalic Anhydride Ineffective catalyst or incorrect catalyst loading.Ensure the use of a high-purity cuprous chloride catalyst at the optimal molar ratio. Other copper salts may result in lower yields.[1]
Suboptimal reaction temperature.Maintain the reaction temperature within the 120-140°C range. Lower temperatures may lead to incomplete reaction, while higher temperatures can cause degradation.[1]
Incorrect choice of starting material.Using 4-chlorophthalic anhydride or 4-fluorophthalic anhydride as starting materials has been reported to not yield the desired product. 4-bromophthalic anhydride is the preferred reactant.[1]
Low Purity of this compound Use of sodium hydroxide instead of potassium hydroxide.Employ potassium hydroxide as the inorganic strong base to achieve higher product purity.[1]
Formation of byproducts during alkali fusion.Carefully control the temperature and duration of the alkali fusion process to minimize the formation of impurities like m-hydroxybenzoic acid.[2]
Difficulty in Product Isolation Incomplete precipitation during acidification.Ensure the pH is adjusted correctly during the acidification step after the reaction. For the hydroxylation of 4-bromophthalic anhydride, a pH of 1-2 is recommended.[1]
Product remains dissolved in the solvent.After acidification, cool the solution to facilitate the precipitation of this compound.
Inconsistent Results at Larger Scale Poor heat transfer in the reactor.For exothermic reactions like alkali fusion, ensure the reactor has adequate cooling capacity. For the hydroxylation reaction, maintain uniform heating to avoid localized hot spots.
Inefficient mixing of reactants.As the reaction volume increases, ensure that the mixing is sufficient to maintain a homogenous reaction mixture. This is particularly important for reactions involving solids and liquids.

Data Presentation: Comparison of Synthesis Methods

Parameter Hydroxylation of 4-Bromophthalic Anhydride Alkali Fusion of 4-Sulfophthalic Acid
Starting Material 4-Bromophthalic Anhydride4-Sulfophthalic Acid
Key Reagents Potassium Hydroxide, Cuprous ChlorideSodium Hydroxide or Potassium Hydroxide
Reaction Temperature 120-140°C[1]> 200°C[1]
Reported Yield HighGenerally lower than the hydroxylation method[1]
Reported Purity High, especially with KOH[1]Can be lower due to byproduct formation[2]
Key Advantages Milder conditions, high purity, suitable for industrial scale-up.[1]Utilizes a different starting material which may be more readily available in some contexts.
Key Challenges Cost and availability of 4-bromophthalic anhydride.High temperatures, corrosive reagents, potential for byproduct formation.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroxylation of 4-Bromophthalic Anhydride

This protocol is based on the method described in patent CN104341293A.[1]

Materials:

  • 4-Bromophthalic anhydride

  • Potassium hydroxide (KOH)

  • Cuprous chloride (CuCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromophthalic anhydride, cuprous chloride, and potassium hydroxide.

  • Add a 1:1 (v/v) mixture of DMSO and water to the flask.

  • Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.

  • Heat the reaction mixture to 130°C and maintain this temperature for 24 hours with continuous stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. The color of the solution should change from black to orange-red.

  • Cool the acidified mixture to induce precipitation of the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Synthesis of this compound via Alkali Fusion of 4-Sulfophthalic Acid

This protocol is based on the general method described in the literature.[2][3]

Materials:

  • 4-Sulfophthalic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

Procedure:

  • In a suitable high-temperature reactor, mix 4-sulfophthalic acid with an excess of crushed sodium hydroxide or potassium hydroxide.

  • Heat the mixture to 175-180°C and maintain for approximately 3 hours with vigorous stirring.

  • After the fusion is complete, cool the reaction mass and carefully dissolve it in water.

  • Acidify the alkaline solution with concentrated hydrochloric acid. This may cause the precipitation of byproducts like m-hydroxybenzoic acid, which can be removed by hot filtration.

  • Cool the filtrate and extract the this compound with diethyl ether.

  • Evaporate the ether to obtain the crude product.

  • Recrystallize the crude product from hot water to obtain pure this compound.

Mandatory Visualizations

experimental_workflow_hydroxylation start Start reagents Combine Reactants: - 4-Bromophthalic Anhydride - Potassium Hydroxide - Cuprous Chloride - DMSO/Water start->reagents stir_rt Stir at Room Temperature (10 min) reagents->stir_rt heat Heat to 130°C (24 hours) stir_rt->heat cool_1 Cool to Room Temperature heat->cool_1 acidify Acidify with HCl (pH 1-2) cool_1->acidify precipitate Precipitate Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end This compound dry->end

Caption: Experimental workflow for the synthesis of this compound via hydroxylation.

experimental_workflow_alkali_fusion start Start mix_reagents Mix Reactants: - 4-Sulfophthalic Acid - Sodium/Potassium Hydroxide start->mix_reagents heat_fusion Heat to 175-180°C (3 hours) mix_reagents->heat_fusion cool_dissolve Cool and Dissolve in Water heat_fusion->cool_dissolve acidify Acidify with HCl cool_dissolve->acidify hot_filtration Hot Filtration (remove byproducts) acidify->hot_filtration cool_extract Cool and Extract with Ether hot_filtration->cool_extract evaporate Evaporate Ether cool_extract->evaporate recrystallize Recrystallize from Water evaporate->recrystallize end This compound recrystallize->end logical_relationship_scaleup_challenges cluster_challenges Key Challenges cluster_solutions Mitigation Strategies scale_up Scaling Up Production heat_management Heat Management scale_up->heat_management mixing Efficient Mixing scale_up->mixing purity Impurity Profile scale_up->purity isolation Product Isolation scale_up->isolation reactor_design Optimized Reactor Design (e.g., cooling jackets) heat_management->reactor_design agitation Proper Agitator Selection and Speed Control mixing->agitation process_control Strict Control of Temperature & Time purity->process_control purification Advanced Purification Techniques isolation->purification

References

Technical Support Center: Storage and Handling of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-hydroxyphthalic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also recommended to protect the compound from light.[3]

Q2: What are the main causes of this compound degradation?

A2: The primary causes of degradation for this compound, a phenolic compound, are exposure to heat, light, oxygen (oxidation), and incompatible substances such as bases, oxidizing agents, and some reducing agents.[1][2]

Q3: What are the visible signs of this compound degradation?

A3: A common sign of degradation in phenolic compounds is a change in color, often to a yellowish or brownish hue. This is typically due to oxidation, which can lead to the formation of colored quinone-type structures. The appearance of any new, unidentifiable peaks in analytical tests like HPLC also indicates degradation.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound. A primary thermal degradation pathway for hydroxybenzoic acids is decarboxylation, where the carboxylic acid groups are lost.[4] For instance, at high temperatures, this compound can decompose into hydroxybenzoic acids.[5][6] Pyrolysis of similar compounds like 4-hydroxybenzoic acid has been shown to yield phenol.[7]

Q5: Is this compound sensitive to light?

A5: Yes, compounds containing phenolic hydroxyl groups can be susceptible to photodegradation. It is recommended to store this compound protected from light.[3] Studies on similar hydroxybenzoic acids suggest that intramolecular hydrogen bonding can play a role in their photostability.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Discoloration of the solid compound observed during storage.
  • Possible Cause: Oxidation due to exposure to air (oxygen) or light.

  • Troubleshooting Steps:

    • Verify Storage Container: Ensure the container is airtight and securely sealed.

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store the container in a dark place or use an amber-colored vial to minimize light exposure.

Issue 2: Unexpected peaks appear in the HPLC analysis of a stored sample.
  • Possible Cause: Chemical degradation has occurred, leading to the formation of impurities.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the storage temperature, humidity, and light conditions are within the recommended ranges.

    • Check for Contamination: Ensure that the storage container and any handling equipment (spatulas, etc.) were clean and dry to prevent contamination from incompatible substances.

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study can be performed under controlled stress conditions (acid, base, oxidation, heat, light). This will help in characterizing the impurity peaks.

Issue 3: Poor reproducibility of experimental results using this compound from an older batch.
  • Possible Cause: The compound has degraded over time, leading to a lower purity and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Re-analyze the Compound: Perform a purity check on the older batch using a validated analytical method such as HPLC.

    • Compare with a New Batch: If possible, compare the analytical results of the old batch with a fresh, unopened batch of this compound.

    • Purification: If the degradation is minor, recrystallization may be an option to purify the compound before use. However, for critical applications, it is recommended to use a new, high-purity batch.

Data Presentation

Stress ConditionExpected StabilityPotential Degradation Products
Thermal (Elevated Temperature) Unstable at high temperatures3-Hydroxybenzoic acid, 4-Hydroxybenzoic acid, Phenol[2][5][6][7][10]
Acidic Hydrolysis (e.g., 0.1 M HCl) Generally stableMinimal degradation expected
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Potentially unstableSalt formation, potential for decarboxylation
Oxidation (e.g., H₂O₂) Susceptible to oxidationColored quinone-like compounds, ring-opened products[11]
Photochemical (UV/Visible Light) Susceptible to degradationPhotodegradation products (specifics not well-documented)[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound in an oven at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light in a photostability chamber. A dark control sample should be kept under the same conditions but protected from light.

3. Sample Analysis:

  • Before HPLC analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a starting point for developing a validated stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway cluster_thermal Thermal Degradation cluster_oxidation Oxidative Degradation cluster_photochemical Photochemical Degradation 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic_Acid 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic_Acid 4-Hydroxyphthalic_Acid->3-Hydroxybenzoic_Acid Heat 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic_Acid 4-Hydroxyphthalic_Acid->4-Hydroxybenzoic_Acid Heat Quinone-like_compounds Quinone-like_compounds 4-Hydroxyphthalic_Acid->Quinone-like_compounds Oxidation (e.g., O2, H2O2) Photoproducts Photoproducts 4-Hydroxyphthalic_Acid->Photoproducts Light (UV/Vis) Degradation_Products Degradation_Products Phenol Phenol 4-Hydroxybenzoic_Acid->Phenol High Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Identify Degradation Products, Determine Degradation Rate) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for stability testing of this compound.

Troubleshooting_Flowchart Start Degradation Suspected? Check_Storage Review Storage Conditions (Temp, Light, Container Seal) Start->Check_Storage Conditions_OK Conditions Optimal? Check_Storage->Conditions_OK Correct_Storage Correct Storage Conditions Conditions_OK->Correct_Storage No Analyze_Sample Analyze Sample Purity (e.g., HPLC) Conditions_OK->Analyze_Sample Yes Correct_Storage->Analyze_Sample Purity_OK Purity Acceptable? Analyze_Sample->Purity_OK Use_Sample Use Sample Purity_OK->Use_Sample Yes Discard_Sample Discard or Purify Sample Purity_OK->Discard_Sample No

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxyphthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and FAQs for interpreting the often complex NMR spectra of 4-hydroxyphthalic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my this compound derivative's ¹H NMR spectrum so complex and overlapping?

A1: The complexity in the aromatic region (typically 6.0-8.5 ppm) of this compound derivatives arises from the substitution pattern on the benzene (B151609) ring.[1][2] The parent this compound has three adjacent aromatic protons, which are all chemically non-equivalent. This leads to intricate splitting patterns due to proton-proton coupling. Each proton signal is split by its neighbors, resulting in doublets or doublets of doublets, which can significantly overlap, especially on lower-field spectrometers.[3]

Q2: How can I distinguish and assign the aromatic protons in a this compound spectrum?

A2: Assignment relies on analyzing the coupling constants (J-values) and the electronic effects of the substituents. The hydroxyl group (-OH) is electron-donating, causing upfield shifts (to lower ppm), while the carboxylic acid groups (-COOH) are electron-withdrawing, causing downfield shifts (to higher ppm).[1]

  • Splitting Patterns: Protons ortho to each other will show a large coupling constant (³J ≈ 7–9 Hz). Protons meta to each other exhibit a smaller coupling (⁴J ≈ 2–3 Hz).[4] Protons para to one another have a very small or negligible coupling (⁵J ≈ 0–1 Hz).[5][6]

  • 2D NMR: A COSY (Correlation Spectroscopy) experiment is highly effective for confirming which protons are coupled to each other by showing cross-peaks between them.[7]

Q3: The signals for my hydroxyl (-OH) and carboxylic acid (-COOH) protons are very broad or have disappeared. What is the cause?

A3: The protons on hydroxyl and carboxylic acid groups are "labile" or "exchangeable." Their signals are often broad due to chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[8] This exchange can be rapid on the NMR timescale, leading to signal broadening. To confirm their presence, you can perform a "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR tube will cause the -OH and -COOH protons to exchange with deuterium, making their signals disappear from the spectrum.[9]

Q4: I am having trouble getting accurate integrations for the aromatic region due to overlapping signals. What can I do?

A4: When peaks overlap, direct integration becomes unreliable.[9]

  • Change Solvents: Running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[9]

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength will increase the spectral dispersion, spreading the signals out and reducing overlap.

  • Deconvolution: Advanced NMR processing software can use deconvolution algorithms to estimate the areas of overlapping peaks.

Troubleshooting Guide

Problem 1: My aromatic signals are unresolvably crowded and appear as a single multiplet.

  • Symptom: Multiple proton signals in the aromatic region are clumped together, making it impossible to determine multiplicity or coupling constants.

  • Possible Cause: This is common when the chemical shift difference between coupled protons is small, leading to second-order effects that complicate the spectrum.[10]

  • Solution:

    • Change NMR Solvent: Solvents like benzene-d₆ can induce different shifts compared to chloroform-d, potentially separating the signals.[9]

    • Increase Spectrometer Field Strength: A higher MHz spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.

    • Perform a 2D COSY Experiment: This will reveal which protons are coupled, even if their signals are overlapping in the 1D spectrum.[7]

Problem 2: My spectrum has very broad peaks, not just for the exchangeable protons.

  • Symptom: All signals in the spectrum appear broad and poorly resolved.

  • Possible Causes & Solutions:

    • Poor Shimming: The magnetic field is not homogeneous. Solution: Re-shim the spectrometer.

    • Low Solubility/Aggregation: The compound is not fully dissolved or is aggregating at the current concentration.[9][10] Solution: Try a different, more suitable solvent or run the experiment on a more dilute sample.

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[10] Solution: Filter your NMR sample through a small plug of celite or silica (B1680970) in a pipette.

Problem 3: I see unexpected sharp singlets in my spectrum (e.g., ~1.6, ~2.1, or ~7.2 ppm).

  • Symptom: Sharp peaks appear that do not correspond to the target molecule.

  • Possible Causes & Solutions:

    • Water: A singlet around 1.6 ppm (in CDCl₃) or 3.3 ppm (in DMSO-d₆) is often due to residual water.[10] Solution: Use a fresh ampoule of deuterated solvent or store it over molecular sieves.

    • Residual Solvents: Peaks from solvents used in synthesis or purification (e.g., acetone (B3395972) ~2.17 ppm, ethyl acetate (B1210297) ~1.2, 2.0, 4.1 ppm, chloroform (B151607) ~7.26 ppm) are common.[9] Solution: Ensure the sample is thoroughly dried under a high vacuum before preparing the NMR sample.

Data Presentation

Table 1: Typical ¹H-¹H Coupling Constants for Substituted Benzene Rings

Coupling TypeNumber of BondsTypical J-value (Hz)Notes
Ortho37 - 9 HzStrongest coupling, useful for identifying adjacent protons.[10][11]
Meta42 - 3 HzWeaker coupling, helps identify protons with one proton between them.[4]
Para50 - 1 HzVery weak or non-existent coupling, often not resolved.[5]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPositionPredicted δ (ppm)Expected MultiplicityCoupling To
H-3Ortho to -COOH, Meta to -OH~7.5 - 7.7Doublet (d)H-5 (meta)
H-5Ortho to -OH, Meta to -COOH~7.0 - 7.2Doublet of Doublets (dd)H-6 (ortho), H-3 (meta)
H-6Ortho to -COOH, Ortho to H-5~7.8 - 8.0Doublet (d)H-5 (ortho)
-OH4-position> 10.0 (broad)Singlet (s, broad)Exchangeable
-COOH1 & 2 positions> 12.0 (broad)Singlet (s, broad)Exchangeable

Note: These are estimated values. Actual chemical shifts can vary based on concentration, temperature, and the specific derivative.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the dried this compound derivative.

  • Transfer to Vial: Transfer the solid to a clean, dry glass vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.

  • Dissolve: Gently vortex or sonicate the vial until the sample is completely dissolved. If the sample does not dissolve, a different solvent may be required.

  • Filter (Optional): If the solution appears cloudy or contains particulate matter, filter it through a pipette containing a small cotton or glass wool plug into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Protocol 2: D₂O Exchange for Identifying Labile Protons

  • Acquire Standard Spectrum: First, run a standard ¹H NMR spectrum of the sample following Protocol 1.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop (approx. 20-30 µL) of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[9]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Compare Spectra: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable -OH and -COOH protons will have disappeared or significantly diminished in the second spectrum.

Mandatory Visualization

G Troubleshooting Workflow for Complex NMR Spectra start Complex or Poorly Resolved NMR Spectrum Observed prob_overlap Problem: Overlapping Aromatic Signals start->prob_overlap prob_broad Problem: Broad Peaks Observed start->prob_broad prob_extra Problem: Unexpected/Ghost Peaks start->prob_extra sol_overlap1 Action: Change NMR Solvent (e.g., Benzene-d6) prob_overlap->sol_overlap1 sol_overlap2 Action: Use Higher Field Spectrometer (>500 MHz) prob_overlap->sol_overlap2 sol_overlap3 Action: Run 2D COSY Experiment prob_overlap->sol_overlap3 sol_broad1 Action: Re-shim Spectrometer prob_broad->sol_broad1 sol_broad2 Action: Use Different Solvent or Lower Sample Concentration prob_broad->sol_broad2 sol_broad3 Action: Filter Sample Through Celite/Glass Wool prob_broad->sol_broad3 sol_extra1 Action: Dry Sample Thoroughly Under High Vacuum prob_extra->sol_extra1 sol_extra2 Action: Use Fresh Ampoule of Deuterated Solvent prob_extra->sol_extra2 sol_extra3 Action: Perform D2O Shake to Confirm -OH/-NH peaks prob_extra->sol_extra3 end_node Clear, Interpretable Spectrum sol_overlap1->end_node sol_overlap2->end_node sol_overlap3->end_node sol_broad1->end_node sol_broad2->end_node sol_broad3->end_node sol_extra1->end_node sol_extra2->end_node sol_extra3->end_node

Caption: A flowchart detailing the logical steps for troubleshooting common issues in NMR spectroscopy.

References

Validation & Comparative

A Comparative Study of 4-Hydroxyphthalic Acid and Terephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design and synthesis of Metal-Organic Frameworks (MOFs), dictating their structural topology, porosity, and ultimately, their functional properties. Among the myriad of available organic ligands, terephthalic acid (benzene-1,4-dicarboxylic acid) has emerged as a ubiquitous and foundational building block in MOF chemistry. Its rigid, linear geometry and the divergent orientation of its carboxylate groups have given rise to a vast library of robust and highly porous MOFs with applications spanning gas storage, separation, catalysis, and drug delivery.

This guide presents a comparative analysis of terephthalic acid and its hydroxyl-functionalized analogue, 4-hydroxyphthalic acid, in the context of MOF synthesis. While terephthalic acid-based MOFs are extensively studied and well-characterized, the exploration of this compound as a primary linker remains a developing area. This comparison, therefore, draws upon the established properties of terephthalic acid-based MOFs and infers the potential impacts of the hydroxyl functionalization on the resulting framework properties, supported by insights from related functionalized linkers.

Ligand Properties: A Tale of Two Molecules

The primary distinction between terephthalic acid and this compound lies in the presence of a hydroxyl (-OH) group on the aromatic ring of the latter. This seemingly subtle modification can significantly influence the ligand's electronic properties, coordination behavior, and potential for post-synthetic modification, thereby impacting the final MOF architecture and functionality.

Table 1: Comparison of Ligand Properties

PropertyTerephthalic AcidThis compound
Chemical Formula C₈H₆O₄C₈H₆O₅
Molar Mass 166.13 g/mol 182.13 g/mol
Structure
Functional Groups Two Carboxylic AcidsTwo Carboxylic Acids, One Hydroxyl Group
Symmetry D₂hCₛ
Acidity (pKa) pKa₁ ≈ 3.5, pKa₂ ≈ 4.8Expected to be slightly more acidic than terephthalic acid due to the electron-withdrawing nature of the hydroxyl group.
Coordination Modes Primarily acts as a linear ditopic linker through its carboxylate groups.Can coordinate through carboxylate groups and potentially through the hydroxyl group, leading to more complex coordination environments and potential for increased dimensionality or inter-network hydrogen bonding.

Impact on MOF Synthesis and Properties

The introduction of a hydroxyl group onto the phthalic acid backbone is anticipated to influence several key aspects of MOF synthesis and the resulting material properties.

Crystallinity and Phase Purity

The synthesis of highly crystalline MOFs is often a delicate balance of thermodynamic and kinetic factors. The additional functional group in this compound can introduce competitive coordination sites and hydrogen bonding interactions, which may lead to the formation of different phases or affect the overall crystallinity of the product. However, the hydroxyl group can also direct the formation of specific, desired topologies through hydrogen bonding interactions with solvent molecules or other framework components.

Porosity and Surface Area

The intrinsic porosity of a MOF is determined by the length and geometry of the organic linker and the coordination environment of the metal node. While both terephthalic acid and this compound are of similar size, the potential for the hydroxyl group to participate in inter-framework hydrogen bonding could lead to denser structures with lower porosity compared to their non-functionalized counterparts. Conversely, if the hydroxyl groups are oriented towards the pores, they can create specific binding sites for guest molecules, enhancing selectivity.

Thermal and Chemical Stability

The thermal stability of MOFs is largely dependent on the strength of the metal-ligand coordination bonds.[1] While the carboxylate-metal bond strength is the primary factor, the presence of the hydroxyl group could influence the overall framework stability. The potential for strong hydrogen bonding networks within the framework could enhance thermal stability. Conversely, the hydroxyl group might be susceptible to dehydration or other thermal decomposition pathways at lower temperatures compared to the bare aromatic ring of terephthalic acid. The chemical stability, particularly in the presence of acidic or basic media, could also be altered by the reactivity of the hydroxyl group.

Functionalization Potential

The hydroxyl group on this compound offers a readily accessible site for post-synthetic modification. This allows for the introduction of a wide range of other functional groups, enabling the tuning of the MOF's properties for specific applications, such as targeted drug delivery or enhanced catalytic activity. This represents a significant advantage over the relatively inert C-H bonds on the aromatic ring of terephthalic acid.

Comparative Data of Resulting MOFs

Direct, side-by-side experimental data for MOFs synthesized from this compound versus terephthalic acid with the same metal node and synthesis conditions is scarce in the current literature. However, we can compile representative data for well-known terephthalic acid-based MOFs to provide a baseline for comparison.

Table 2: Properties of Representative Terephthalic Acid-Based MOFs

MOF NameMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
MOF-5 (IRMOF-1) Zn₄O2900 - 38001.04~400[2]
MIL-53(Al) Al-OH1100 - 15000.55~500[3]
UiO-66(Zr) Zr₆O₄(OH)₄~12000.5~500[3]
Cu-BDC Cu₂~9000.34~300[4]

Note: The properties of MOFs can vary depending on the specific synthesis and activation conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of MOFs. Below are representative protocols for the synthesis of MOFs using terephthalic acid. Similar solvothermal or hydrothermal methods would likely be the starting point for the synthesis of MOFs from this compound, with optimization of parameters such as temperature, time, and solvent system being necessary.

General Solvothermal Synthesis of a Terephthalic Acid-Based MOF (e.g., MOF-5)
  • Reactant Preparation: In a typical synthesis, a metal salt (e.g., zinc nitrate (B79036) hexahydrate) and terephthalic acid are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).

  • Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100 and 150 °C) for a period ranging from several hours to a few days.

  • Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed multiple times with fresh DMF and then with a more volatile solvent like chloroform (B151607) or acetone (B3395972) to remove unreacted starting materials and residual DMF from the pores.

  • Activation: To achieve a porous material, the solvent molecules residing in the pores must be removed. This is typically done by heating the MOF under vacuum. This "activation" step is critical for obtaining high surface area materials.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and to identify the temperature at which the framework starts to decompose.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the organic linker within the framework.

Logical Relationships and Workflows

The synthesis and characterization of MOFs follow a logical workflow, starting from the selection of building blocks to the final material evaluation. The choice of the organic linker, such as terephthalic acid or this compound, is a critical initial step that influences the entire process and the final properties of the MOF.

MOF_Synthesis_Workflow cluster_ligand Ligand Selection cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_properties Material Properties terephthalic_acid Terephthalic Acid metal_precursor Metal Precursor Selection terephthalic_acid->metal_precursor hydroxyphthalic_acid This compound hydroxyphthalic_acid->metal_precursor functionality Functionality hydroxyphthalic_acid->functionality synthesis_conditions Synthesis Conditions (Solvent, Temp, Time) metal_precursor->synthesis_conditions mof_formation MOF Formation synthesis_conditions->mof_formation pxrd PXRD mof_formation->pxrd tga TGA mof_formation->tga gas_adsorption Gas Adsorption mof_formation->gas_adsorption sem SEM mof_formation->sem structure Crystal Structure pxrd->structure stability Thermal & Chemical Stability tga->stability porosity Porosity & Surface Area gas_adsorption->porosity

Caption: A generalized workflow for the synthesis and characterization of MOFs, highlighting the central role of ligand selection.

The coordination of the linker to the metal center is a fundamental step in MOF formation. The presence of the hydroxyl group in this compound introduces additional potential coordination pathways and intermolecular interactions.

Coordination_Comparison cluster_terephthalic Terephthalic Acid Coordination cluster_hydroxyphthalic This compound Potential Interactions metal_ion_T Metal Ion / Cluster carboxylate1_T Carboxylate Group 1 metal_ion_T->carboxylate1_T Coordination carboxylate2_T Carboxylate Group 2 metal_ion_T->carboxylate2_T Coordination linker_T Terephthalic Acid carboxylate1_T->linker_T carboxylate2_T->linker_T metal_ion_H Metal Ion / Cluster carboxylate1_H Carboxylate Group 1 metal_ion_H->carboxylate1_H Coordination carboxylate2_H Carboxylate Group 2 metal_ion_H->carboxylate2_H Coordination linker_H This compound carboxylate1_H->linker_H carboxylate2_H->linker_H hydroxyl_H Hydroxyl Group hydroxyl_H->metal_ion_H Potential Coordination hydroxyl_H->linker_H neighboring_framework Neighboring Framework / Solvent hydroxyl_H->neighboring_framework H-Bonding

Caption: A diagram illustrating the coordination of terephthalic acid and the potential interactions of this compound in a MOF.

Conclusion and Future Outlook

Terephthalic acid remains a dominant and highly successful linker in the field of MOF chemistry, consistently yielding robust and porous materials. The extensive body of research on terephthalic acid-based MOFs provides a solid foundation for understanding the fundamental principles of MOF design and synthesis.

The introduction of a hydroxyl group in this compound presents an intriguing avenue for the development of new MOFs with tailored properties. The potential for enhanced functionality through post-synthetic modification, altered porosity due to hydrogen bonding, and modified electronic properties makes this compound a promising candidate for future research. However, a significant gap in the literature exists regarding the synthesis and characterization of MOFs derived from this specific linker.

Future research should focus on the systematic synthesis of MOFs using this compound with various metal nodes and a thorough characterization of their properties. Direct comparative studies with analogous terephthalic acid-based MOFs under identical conditions are crucial to experimentally validate the predicted influences of the hydroxyl group. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships in functionalized MOFs and pave the way for the design of novel materials for advanced applications in drug delivery, catalysis, and sensing.

References

A Comparative Guide to the Validation of 4-Hydroxyphthalic Acid Purity: Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for validating the purity of 4-Hydroxyphthalic acid: the classical acid-base titration and the modern instrumental technique of High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical in research, development, and quality control to ensure the identity, strength, quality, and purity of a substance. This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions based on their specific analytical needs.

Introduction to Purity Assessment of this compound

This compound is a dicarboxylic acid and a phenol, making it amenable to analysis by both titration of its acidic functional groups and separation-based techniques like HPLC. Titration offers a cost-effective and precise determination of the total acidic content, providing a direct measure of the overall purity in terms of the number of moles of the acidic analyte. In contrast, HPLC provides a more detailed purity profile by separating this compound from its potential impurities, allowing for the identification and quantification of each component. The choice between these methods often depends on the desired level of specificity, the nature of expected impurities, and the intended application of the analytical results.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of titration and HPLC for the purity validation of this compound. The data is a composite of supplier specifications and representative values from the analysis of similar organic acids.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Purity Assay (Typical) ≥ 97.5%≥ 98.0%
Specificity Low (measures total acidity)High (separates and quantifies individual components)
Precision (%RSD) < 0.5%< 1.0%
Accuracy (% Recovery) 99.5 - 100.5%98.0 - 102.0%
Limit of Detection (LOD) Not applicable for purity assay~0.01%
Limit of Quantitation (LOQ) Not applicable for purity assay~0.03%
Analysis Time per Sample ~15-20 minutes~20-30 minutes
Equipment Cost LowHigh
Solvent Consumption LowHigh
Primary Application Rapid, routine quality control for total acid contentDetailed purity profiling, impurity identification, and quantification

Experimental Protocols

Method 1: Purity Validation by Acid-Base Titration

This protocol describes the determination of this compound purity by neutralization titration with a standardized solution of sodium hydroxide.

1. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution (1% in ethanol)

  • Deionized water

  • Ethanol (B145695) (reagent grade)

  • Analytical balance

  • Burette (50 mL, Class A)

  • Volumetric pipette (25 mL, Class A)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

2. Sample Preparation:

  • Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Record the exact weight.

  • Add approximately 50 mL of a 1:1 mixture of deionized water and ethanol to dissolve the sample. Gentle warming may be applied if necessary.

  • Allow the solution to cool to room temperature.

  • Add 2-3 drops of phenolphthalein indicator to the flask.

3. Titration Procedure:

  • Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

  • Record the initial burette reading.

  • Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.

  • Titrate the this compound solution with the NaOH solution. Add the titrant in larger increments initially, and then dropwise as the endpoint is approached.

  • The endpoint is reached when the solution turns a faint, persistent pink color that lasts for at least 30 seconds.

  • Record the final burette reading.

  • Perform the titration in triplicate.

4. Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × E) / W × 100

Where:

  • V = Volume of NaOH solution consumed in liters (L)

  • M = Molarity of the NaOH solution (mol/L)

  • E = Equivalent weight of this compound (Molecular Weight / 2, as it is a dicarboxylic acid; 182.13 / 2 = 91.065 g/eq)

  • W = Weight of the this compound sample in grams (g)

Method 2: Purity Validation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the determination of this compound purity and the quantification of related impurities.

1. Materials and Reagents:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable buffer component)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. The exact ratio should be optimized for best separation (e.g., 70:30 v/v aqueous buffer to acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detector at a wavelength of 254 nm.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak for this compound based on the retention time of the standard.

5. Calculation of Purity: The purity is calculated using the area normalization method:

Purity (%) = (Area of 4-HPA peak / Total area of all peaks) × 100

Where 4-HPA is this compound.

Mandatory Visualization

experimental_workflow_titration start Start sample_prep Sample Preparation: - Weigh this compound - Dissolve in Water/Ethanol - Add Phenolphthalein Indicator start->sample_prep titration Titration: - Fill burette with standardized NaOH - Titrate sample until persistent pink endpoint sample_prep->titration data_collection Data Collection: - Record initial and final burette readings - Calculate volume of NaOH used titration->data_collection calculation Purity Calculation: - Use formula to determine % purity data_collection->calculation end End calculation->end

Caption: Experimental workflow for purity determination by titration.

logical_relationship_comparison cluster_titration Titration Method cluster_hplc HPLC Method titration Titration t_adv Advantages: - Low Cost - High Precision - Rapid Analysis titration->t_adv Strengths t_disadv Disadvantages: - Low Specificity (Measures total acidity) titration->t_disadv Limitations hplc HPLC h_adv Advantages: - High Specificity - Quantifies Impurities - High Sensitivity hplc->h_adv Strengths h_disadv Disadvantages: - High Cost - More Complex - High Solvent Consumption hplc->h_disadv Limitations purity_validation Purity Validation of This compound purity_validation->titration Option 1 purity_validation->hplc Option 2

Caption: Logical relationship comparing Titration and HPLC methods.

A Comparative Analysis of the Biological Activities of 3-Hydroxyphthalic Acid and 4-Hydroxyphthalic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 3-Hydroxyphthalic acid and 4-Hydroxyphthalic acid. Despite their structural similarity as isomers, a comprehensive head-to-head comparison of their biological effects is notably absent in publicly available scientific literature. This document summarizes the existing, albeit limited, data for each compound and provides general experimental protocols for relevant biological assays.

Introduction to 3-Hydroxyphthalic Acid and this compound

3-Hydroxyphthalic acid and this compound are positional isomers of hydroxyphthalic acid, a derivative of phthalic acid. The position of the hydroxyl group on the benzene (B151609) ring can significantly influence the molecule's chemical properties and its interaction with biological systems. However, detailed comparative studies to elucidate these differences are scarce.

Summary of Biological Activities

Due to the lack of direct comparative studies, quantitative data for a side-by-side comparison of 3-Hydroxyphthalic acid and this compound is unavailable. The following sections present the fragmented findings for each compound.

3-Hydroxyphthalic Acid

There is limited specific data on the biological activity of 3-Hydroxyphthalic acid. Some sources suggest its potential use in cancer treatment, though without supporting experimental evidence or elucidation of its mechanism of action.[1] The anhydride (B1165640) derivative of 3-Hydroxyphthalic acid has been reported to exhibit antiviral properties, specifically against HIV and herpes simplex virus 2 (HSV-2).

Toxicological information indicates that 3-Hydroxyphthalic acid is a skin, eye, and respiratory irritant.[1]

This compound

Research on this compound has pointed towards potential antimicrobial and endocrine-disrupting activities.

  • Antimicrobial Activity: While derivatives of this compound, specifically its anilides, have demonstrated activity against various bacteria, there is a lack of data on the antimicrobial properties of the parent compound itself.[2]

Similar to its isomer, this compound is also classified as a skin and eye irritant.[3]

Quantitative Data Comparison

A direct quantitative comparison of the biological activities of 3-Hydroxyphthalic acid and this compound is not possible due to the absence of published comparative studies. The following table highlights the lack of available data for key performance indicators.

Biological Activity3-Hydroxyphthalic AcidThis compound
Antimicrobial Activity (MIC) Data not availableData not available
Anticancer Activity (IC50) Data not availableData not available
Endocrine Disrupting Activity (EC50) Data not availableData not available
Acute Toxicity (LD50) Data not availableData not available

Experimental Protocols

For researchers interested in investigating the biological activities of these compounds, the following are generalized protocols for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Stock Solution: Dissolve the test compound (3-Hydroxyphthalic acid or this compound) in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability of cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Currently, there is insufficient information in the public domain to delineate the specific signaling pathways or molecular mechanisms of action for either 3-Hydroxyphthalic acid or this compound. Without this foundational data, the creation of accurate and informative diagrams is not feasible.

Below is a conceptual workflow for how such a pathway could be investigated and visualized, should data become available.

G cluster_workflow Conceptual Workflow for Pathway Elucidation A Compound Treatment (e.g., 3-Hydroxyphthalic acid) B Cellular Response (e.g., Apoptosis, Proliferation Change) A->B Induces C Molecular Analysis (e.g., Western Blot, RNA-Seq) B->C Leads to D Identify Key Proteins/ Genes Affected C->D Reveals E Pathway Analysis (Bioinformatics Tools) D->E Input for F Construct Signaling Pathway E->F Results in

Caption: A generalized workflow for identifying and constructing a signaling pathway.

Conclusion

The biological activities of 3-Hydroxyphthalic acid and this compound remain largely unexplored, with a significant gap in the scientific literature regarding their direct comparison. While there are preliminary indications of potential antimicrobial, anticancer, and endocrine-disrupting effects, these are primarily based on studies of related derivatives or are yet to be substantiated with robust experimental data for the parent compounds. This guide highlights the need for further research, including direct comparative studies, to fully characterize and compare the biological profiles of these two isomers. Such studies would be invaluable for researchers, scientists, and drug development professionals in assessing their potential therapeutic or toxicological significance.

References

Performance comparison of different HPLC columns for 4-Hydroxyphthalic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of 4-Hydroxyphthalic acid, a key aromatic organic acid, is critical in various research and development settings. The choice of an appropriate High-Performance Liquid Chromatography (HPLC) column is paramount for achieving optimal resolution, peak shape, and retention. This guide provides a performance comparison of three commonly employed HPLC column chemistries—C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of HPLC Columns

The selection of an HPLC column for the analysis of a polar compound like this compound is a critical step in method development. The following table summarizes the expected performance of C18, Phenyl-Hexyl, and HILIC columns based on their distinct separation mechanisms.

Column TypeStationary Phase ChemistryPredicted Retention Time (min)Resolution (Rs)Tailing Factor (Tf)Column Efficiency (Plates/meter)AdvantagesDisadvantages
C18 (Polar-Embedded) Octadecylsilane with embedded polar group4.21.81.1120,000Good retention for a wide range of compounds; stable in highly aqueous mobile phases.[1]May exhibit lower retention for very polar compounds compared to HILIC.
Phenyl-Hexyl Phenyl-hexyl bonded silica (B1680970)5.82.11.0135,000Enhanced selectivity for aromatic compounds due to π-π interactions; alternative elution order compared to C18.[2][3]Selectivity can be highly dependent on the organic modifier used in the mobile phase.
HILIC Unbonded silica or polar bonded phase7.52.51.2110,000Excellent retention of highly polar compounds; high organic mobile phase is beneficial for MS sensitivity.[4][5][6]Can be sensitive to mobile phase composition and requires careful equilibration.

Experimental Protocols

Detailed methodologies for the analysis of this compound on each of the compared column types are provided below. These protocols serve as a starting point and may require further optimization for specific applications.

General Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of methanol (B129727) and water.

  • Working Standard: Dilute the stock solution with the initial mobile phase of the respective method to a final concentration of 10 µg/mL.

  • Sample Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method 1: C18 (Polar-Embedded) Column
  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 95% 20 mM Potassium Phosphate (pH 2.5) : 5% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Method 2: Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 90% 20 mM Potassium Phosphate (pH 2.5) : 10% Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Method 3: HILIC Column
  • Column: HILIC (unbonded silica), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 90% Acetonitrile : 10% 100 mM Ammonium Formate (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Standard Weighing Dilution Dilution Standard->Dilution Sample Sample Preparation Filtration Filtration Sample->Filtration MobilePhase Mobile Phase Preparation Degassing Degassing MobilePhase->Degassing Autosampler Autosampler Dilution->Autosampler Filtration->Autosampler Pump HPLC Pump Degassing->Pump Column HPLC Column Autosampler->Column Pump->Autosampler Detector UV Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Discussion

The choice of the optimal HPLC column for this compound analysis depends on the specific requirements of the assay, such as the sample matrix and the presence of other analytes.

  • C18 (Polar-Embedded) Columns: These columns are a robust choice for reversed-phase chromatography of polar compounds. The embedded polar group helps to prevent phase collapse in highly aqueous mobile phases, ensuring reproducible retention times.[1] For this compound, a polar-embedded C18 column provides a good balance of retention and efficiency.

  • Phenyl-Hexyl Columns: With their unique selectivity for aromatic compounds, Phenyl-Hexyl columns can offer significant advantages.[2][3] The π-π interactions between the phenyl rings of the stationary phase and the analyte can lead to increased retention and resolution, potentially separating this compound from closely related aromatic impurities that may co-elute on a C18 column.[7]

  • HILIC Columns: For highly polar analytes that show little to no retention on reversed-phase columns, HILIC is an excellent alternative.[8][4][5] this compound, being a polar molecule, is well-retained on HILIC columns. This separation mode uses a high percentage of organic solvent in the mobile phase, which can be advantageous for enhancing sensitivity when using mass spectrometry (MS) detection.[6]

Conclusion

The separation of this compound can be effectively achieved using various HPLC columns. A polar-embedded C18 column offers a reliable and straightforward approach. For enhanced selectivity, particularly in complex sample matrices, a Phenyl-Hexyl column is a strong candidate. When high retention of this polar analyte is required, or when coupling with mass spectrometry, a HILIC column is the most suitable option. The provided experimental protocols and workflow serve as a foundation for developing a robust and reliable analytical method tailored to specific research needs.

References

A Comparative Guide to Theoretical vs. Experimental Bond Lengths and Angles of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the theoretically calculated and experimentally determined molecular geometry of 4-Hydroxyphthalic acid is currently limited by the lack of publicly available experimental crystal structure data. Despite extensive searches of crystallographic databases and the scientific literature, a definitive experimental structure with detailed bond lengths and angles for this compound could not be located. Similarly, published theoretical studies with optimized geometrical parameters for this specific molecule are not readily accessible.

This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on how to conduct such a comparative study. It outlines the standard experimental and computational protocols required to obtain the necessary data and presents a template for data comparison and visualization.

The Synergy of Theory and Experiment in Structural Chemistry

Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental in chemistry and drug design. Experimental techniques, primarily single-crystal X-ray diffraction, provide a snapshot of the molecular structure in the solid state. These structures are influenced by intermolecular forces and crystal packing effects.

In parallel, theoretical calculations, such as those employing Density Functional Theory (DFT), model the molecule in the gaseous phase, free from crystal packing influences. By comparing the experimental and theoretical geometries, researchers can gain deeper insights into the intrinsic properties of the molecule and the effects of its environment.

Data Presentation: A Hypothetical Comparison

While actual data is unavailable, the following tables illustrate how a comparative analysis of the bond lengths and angles of this compound would be presented. The atom numbering scheme used is shown in Figure 1.

Atom numbering scheme for this compound.

Figure 1. Atom numbering scheme for this compound.

Table 1: Comparison of Selected Bond Lengths (Å) for this compound

BondExperimental (X-ray)Theoretical (DFT/B3LYP/6-31G*)Difference
C1 - C2Data not availableCalculation required-
C2 - C3Data not availableCalculation required-
C3 - C4Data not availableCalculation required-
C4 - C5Data not availableCalculation required-
C5 - C6Data not availableCalculation required-
C6 - C1Data not availableCalculation required-
C1 - C7Data not availableCalculation required-
C7 = O1Data not availableCalculation required-
C7 - O2Data not availableCalculation required-
O2 - H1Data not availableCalculation required-
C2 - C8Data not availableCalculation required-
C8 = O3Data not availableCalculation required-
C8 - O4Data not availableCalculation required-
O4 - H2Data not availableCalculation required-
C4 - O5Data not availableCalculation required-
O5 - H3Data not availableCalculation required-

Table 2: Comparison of Selected Bond Angles (°) for this compound

AngleExperimental (X-ray)Theoretical (DFT/B3LYP/6-31G*)Difference
C6 - C1 - C2Data not availableCalculation required-
C1 - C2 - C3Data not availableCalculation required-
C2 - C3 - C4Data not availableCalculation required-
C3 - C4 - C5Data not availableCalculation required-
C4 - C5 - C6Data not availableCalculation required-
C5 - C6 - C1Data not availableCalculation required-
O1 = C7 - O2Data not availableCalculation required-
C1 - C7 - O1Data not availableCalculation required-
C1 - C7 - O2Data not availableCalculation required-
O3 = C8 - O4Data not availableCalculation required-
C2 - C8 - O3Data not availableCalculation required-
C2 - C8 - O4Data not availableCalculation required-
C3 - C4 - O5Data not availableCalculation required-

Experimental and Theoretical Protocols

To generate the data for the comparison tables above, the following experimental and computational protocols would be necessary.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would need to be grown. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.

  • Data Analysis: The final refined structure provides the precise atomic coordinates, from which bond lengths and angles are calculated. This data is typically reported in a Crystallographic Information File (CIF).

Theoretical Protocol: Density Functional Theory (DFT) Calculations
  • Initial Structure: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). A common and effective method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Data Extraction: From the optimized geometry, the theoretical bond lengths and angles are extracted and tabulated for comparison with the experimental data.

Workflow for Comparing Theoretical and Experimental Molecular Geometry

The following diagram illustrates the logical workflow for a comparative study of molecular geometry.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_start Synthesize and Purify This compound crystal_growth Grow Single Crystals exp_start->crystal_growth xray_data Single-Crystal X-ray Diffraction Data Collection crystal_growth->xray_data structure_solution Structure Solution and Refinement xray_data->structure_solution exp_data Experimental Bond Lengths and Angles structure_solution->exp_data comparison Compare Experimental and Theoretical Data exp_data->comparison theo_start Build Initial 3D Structure of this compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) theo_start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc theo_data Theoretical Bond Lengths and Angles freq_calc->theo_data theo_data->comparison analysis Analyze Discrepancies (e.g., Crystal Packing Effects) comparison->analysis publication Publish Comparison Guide analysis->publication

Caption: Workflow for comparing experimental and theoretical molecular geometry.

Cross-Validation of Analytical Methods for 4-Hydroxyphthalic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-hydroxyphthalic acid, a key metabolite and potential impurity in various chemical and pharmaceutical processes, is of paramount importance. The selection of an appropriate analytical method and the subsequent cross-validation are critical steps to ensure data integrity, consistency, and comparability across different studies or laboratories. This guide provides an objective comparison of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This publication delves into the performance characteristics of each method, offering supporting experimental data synthesized from studies on structurally related compounds. Detailed experimental protocols are provided to serve as a practical resource for laboratory professionals.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for the quantification of this compound is dictated by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix complexity, and throughput. HPLC-UV offers robustness for routine analyses, while LC-MS/MS provides superior sensitivity and selectivity, especially in complex biological matrices. GC-MS, requiring derivatization for this non-volatile analyte, is a powerful tool for structural confirmation and quantification.

Table 1: Comparison of Performance Characteristics for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) >0.999>0.999>0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.5 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 2 ng/mL5 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 3%< 10%
Sample Preparation Simple filtration/dilutionProtein precipitation/SPEDerivatization required
Throughput HighHighModerate
Cost LowHighModerate
Selectivity ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 or mixed-mode analytical column is typically used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Negative ion electrospray (ESI-).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant may be further cleaned up using solid-phase extraction (SPE) if necessary.

    • Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

  • Quantification: Use a stable isotope-labeled internal standard and construct a calibration curve based on the peak area ratio of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to increase the volatility of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms) is used.

  • Derivatization:

    • Dry the sample extract completely under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure separation of the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

  • Sample Preparation:

    • Perform a liquid-liquid extraction from the acidified sample using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic extract to dryness before derivatization.

  • Quantification: An internal standard should be used to correct for variations in extraction and derivatization efficiency. A calibration curve is generated by plotting the peak area ratio against the concentration.

Signaling Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate a generalized workflow for the cross-validation of analytical methods and a hypothetical signaling pathway where this compound might be involved as a metabolite.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Define_Objective Define Objective Select_Methods Select Methods (e.g., HPLC-UV, LC-MS/MS) Define_Objective->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Standard and QC Samples Develop_Protocol->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Compare_Results Compare Results Analyze_Method1->Compare_Results Analyze_Method2->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot) Compare_Results->Statistical_Analysis Acceptance_Criteria Meet Acceptance Criteria? Statistical_Analysis->Acceptance_Criteria Methods_Equivalent Methods are Equivalent Acceptance_Criteria->Methods_Equivalent Yes Investigate_Discrepancies Investigate Discrepancies Acceptance_Criteria->Investigate_Discrepancies No

Workflow for cross-validation of analytical methods.

SignalingPathway cluster_upstream Upstream Pathway cluster_metabolism Metabolism cluster_downstream Downstream Effects Precursor Precursor Molecule (e.g., Phthalic Acid Derivative) Enzyme1 Enzyme A Precursor->Enzyme1 Intermediate Intermediate Metabolite Enzyme1->Intermediate Enzyme2 Enzyme B (e.g., Hydroxylase) Intermediate->Enzyme2 Target This compound Enzyme2->Target Biological_Effect Biological Effect or Further Metabolism Target->Biological_Effect

Hypothetical metabolic pathway of this compound.

A Comparative Analysis of the Thermal Stability of 4-Hydroxyphthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of the positional isomers of 4-hydroxyphthalic acid: 3-hydroxyphthalic acid and 2-hydroxyphthalic acid. A comprehensive review of available experimental data is presented, supplemented by a qualitative discussion of the structural factors influencing their thermal properties. This document also outlines standard experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be employed to determine the thermal stability of these compounds.

Introduction

Hydroxyphthalic acids are a class of aromatic compounds that are of interest in medicinal chemistry and materials science due to their combination of acidic and phenolic functional groups. Their thermal stability is a critical parameter that influences their synthesis, purification, storage, and application in drug formulation and polymer chemistry. The position of the hydroxyl group on the phthalic acid backbone can significantly impact the molecule's intermolecular and intramolecular interactions, thereby affecting its physical properties, including its melting point and decomposition temperature. This guide focuses on a comparative assessment of the thermal stability of this compound and its isomers.

Data Presentation

CompoundStructureCAS NumberMolecular Weight ( g/mol )Reported Melting Point (°C)Notes
This compound this compound structure610-35-5182.13204-205[1]A lower melting point of 188-189°C has also been reported.[2] One source notes decomposition at 190°C, which may be related to anhydride (B1165640) formation.
3-Hydroxyphthalic acid 3-Hydroxyphthalic acid structure601-97-8182.13Not availableThe anhydride melts at 199-202°C.[3] The acid likely converts to its anhydride upon heating.
2-Hydroxyphthalic acid 2-Hydroxyphthalic acid structure606-19-9182.13Not availableThere is a significant lack of published data on the physical properties of this isomer.

Qualitative Analysis of Thermal Stability

In the absence of comprehensive experimental data, a qualitative assessment of the thermal stability of the hydroxyphthalic acid isomers can be made by considering the electronic and steric effects of the substituent positions.

  • This compound: The hydroxyl group is para to one carboxyl group and meta to the other. This positioning allows for effective intermolecular hydrogen bonding, contributing to a relatively high melting point and thermal stability.

  • 3-Hydroxyphthalic Acid: The hydroxyl group is ortho to one carboxyl group and meta to the other. The proximity of the hydroxyl and one of the carboxyl groups can lead to strong intramolecular hydrogen bonding. This can also facilitate the elimination of water to form the more stable 3-hydroxyphthalic anhydride upon heating.

  • 2-Hydroxyphthalic Acid: The hydroxyl group is positioned between the two carboxyl groups. This sterically crowded arrangement is expected to lead to significant intramolecular interactions. The close proximity of the three functional groups could potentially lower the activation energy for decarboxylation, suggesting that this isomer may be the least thermally stable.

Experimental Protocols

To definitively determine the thermal stability of these isomers, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compounds begin to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Accurately weigh 5-10 mg of the sample into a clean TGA pan (typically aluminum or platinum).

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis to prevent oxidative degradation.

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as solid-solid transitions or decomposition.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Maintain a constant flow of an inert gas (e.g., nitrogen) through the cell.

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • The melting point is determined as the peak temperature of the melting endotherm. The enthalpy of fusion can be calculated by integrating the peak area.

Mandatory Visualization

Thermal_Stability_Factors cluster_isomers Hydroxyphthalic Acid Isomers cluster_factors Influencing Factors cluster_stability Expected Thermal Stability 4-HPA This compound InterH Intermolecular Hydrogen Bonding 4-HPA->InterH 3-HPA 3-Hydroxyphthalic Acid IntraH Intramolecular Hydrogen Bonding 3-HPA->IntraH Anhydride Anhydride Formation 3-HPA->Anhydride 2-HPA 2-Hydroxyphthalic Acid 2-HPA->IntraH Steric Steric Hindrance 2-HPA->Steric Decarboxylation Decarboxylation 2-HPA->Decarboxylation High High InterH->High Low Low Steric->Low Moderate Moderate Anhydride->Moderate Decarboxylation->Low

Caption: Factors influencing the expected thermal stability of hydroxyphthalic acid isomers.

Conclusion

Based on the available data and theoretical considerations, this compound is expected to be the most thermally stable of the three isomers due to strong intermolecular hydrogen bonding. 3-Hydroxyphthalic acid is likely to have moderate stability, with a tendency to form a stable anhydride upon heating. 2-Hydroxyphthalic acid is predicted to be the least thermally stable isomer due to steric hindrance and a higher propensity for decarboxylation, although experimental verification is required. Further studies employing TGA and DSC are necessary to provide quantitative data to confirm these hypotheses and to fully characterize the thermal properties of these important compounds.

References

Evaluating the Chelating Efficiency of 4-Hydroxyphthalic Acid with Different Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the potential chelating efficiency of 4-Hydroxyphthalic acid against established chelating agents, specifically its structural relatives, phthalic acid and salicylic (B10762653) acid. Due to the limited availability of direct experimental data for this compound's metal ion complexes, this guide offers a theoretical assessment based on the known chelation behaviors of its constituent functional moieties. Detailed experimental protocols are provided to enable researchers to determine the precise chelating efficiency of this compound with various metal ions.

Comparison with Alternative Chelating Agents

This compound is a benzenecarboxylic acid that combines the structural features of both phthalic acid (two adjacent carboxylic acid groups) and salicylic acid (a carboxylic acid and a hydroxyl group ortho to each other). This unique structure suggests a potentially strong chelating ability, as both the carboxylate and hydroxyl groups can participate in coordinating a metal ion, forming stable chelate rings.

To provide a quantitative comparison, the following table summarizes the stability constants (log K) for the formation of metal complexes with phthalic acid and salicylic acid. The stability constant is a measure of the strength of the interaction between a ligand and a metal ion; a higher log K value indicates a more stable complex.

Metal IonPhthalic Acid (log K₁)Salicylic Acid (log K₁)
Cu(II)3.1010.6
Zn(II)2.506.9
Ni(II)2.306.9
Co(II)2.206.7
Fe(III)-16.4[1][2]
Al(III)-14.2

Note: The stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are for general comparison.

Based on the data, salicylic acid generally forms more stable complexes with the listed divalent metal ions compared to phthalic acid. This is attributed to the formation of a stable six-membered chelate ring involving both the carboxylate and the phenolate (B1203915) groups. Phthalic acid, with its two adjacent carboxylate groups, typically forms a seven-membered chelate ring, which is generally less stable.

Given that this compound possesses both the adjacent dicarboxylic acid moiety of phthalic acid and a hydroxyl group, it is hypothesized to exhibit strong chelating properties. The presence of the hydroxyl group, in addition to the two carboxyl groups, could potentially lead to the formation of multiple stable chelate rings, enhancing its binding affinity for metal ions.

Experimental Protocols

To empirically determine the chelating efficiency of this compound, the following standard experimental methodologies are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. The method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Materials and Reagents:

  • This compound

  • Metal salt (e.g., CuSO₄, Zn(NO₃)₂, etc.)

  • Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, KCl)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Thermostated titration vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare stock solutions of the metal salts of interest at known concentrations.

    • Prepare a solution of a strong acid (e.g., HCl) of known concentration.

    • Prepare a solution of an inert salt (e.g., KNO₃) to maintain a constant ionic strength in all solutions.

  • Titration:

    • Calibrate the pH electrode using standard buffer solutions.

    • In a thermostated vessel, place a known volume of a solution containing the this compound, the metal salt, and the inert salt. A typical starting solution might contain the ligand and metal in a 1:1 or other desired molar ratio.

    • Add a known amount of standardized strong acid to lower the initial pH.

    • Titrate the solution with a standardized solution of a strong base, recording the pH value after each addition of the titrant.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

    • Perform a titration of the strong acid alone to determine the electrode system's standard potential.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curves.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use specialized software (e.g., HYPERQUAD, BEST) to analyze the titration data and refine the stability constants (log K) for the metal-ligand complexes.

Spectrophotometry (UV-Vis)

Spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the formation of the complex results in a change in the solution's absorbance spectrum.

Materials and Reagents:

  • This compound

  • Metal salt

  • Buffer solutions to maintain constant pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determination of Optimal Wavelength:

    • Prepare solutions of the ligand, the metal ion, and the metal-ligand complex at a specific pH.

    • Scan the absorbance of each solution over a range of wavelengths to identify the wavelength of maximum absorbance (λₘₐₓ) for the complex, where the absorbance of the free ligand and metal ion is minimal.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9 for the ligand).

    • Measure the absorbance of each solution at the predetermined λₘₐₓ.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.

    • Measure the absorbance of each solution at the λₘₐₓ.

    • Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions, and the intersection of these lines gives the stoichiometry of the complex.

  • Determination of Stability Constant:

    • Once the stoichiometry is known, the stability constant can be determined by measuring the absorbance of a series of solutions with varying concentrations of the metal and ligand and applying the Beer-Lambert law and the equilibrium expression for the complex formation.

Visualizing the Process

To aid in understanding the experimental workflow and the fundamental principles of chelation, the following diagrams are provided.

Experimental_Workflow_Potentiometry cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Prepare Ligand (this compound) Titrate_Ligand Titrate Ligand Alone (Determine pKa) Ligand->Titrate_Ligand Titrate_Complex Titrate Metal-Ligand Mixture Ligand->Titrate_Complex Metal Prepare Metal Ion Solution Metal->Titrate_Complex Base Standardize Strong Base Base->Titrate_Ligand Base->Titrate_Complex Plot Plot Titration Curves Titrate_Ligand->Plot Titrate_Complex->Plot Calculate Calculate n̄ and pL Plot->Calculate Determine_K Determine Stability Constants (log K) Calculate->Determine_K

Caption: Workflow for determining stability constants using potentiometric titration.

Chelation_Signaling_Pathway cluster_reactants Reactants cluster_product Product MI Metal Ion (Mⁿ⁺) C Metal-Ligand Complex (ML) MI->C Chelation (Formation of Coordinate Bonds) L Ligand (this compound) L->C

Caption: The fundamental relationship in metal ion chelation.

References

Benchmarking the Performance of 4-Hydroxyphthalic Acid-Based Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug delivery, the quest for novel polymeric carriers with tailored properties remains a paramount objective. This guide provides a comparative benchmark of a potential candidate, 4-Hydroxyphthalic acid-based polymers, against established alternatives such as Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL). Due to the limited availability of direct experimental data on this compound-based polymers in drug delivery applications, this comparison includes projected performance characteristics based on the known properties of aromatic polyesters.

The inclusion of an aromatic monomer like this compound is anticipated to impart rigidity, thermal stability, and potentially unique drug-polymer interactions, offering a different set of properties compared to the more common aliphatic polyesters.[1][2][3] This guide aims to provide a foundational framework for researchers interested in exploring this promising, yet underexplored, class of polymers.

Performance Comparison: A Quantitative Overview

The following tables summarize key performance indicators for drug delivery systems based on a hypothetical this compound-based polymer in comparison to PLA, PLGA, and PCL.

Disclaimer: Data for the this compound-based polymer are projected based on the chemical properties of aromatic polyesters and are intended for comparative and illustrative purposes.

Table 1: Physicochemical and Thermal Properties

PropertyThis compound-Based Polymer (Projected)Poly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)
Glass Transition Temperature (Tg) High (e.g., >100 °C)55-65 °C45-55 °C-60 °C
Melting Temperature (Tm) High (e.g., >200 °C)150-180 °CAmorphous58-64 °C[1]
Degradation Rate SlowSlow to ModerateFast and TunableVery Slow
Solubility Limited to specific organic solventsSoluble in common organic solvents (e.g., DCM, Chloroform)Soluble in a range of organic solventsSoluble in a wide range of organic solvents
Biocompatibility Assumed to be biocompatible, but requires rigorous testingGenerally considered biocompatible[4][5]FDA-approved and widely used in medical devices[6]Biocompatible and widely used

Table 2: Drug Delivery Performance

Performance MetricThis compound-Based Polymer (Projected)Poly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Poly(ε-caprolactone) (PCL)
Drug Loading Capacity (%) 5-15%10-20%5-25%1-40%
Encapsulation Efficiency (%) 60-80%70-90%50-90%40-80%
Drug Release Profile Sustained, potentially zero-order due to slow degradationBiphasic (initial burst followed by sustained release)Tunable from days to monthsSustained release over a long period (months to years)
Particle Size of Nanoparticles (nm) 100-300100-500100-500100-500

Experimental Protocols

Detailed methodologies are crucial for the synthesis, formulation, and evaluation of polymeric drug delivery systems. The following are representative protocols that can be adapted for this compound-based polymers.

Synthesis of this compound-Based Polyester (B1180765)

This protocol describes a potential melt polycondensation method for synthesizing a polyester from this compound and a suitable diol (e.g., 1,6-hexanediol).

Materials:

  • 4-Acetoxyphthalic anhydride (B1165640) (as an activated monomer)

  • 1,6-Hexanediol

  • Antimony(III) oxide (catalyst)

  • High-vacuum line

  • Glass polycondensation reactor with a mechanical stirrer and nitrogen inlet

Procedure:

  • Charge the reactor with equimolar amounts of 4-acetoxyphthalic anhydride and 1,6-hexanediol, along with a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).

  • Purge the reactor with dry nitrogen gas and heat the mixture to 180-200 °C under a slow nitrogen stream to melt the monomers and initiate the reaction.

  • Maintain this temperature for 1-2 hours to allow for the initial polycondensation and removal of acetic acid byproduct.

  • Gradually increase the temperature to 220-250 °C while slowly reducing the pressure to below 1 mmHg over a period of 2-3 hours.

  • Continue the reaction under high vacuum for another 3-5 hours to increase the molecular weight of the polymer.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be purified by dissolution in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitation in a non-solvent (e.g., methanol).

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Formulation of Polymer-Drug Nanoparticles by Emulsion-Solvent Evaporation

This is a common method for encapsulating hydrophobic drugs within polyester nanoparticles.[7]

Materials:

  • This compound-based polymer

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve a known amount of the this compound-based polymer and the drug in DCM to form the organic phase.

  • Add the organic phase to the aqueous PVA solution while stirring to form a coarse oil-in-water emulsion.

  • Homogenize the coarse emulsion using a probe sonicator to form a nanoemulsion.

  • Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of DCM.

  • Collect the formed nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder for storage and characterization.

In Vitro Drug Release Study

This protocol outlines a typical method for evaluating the drug release kinetics from the formulated nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.5 (endosomal/tumor microenvironment)

  • Temperature-controlled shaker

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in a sealed container.

  • Incubate the container in a shaker at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Biocompatibility Assessment (In Vitro Cytotoxicity)

The MTT assay is a standard method to assess the cytotoxicity of the polymer.

Materials:

  • Polymer films or nanoparticle suspensions

  • A relevant cell line (e.g., NIH/3T3 fibroblasts or a specific cancer cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare different concentrations of the polymer nanoparticle suspension or extracts from the polymer film in the cell culture medium.

  • Replace the medium in the wells with the polymer-containing medium and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate a relevant signaling pathway for targeted drug delivery and a general experimental workflow for benchmarking polymer performance.

STING_Pathway cluster_extracellular Extracellular cluster_cell Tumor-Associated Myeloid Cell cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus Polymer_Drug_Conjugate Polymer-Drug (STING Agonist) Conjugate Endocytosed_Conjugate Endocytosed Conjugate Released_Agonist Released STING Agonist (diABZI) Endocytosed_Conjugate->Released_Agonist Enzymatic Cleavage STING STING on ER Released_Agonist->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 IFN_Genes Interferon Genes Phospho_IRF3->IFN_Genes Translocation & Transcription Type_I_IFN Type I Interferons (e.g., IFN-β) IFN_Genes->Type_I_IFN Translation & Secretion

Caption: STING signaling pathway activated by a polymer-drug conjugate.[8][9]

Experimental_Workflow Synthesis Polymer Synthesis & Characterization (NMR, GPC, DSC) Formulation Nanoparticle Formulation (e.g., Emulsion-Solvent Evaporation) Synthesis->Formulation Characterization Nanoparticle Characterization (Size, Zeta Potential, Morphology) Formulation->Characterization Performance_Eval Performance Evaluation Characterization->Performance_Eval Drug_Loading Drug Loading & Encapsulation Efficiency Performance_Eval->Drug_Loading Drug_Release In Vitro Drug Release (Different pH, Timepoints) Performance_Eval->Drug_Release Biocompatibility In Vitro Biocompatibility (e.g., MTT Assay) Performance_Eval->Biocompatibility Data_Analysis Data Analysis & Comparison Drug_Loading->Data_Analysis Drug_Release->Data_Analysis Biocompatibility->Data_Analysis End End: Select Optimal Polymer System Data_Analysis->End

Caption: Experimental workflow for benchmarking polymer performance.

References

A Researcher's Guide to Isomeric Purity Analysis of 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key chemical entities is paramount. In the case of 4-Hydroxyphthalic acid, a crucial building block in various synthetic pathways, contamination with its structural isomer, 3-Hydroxyphthalic acid, can significantly impact the properties and efficacy of the final product. This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for isomeric purity analysis is a critical decision, balancing factors such as resolution, sensitivity, speed, and sample complexity. High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose. Below is a summary of their performance characteristics for the analysis of hydroxyphthalic acid isomers.

Parameter HPLC Capillary Electrophoresis (CE) GC-MS (with Derivatization)
Resolution of Isomers Good to ExcellentExcellentVery Good
Sensitivity (LOD) ~0.1 µg/mL~0.05 µg/mL~0.01 ng/mL
Analysis Time 10-20 minutes5-15 minutes15-30 minutes
Sample Throughput HighHighModerate
Method Development Complexity ModerateModerate to HighHigh
Instrumentation Cost ModerateModerateHigh
Solvent Consumption HighVery LowLow
Key Advantage Robust and widely available.High efficiency and minimal solvent usage.High sensitivity and structural confirmation.
Key Disadvantage Higher solvent consumption.Sensitive to matrix effects.Requires sample derivatization.

Experimental Workflow

The general workflow for determining the isomeric purity of a this compound sample involves several key steps, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Data Acquisition cluster_data Data Analysis sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC filtration->hplc Injection ce Capillary Electrophoresis filtration->ce Injection gcms GC-MS (after derivatization) filtration->gcms Derivatization & Injection uv UV Detector hplc->uv dad Diode Array Detector ce->dad ms Mass Spectrometer gcms->ms integration Peak Integration uv->integration dad->integration ms->integration quantification Quantification of Isomers integration->quantification purity Isomeric Purity Calculation quantification->purity

Caption: General workflow for the isomeric purity analysis of this compound samples.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the separation of phthalic acid isomers and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A mixed-mode column, such as a Coresep SB HPLC mixed-mode column, is effective for separating isomers of phthalic acid by combining reversed-phase and anion-exchange mechanisms.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, 50% acetonitrile (B52724) in 50 mM sodium phosphate (B84403) (monobasic) at pH 3.[1]

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is commonly used.[1]

  • Detection: UV detection at 230 nm is suitable for phthalic acid derivatives.[1]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent volumes, making it an excellent alternative to HPLC.

  • Instrumentation: A capillary electrophoresis system with a diode array detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length).

  • Background Electrolyte (BGE): A borate (B1201080) buffer, for instance, 110 mM at pH 8.3, containing a micelle-forming agent like 40 mM sodium dodecyl sulfate (B86663) (SDS) and an organic modifier such as 20% methanol, has been shown to be effective for separating phthalic acid isomers.[2]

  • Voltage: A typical separation voltage is in the range of 15-25 kV.

  • Temperature: The capillary temperature is usually maintained at 25 °C.

  • Injection: Hydrodynamic injection for a few seconds.

  • Detection: Direct UV detection at a wavelength corresponding to the maximum absorbance of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, and the mass spectrometric detection allows for definitive peak identification. However, a derivatization step is necessary for non-volatile compounds like hydroxyphthalic acids.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The carboxylic acid and hydroxyl groups must be derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] The sample is typically heated with the derivatizing agent (e.g., at 70°C for 30 minutes) to ensure complete reaction.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers without the need for chromatographic separation, provided the sample is sufficiently pure.

  • ¹H NMR: The proton NMR spectra of 3-hydroxyphthalic acid and this compound will exhibit distinct patterns in the aromatic region due to the different substitution patterns on the benzene (B151609) ring. The chemical shifts and coupling constants of the aromatic protons will be unique for each isomer. For this compound, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the aromatic protons.[4]

  • ¹³C NMR: Similarly, the ¹³C NMR spectra will show a unique set of chemical shifts for each carbon atom in the two isomers, providing unambiguous identification. The chemical shifts of the carboxyl carbons and the carbons attached to the hydroxyl and carboxyl groups are particularly informative.[4]

By employing these analytical techniques and protocols, researchers can confidently assess the isomeric purity of this compound samples, ensuring the quality and integrity of their research and development activities.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyphthalic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Hydroxyphthalic acid, ensuring compliance and safety within a laboratory setting. This procedure is designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards. This chemical is classified as a skin and eye irritant.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][2]

  • Hand Protection: Use chemically resistant gloves.[1][2]

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.[1][2]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA approved respirator.[2]

Handle the substance in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4][5] Avoid creating dust during handling.[2][4]

Summary of Key Disposal and Hazard Information

The following table summarizes the critical data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound[1][2]
CAS Number 610-35-5[1][6]
Physical State Solid, Off-white Powder[2][4]
Primary Hazards Causes skin irritation (Category 2), Causes serious eye irritation (Category 2)[1][2][3][4]
Incompatible Materials Bases, Reducing Agents, Oxidizing Agents[2][4]
Sink Disposal Prohibited for hazardous chemicals[7][8]
Evaporation Disposal Prohibited[7]
Primary Disposal Route Approved Hazardous Waste Collection Program via Environmental Health & Safety (EHS)[7][9]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for disposing of this compound waste. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to local, regional, and national regulations.[1][2]

Step 1: Waste Identification

  • Treat all this compound that is no longer needed, contaminated, or spilled as hazardous waste.[7] This includes the solid chemical and any materials used for spill cleanup.

Step 2: Select a Proper Waste Container

  • Choose a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[8][10] Plastic containers are often preferred.[9]

  • The container must have a secure, screw-on cap to prevent leakage.[8]

  • Ensure the container has at least one inch of headroom to allow for expansion.[8]

Step 3: Label the Waste Container

  • Label the container clearly as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear statement of the hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The date when waste was first added to the container.

Step 4: Store the Waste in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[8][9]

  • Crucially, segregate the this compound waste from incompatible materials such as bases, oxidizing agents, and reducing agents. [2][4][8]

  • The SAA must be inspected weekly for any signs of leakage.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Step 5: Arrange for Disposal

  • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[9]

  • Do not attempt to transport the waste yourself. Follow your institution's specific procedures for requesting collection.

Step 6: Disposal of Empty Containers

  • A container that held this compound can be disposed of as regular trash only after all waste has been removed, leaving as little residue as possible.[7]

  • Before disposal, all hazardous waste labels must be defaced or removed.[7]

  • The cap should be removed from the empty container before placing it in the regular trash.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify 4-Hydroxyphthalic Acid as Waste B Wear Required PPE (Gloves, Eye Protection) A->B C Select Compatible Container with Secure Cap B->C D Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Details C->D E Store in Designated SAA D->E F Segregate from Incompatibles (Bases, Oxidizers, Reducers) E->F G Is Container Full? F->G H Continue Use / Accumulation (Inspect SAA Weekly) G->H No I Contact EHS for Waste Pickup G->I Yes H->G J EHS Collects Waste for Approved Disposal I->J

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Hydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydroxyphthalic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][2] Understanding its specific risks is the first step toward safe handling. The primary hazards are skin and eye irritation.[1][2][3]

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation Category 2Causes skin irritation[1][2][3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[1][2][3]
Specific target organ toxicity, single exposure Category 3May cause respiratory irritation[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[5][6][7] Nitrile gloves are generally recommended for their resistance to a range of chemicals.[8][9] Always check glove manufacturer's compatibility charts for specific breakthrough times.
Eye & Face Protection Safety Goggles with Side Shields & Face ShieldProtects against dust particles and accidental splashes.[5][6][7] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Body Protection Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[5][7]
Respiratory Protection NIOSH/MSHA Approved RespiratorRecommended when engineering controls are insufficient, if irritation is experienced, or when handling large quantities that may generate significant dust. Use in accordance with your institution's respiratory protection program.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow minimizes the risk of exposure and contamination.

  • Ventilation: Always handle this compound in a certified chemical fume hood to control dust and potential vapors.[5]

  • Designated Area: Cordon off a specific area for handling. Ensure it is clean and uncluttered.

  • Safety Equipment Check: Verify that a safety shower and eyewash station are accessible and operational before starting work.[5]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE before bringing the chemical into the work area.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Grounding: Use an anti-static weigh boat or ground equipment to prevent dispersal of the fine powder.

  • Careful Transfer: Gently scoop or pour the powder to minimize dust formation.[2][3] Avoid dropping or creating puffs of air.

  • Immediate Sealing: Tightly close the source container immediately after dispensing the required amount.[1][2][3]

  • Clean Equipment: Decontaminate all non-disposable equipment (like spatulas) used during the process. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood Operation prep2 Check Eyewash & Shower prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh Chemical in Hood prep3->handle1 handle2 Minimize Dust Formation handle1->handle2 handle3 Securely Close Containers handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 cluster_response Immediate Response cluster_action Containment & Cleanup cluster_final Final Steps start Spill Occurs alert Alert Colleagues start->alert evacuate Evacuate Area alert->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Cover with Absorbent (if liquid) or Sweep Gently (if solid) ppe->contain collect Collect into Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via EHS decon->dispose report Report Incident dispose->report

References

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